Glyco-obeticholic acid
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H47NO5/c1-5-18-22-14-17(30)10-12-28(22,4)21-11-13-27(3)19(7-8-20(27)25(21)26(18)34)16(2)6-9-23(31)29-15-24(32)33/h16-22,25-26,30,34H,5-15H2,1-4H3,(H,29,31)(H,32,33)/t16-,17-,18-,19-,20+,21+,22+,25+,26-,27-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLPUOZJBFHNSO-FCWTVGIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)NCC(=O)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H47NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863239-60-5 | |
| Record name | Glyco-obeticholic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863239605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GLYCO-OBETICHOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2MZK6V9LQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Chemical and physical properties of Glyco-obeticholic acid
An In-depth Technical Guide to Glyco-obeticholic Acid for Researchers and Drug Development Professionals
Introduction
This compound is the glycine-conjugated active metabolite of obeticholic acid (OCA), a semi-synthetic bile acid analog.[1][2] Obeticholic acid is a potent and selective agonist of the farnesoid X receptor (FXR), a key nuclear receptor involved in regulating bile acid, lipid, and glucose metabolism.[3][4][5] This guide provides a comprehensive overview of the chemical and physical properties, mechanism of action, and relevant experimental methodologies for this compound.
Chemical and Physical Properties
This compound is formed in the liver through the conjugation of obeticholic acid with glycine (B1666218).[1][6] This metabolite plays a crucial role in the enterohepatic circulation of the parent drug.[4]
| Property | Value | Source(s) |
| Molecular Formula | C28H47NO5 | [1][6][7] |
| Molecular Weight | 477.68 g/mol | [6][7] |
| CAS Number | 863239-60-5 | [1][6] |
| Formal Name | N-[(3α,5β,6α,7α)-6-ethyl-3,7-dihydroxy-24-oxocholan-24-yl]-glycine | [1] |
| Synonyms | Obeticholic Acid Glycine Conjugate | [1][8] |
| Appearance | Solid, Lyophilized Powder | [1][8] |
| Storage Temperature | -20°C | [1][8] |
| Predicted pKa | 3.58 | [9] |
Solubility
The solubility of this compound has been determined in various organic solvents.
| Solvent | Solubility | Source(s) |
| DMSO | 50 mg/mL (104.67 mM) | [6] |
| 10 mg/mL | [1] | |
| DMF | 20 mg/mL | [1] |
| Ethanol | 15 mg/mL | [1] |
| Methanol | Slightly soluble | [9] |
| Water | Insoluble | [10] |
Mechanism of Action
This compound's biological activity is intrinsically linked to its parent compound, obeticholic acid, which is a potent agonist for the farnesoid X receptor (FXR).[1][2][6] OCA is approximately 100 times more potent than the endogenous bile acid chenodeoxycholic acid (CDCA) at activating FXR.[3][11]
Upon administration, obeticholic acid is absorbed and undergoes conjugation in the liver to form this compound and tauro-obeticholic acid.[4] These conjugates are secreted into the bile.[2][4] In the ileum and colon, gut microbiota can deconjugate this compound back to obeticholic acid, which can then be reabsorbed into the enterohepatic circulation or excreted.[1][6]
The activation of FXR by obeticholic acid in hepatocytes and enterocytes initiates a cascade of transcriptional regulation that impacts bile acid homeostasis, inflammation, and fibrosis.[5][12][13]
FXR Signaling Pathway
Activation of FXR by OCA leads to the formation of a heterodimer with the retinoid X receptor (RXR).[12][14][15] This complex binds to FXR response elements on the DNA of target genes, modulating their expression.[14][15]
Key downstream effects include:
-
Repression of Bile Acid Synthesis: FXR activation suppresses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[5][13] This is mediated through the induction of the small heterodimer partner (SHP).[5][12]
-
Increased Bile Acid Efflux: FXR activation upregulates the expression of the bile salt export pump (BSEP), which enhances the transport of bile acids from hepatocytes into the bile canaliculi.[5][16]
-
Anti-inflammatory and Anti-fibrotic Effects: FXR activation has been shown to inhibit pro-inflammatory signaling pathways and suppress the activation of hepatic stellate cells, which are key drivers of liver fibrosis.[5][12]
Caption: FXR signaling pathway activated by Obeticholic Acid.
Metabolism and Enterohepatic Circulation
Obeticholic acid is metabolized in the liver, where it is conjugated with glycine or taurine (B1682933) to form this compound and tauro-obeticholic acid, respectively.[4][17] These conjugates are secreted into bile, travel to the small intestine, and are reabsorbed, primarily in the terminal ileum, to re-enter the liver via the portal circulation.[4] Intestinal microbiota can deconjugate these forms back to the parent obeticholic acid.[4]
Caption: Metabolism and enterohepatic circulation of Obeticholic Acid.
Experimental Protocols
Detailed experimental protocols for this compound are often specific to the laboratory and the experimental question. However, based on the literature, the following outlines key methodologies.
Quantification by LC-MS/MS
Objective: To measure the concentration of this compound in biological matrices (e.g., plasma).
Methodology:
-
Sample Preparation: Protein precipitation of plasma samples is performed, often using a cold organic solvent like acetonitrile (B52724). This is followed by centrifugation to pellet the precipitated proteins.
-
Chromatographic Separation: The supernatant is injected into a high-performance liquid chromatography (HPLC) system. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source. Detection is performed in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for this compound and an appropriate internal standard.
-
Quantification: A calibration curve is constructed using standards of known concentrations to quantify the amount of this compound in the samples. The lower limit of quantification (LLOQ) for glyco-OCA has been reported to be 0.523 nM.[18]
FXR Agonist Activity Assay (Cell-Free FRET)
Objective: To determine the in vitro potency of a compound as an FXR agonist.
Methodology:
-
Assay Components: The assay utilizes purified, recombinant FXR ligand-binding domain (LBD) and a coactivator peptide (e.g., from SRC1) labeled with a fluorescence resonance energy transfer (FRET) donor and acceptor pair (e.g., terbium and fluorescein).
-
Assay Procedure: The FXR-LBD and the labeled coactivator peptide are incubated with varying concentrations of the test compound (e.g., obeticholic acid).
-
FRET Measurement: If the compound binds to the FXR-LBD and induces a conformational change, the coactivator peptide will be recruited. This brings the FRET donor and acceptor into close proximity, resulting in an increase in the FRET signal. The signal is measured using a suitable plate reader.
-
Data Analysis: The FRET signal is plotted against the compound concentration, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the compound that elicits a half-maximal response.[10]
Gene Expression Analysis (RT-qPCR)
Objective: To measure the effect of FXR agonism on the expression of target genes in cells (e.g., HepG2) or tissues.
Methodology:
-
Cell/Tissue Treatment: Cells or tissues are treated with the FXR agonist or a vehicle control for a specified period.
-
RNA Extraction: Total RNA is isolated from the samples using a suitable method (e.g., TRIzol reagent or a column-based kit). The quality and quantity of the RNA are assessed.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with gene-specific primers for FXR target genes (e.g., SHP, BSEP, CYP7A1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB). The reaction includes a fluorescent dye (e.g., SYBR Green) or a labeled probe that allows for the real-time monitoring of DNA amplification.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, comparing the expression in the treated samples to the vehicle control samples.
Caption: General workflow for RT-qPCR gene expression analysis.
Conclusion
This compound is a key active metabolite of obeticholic acid, a potent FXR agonist. Understanding its chemical and physical properties, its role in the mechanism of action of its parent compound, and the experimental methods used for its study is critical for researchers and professionals in drug development. This guide provides a foundational technical overview to support further investigation and application in the fields of hepatology and metabolic diseases.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS#:863239-60-5 | Chemsrc [chemsrc.com]
- 3. Obeticholic acid, a selective farnesoid X receptor agonist, regulates bile acid homeostasis in sandwich-cultured human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Obeticholic acid? [synapse.patsnap.com]
- 6. This compound | FXR | TargetMol [targetmol.com]
- 7. GSRS [precision.fda.gov]
- 8. clinisciences.com [clinisciences.com]
- 9. Glyco Obeticholic acid CAS#: 863239-60-5 [amp.chemicalbook.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. droracle.ai [droracle.ai]
- 14. Obeticholic Acid: Comprehensive Guide For Pharmaceutical Pros | OCTAGONCHEM [octagonchem.com]
- 15. mdpi.com [mdpi.com]
- 16. m.youtube.com [m.youtube.com]
- 17. pdf.hres.ca [pdf.hres.ca]
- 18. Modeling and Experimental Studies of Obeticholic Acid Exposure and the Impact of Cirrhosis Stage - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Glyco-obeticholic Acid: A Technical Guide for Drug Development Professionals
An in-depth analysis of the molecular features governing the potent and selective farnesoid X receptor (FXR) agonism of Glyco-obeticholic acid (G-OCA), providing a framework for the rational design of next-generation FXR-targeted therapeutics.
This technical guide offers a comprehensive overview of the structure-activity relationship (SAR) of this compound (G-OCA), a potent and selective agonist of the farnesoid X receptor (FXR). FXR is a critical nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose metabolism. Its modulation presents a promising therapeutic strategy for a range of metabolic and cholestatic liver diseases. This document provides researchers, scientists, and drug development professionals with a detailed understanding of the molecular determinants of G-OCA's activity, supported by quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows.
Core Molecular Interactions and Structure-Activity Relationship
This compound is the glycine (B1666218) conjugate of obeticholic acid (OCA), a semi-synthetic bile acid analogue. The conjugation with glycine is a key metabolic step that influences its pharmacokinetic and pharmacodynamic properties. The potent FXR agonism of G-OCA is attributed to specific structural features that optimize its interaction with the ligand-binding domain (LBD) of the FXR.
The fundamental structure of G-OCA consists of a rigid steroidal backbone, a flexible side chain, and a terminal glycine conjugate. The structure-activity relationship of G-OCA and its analogs is primarily dictated by modifications at three key positions:
-
The 6α-ethyl group: The introduction of an ethyl group at the 6α position of the chenodeoxycholic acid (CDCA) scaffold significantly enhances FXR potency. This modification is a hallmark of obeticholic acid and its derivatives.
-
The C-24 glycine conjugate: The presence of the glycine moiety at the end of the side chain is crucial for its biological activity as an active metabolite of OCA.
-
The steroidal core: The overall stereochemistry and hydroxylation pattern of the cholane (B1240273) ring system are essential for proper orientation within the FXR ligand-binding pocket.
The following table summarizes the available quantitative data on the FXR agonist activity of G-OCA and related compounds. The half-maximal effective concentration (EC50) is a measure of the compound's potency in activating the FXR in in vitro assays.
| Compound | Modification | FXR Activation EC50 (µM) |
| Chenodeoxycholic acid (CDCA) | Endogenous FXR ligand | ~10-50 |
| Obeticholic Acid (OCA) | 6α-ethyl-CDCA | ~0.1 |
| This compound (G-OCA) | Glycine conjugate of OCA | 0.29 [1] |
| Tauro-obeticholic Acid | Taurine (B1682933) conjugate of OCA | 0.23[1] |
This data highlights that both glycine and taurine conjugation of OCA result in potent FXR agonists, with potencies in the sub-micromolar range and significantly greater than the endogenous ligand, CDCA.
Farnesoid X Receptor (FXR) Signaling Pathway
Upon binding to G-OCA, the Farnesoid X Receptor (FXR) undergoes a conformational change, leading to the recruitment of coactivator proteins and the regulation of target gene expression. This signaling cascade plays a pivotal role in maintaining metabolic homeostasis. The diagram below illustrates the canonical FXR signaling pathway.
Caption: FXR Signaling Pathway Activated by G-OCA.
Experimental Protocols
The characterization of G-OCA and its analogs as FXR agonists relies on a suite of in vitro and cell-based assays. Below are detailed methodologies for two key experiments.
FXR Transactivation Assay (Luciferase Reporter Gene Assay)
This assay quantifies the ability of a compound to activate FXR-mediated gene transcription.
Objective: To determine the potency (EC50) and efficacy of test compounds in activating the farnesoid X receptor.
Materials:
-
HEK293T cells (or other suitable host cell line)
-
Expression plasmids for human FXR and its heterodimeric partner, Retinoid X Receptor (RXR)
-
A reporter plasmid containing a luciferase gene under the control of an FXR response element (FXRE)
-
A control plasmid expressing Renilla luciferase for normalization
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Transfection reagent (e.g., Lipofectamine)
-
Test compounds (G-OCA and analogs) dissolved in DMSO
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the FXR expression plasmid, RXR expression plasmid, FXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known FXR agonist like CDCA or OCA).
-
Incubation: Incubate the cells with the compounds for 18-24 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number. Plot the normalized luciferase activity against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This biochemical assay measures the direct interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide in the presence of a test compound.
Objective: To assess the ability of test compounds to promote the interaction between the FXR-LBD and a coactivator peptide.
Materials:
-
Recombinant purified Glutathione S-transferase (GST)-tagged FXR-LBD
-
Biotinylated coactivator peptide (e.g., from SRC-1 or PGC-1α)
-
Europium-labeled anti-GST antibody (donor fluorophore)
-
Streptavidin-conjugated Allophycocyanin (APC) (acceptor fluorophore)
-
Assay buffer (e.g., PBS with 0.01% BSA)
-
Test compounds dissolved in DMSO
-
384-well low-volume microplates
-
TR-FRET-compatible microplate reader
Procedure:
-
Reagent Preparation: Prepare a master mix of GST-FXR-LBD and the biotinylated coactivator peptide in the assay buffer.
-
Compound Addition: Dispense serial dilutions of the test compounds into the microplate wells.
-
Reagent Addition: Add the GST-FXR-LBD and coactivator peptide master mix to the wells.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for compound binding and protein-peptide interaction.
-
Detection Reagent Addition: Add a mixture of the Europium-labeled anti-GST antibody and Streptavidin-APC to each well.
-
Final Incubation: Incubate the plate for at least 2 hours at room temperature, protected from light.
-
TR-FRET Measurement: Read the plate on a TR-FRET reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths after a time delay.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50.
Experimental and Logical Workflow
The discovery and characterization of novel G-OCA analogs with improved therapeutic profiles typically follows a structured workflow. The diagram below outlines the key stages, from initial compound design to preclinical evaluation.
Caption: Workflow for G-OCA Analog Development.
Conclusion
The structure-activity relationship of this compound provides a solid foundation for the design of novel FXR agonists. The key structural motifs, including the 6α-ethyl group and the C-24 glycine conjugate, are critical for its high potency. The experimental protocols detailed in this guide offer a robust framework for the evaluation of new chemical entities targeting FXR. Future research in this area will likely focus on fine-tuning the physicochemical properties of G-OCA analogs to optimize their pharmacokinetic profiles and minimize off-target effects, ultimately leading to the development of safer and more effective therapies for metabolic and liver diseases.
References
Cellular Uptake and Transport of Glyco-obeticholic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyco-obeticholic acid (G-OCA) is the primary glycine (B1666218) conjugate of obeticholic acid (OCA), a potent and selective agonist of the Farnesoid X Receptor (FXR).[1][2][3][4][5][6][7] OCA is a semi-synthetic bile acid analogue of chenodeoxycholic acid and is approved for the treatment of primary biliary cholangitis (PBC).[3][8] Understanding the cellular uptake and transport of G-OCA is critical for elucidating its pharmacokinetic profile, tissue-specific effects, and potential drug-drug interactions. This technical guide provides a comprehensive overview of the transport mechanisms governing the enterohepatic circulation of G-OCA, details of relevant experimental protocols, and a summary of available quantitative transport data for related compounds.
Obeticholic acid is conjugated in the liver with either glycine or taurine (B1682933) to form G-OCA and tauro-obeticholic acid, respectively.[1][5] These conjugates are secreted into the bile, where they aid in lipid digestion, and are subsequently reabsorbed in the small intestine to enter the enterohepatic circulation.[1][2] This process is mediated by a series of uptake and efflux transporters primarily located in the intestine and the liver.
Enterohepatic Circulation of this compound
The transport of G-OCA through the enterohepatic circulation is a highly efficient process mediated by a coordinated system of transporters in the terminal ileum and the liver. This cycle ensures the conservation of the bile acid pool.
Intestinal Absorption
The primary site for the reabsorption of conjugated bile acids, including G-OCA, is the terminal ileum.[9]
-
Apical Uptake: The initial step of intestinal absorption is the uptake of G-OCA from the intestinal lumen into the enterocytes. This process is primarily mediated by the Apical Sodium-Dependent Bile Acid Transporter (ASBT) , also known as SLC10A2.[9] This transporter utilizes the sodium gradient to drive the uptake of bile acid conjugates.
-
Basolateral Efflux: Once inside the enterocyte, G-OCA is shuttled across the cell and exported into the portal circulation. This efflux is mediated by the heterodimeric Organic Solute Transporter alpha and beta (OSTα/OSTβ) , located on the basolateral membrane.[9]
Hepatic Uptake and Excretion
After entering the portal circulation, G-OCA travels to the liver, where it is efficiently extracted by hepatocytes.
-
Sinusoidal (Basolateral) Uptake: The uptake of G-OCA from the portal blood into hepatocytes is a carrier-mediated process involving two main classes of transporters:
-
Na+-Taurocholate Cotransporting Polypeptide (NTCP) , also known as SLC10A1, is a sodium-dependent transporter and a major contributor to the hepatic uptake of conjugated bile acids.[9]
-
Organic Anion Transporting Polypeptides (OATPs) , particularly OATP1B1 (SLCO1B1) and OATP1B3 (SLCO1B3) , are sodium-independent transporters that also play a significant role in the hepatic clearance of bile acids and their conjugates.[10]
-
-
Canalicular (Apical) Efflux: Following uptake, G-OCA is transported across the hepatocyte and secreted into the bile canaliculus against a steep concentration gradient. This is an ATP-dependent process mediated by:
Regulation of G-OCA Transport by FXR Signaling
The expression and activity of the transporters involved in G-OCA's enterohepatic circulation are tightly regulated by the Farnesoid X Receptor (FXR), a nuclear receptor that functions as a master regulator of bile acid homeostasis.[8] Obeticholic acid, the parent compound of G-OCA, is a potent FXR agonist.[8] G-OCA itself has been shown to be an active FXR agonist in intestinal cells.
Activation of FXR by bile acids, including G-OCA, initiates a signaling cascade that modulates the transcription of key transporter genes to maintain bile acid homeostasis and prevent their accumulation to toxic levels.
In the Hepatocyte:
-
FXR activation leads to the upregulation of BSEP , enhancing the efflux of G-OCA into the bile.[8]
-
FXR induces the expression of the Small Heterodimer Partner (SHP), which in turn represses the transcription of NTCP , thereby reducing the uptake of bile acids from the portal blood.[8]
-
SHP also represses CYP7A1 , the rate-limiting enzyme in bile acid synthesis, leading to a reduction in the overall bile acid pool.[8]
In the Enterocyte:
-
FXR activation upregulates the expression of OSTα/OSTβ , promoting the efflux of G-OCA into the portal circulation.
-
FXR activation leads to the downregulation of ASBT , providing a negative feedback mechanism to limit intestinal bile acid reabsorption.
-
FXR activation in the intestine induces the synthesis and secretion of Fibroblast Growth Factor 19 (FGF19). FGF19 travels via the portal circulation to the liver, where it binds to its receptor (FGFR4) on hepatocytes and signals to repress CYP7A1 expression, providing an additional layer of feedback regulation on bile acid synthesis.
Quantitative Data on Transporter Kinetics
While specific kinetic parameters (Km and Vmax) for the transport of this compound are not currently available in the published literature, data for other structurally similar and physiologically relevant glycine-conjugated bile acids provide valuable insights into the likely transport characteristics of G-OCA. The following tables summarize the available kinetic data for key transporters.
Table 1: Intestinal Uptake Transporter (ASBT) Kinetics in Caco-2 Cells
| Substrate | Km (µM) | Vmax (pmol/mg protein/min) | Reference |
| Glycocholic Acid (GCA) | 48.3 ± 9.4 | 1290 ± 110 | [12][13] |
Table 2: Hepatic Uptake Transporter (NTCP & OATPs) Kinetics
| Transporter | Substrate | Km (µM) | Vmax (pmol/mg protein/min) | Reference |
| NTCP | Glycochenodeoxycholic Acid (GCDCA) | 0.57 ± 0.32 | Not Reported | [14] |
| Taurocholic Acid (TCA) | 6.44 ± 3.83 | Not Reported | [14] | |
| OATP1B1 | Glycocholic Acid (GCA) | 14.7 ± 1.5 | 1340 ± 60 | [10] |
| Glycochenodeoxycholic Acid (GCDCA) | 4.4 ± 0.3 | 1210 ± 30 | [10] | |
| Glycodeoxycholic Acid (GDCA) | 2.1 ± 0.2 | 1180 ± 30 | [10] | |
| OATP1B3 | Glycocholic Acid (GCA) | 15.3 ± 1.4 | 590 ± 20 | [10] |
| Glycochenodeoxycholic Acid (GCDCA) | 2.5 ± 0.2 | 800 ± 20 | [10] | |
| Glycodeoxycholic Acid (GDCA) | 0.78 ± 0.08 | 700 ± 20 | [10] |
Table 3: Hepatic Efflux Transporter (BSEP) Kinetics
| Substrate | Km (µM) | Vmax (nmol/mg protein/min) | Reference |
| Glycocholic Acid (GCA) | 2.2 ± 0.3 | 1.8 ± 0.1 | [12] |
| Glycochenodeoxycholic Acid (GCDCA) | 1.9 ± 0.2 | 2.1 ± 0.1 | [12] |
Experimental Protocols
The study of G-OCA transport relies on established in vitro models that recapitulate key aspects of intestinal and hepatic transport.
Caco-2 Cell Monolayer Assay for Intestinal Transport
This assay utilizes the Caco-2 human colon adenocarcinoma cell line, which differentiates into a polarized monolayer of enterocyte-like cells with tight junctions and expression of intestinal transporters, including ASBT.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-28 days to form a differentiated and polarized monolayer.[15][16]
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). A high TEER value indicates the formation of tight junctions.[15][16]
-
Transport Study:
-
The cell monolayers are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
The transport experiment is initiated by adding a solution containing G-OCA to the apical (donor) compartment.
-
The plates are incubated at 37°C, and samples are collected from the basolateral (receiver) compartment at various time points.
-
To study efflux, G-OCA can be loaded into the cells, and its appearance in the apical compartment is monitored.
-
-
Quantification: The concentration of G-OCA in the collected samples is determined using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the monolayer. For carrier-mediated transport, kinetic parameters (Km and Vmax) can be determined by measuring transport rates at varying substrate concentrations.
Sandwich-Cultured Hepatocytes (SCH) Assay for Hepatic Transport
This model involves culturing primary hepatocytes between two layers of collagen, which promotes the formation of a polarized monolayer with functional bile canaliculi, closely mimicking the in vivo liver architecture.[14][17][18][19][20]
Methodology:
-
Hepatocyte Culture: Primary hepatocytes (fresh or cryopreserved) are seeded on collagen-coated culture plates. After attachment, a second layer of collagen is overlaid to create the "sandwich" configuration. The cells are cultured for several days to allow for repolarization and the formation of functional bile canalicular networks.[18][19]
-
Hepatobiliary Transport Assay:
-
To differentiate between cellular uptake and biliary excretion, parallel sets of SCH are used. One set is incubated with a standard buffer containing calcium, while the other is incubated with a calcium-free buffer, which disrupts the tight junctions of the bile canaliculi.[17]
-
The cells are incubated with G-OCA for a defined period.
-
After incubation, the cells are washed, and the amounts of G-OCA accumulated in the cells and excreted into the bile are determined.
-
-
Quantification: G-OCA concentrations in the cell lysates and the isolated bile fraction are measured by LC-MS/MS.
-
Data Analysis: The Biliary Excretion Index (BEI) is calculated as a measure of the extent of biliary excretion. Kinetic parameters for uptake and efflux can be determined from concentration-dependent studies.
Vesicular Transport Assay for Efflux Transporters
This in vitro system uses membrane vesicles prepared from cells overexpressing a specific transporter (e.g., BSEP or MRP2) to directly study the transport of a substrate in an environment free from the influence of other transporters and metabolic enzymes.[1][12][13]
Methodology:
-
Vesicle Preparation: A specific transporter, such as BSEP or MRP2, is overexpressed in a suitable cell line (e.g., Sf9 insect cells or HEK293 cells). The cell membranes are then isolated and processed to form inside-out vesicles, where the ATP-binding domain of the transporter faces the external buffer.[12]
-
Transport Assay:
-
The membrane vesicles are incubated with radiolabeled G-OCA in a buffer solution.
-
The transport reaction is initiated by the addition of ATP. A parallel incubation with AMP instead of ATP serves as a negative control to determine ATP-independent binding and transport.[21]
-
The reaction is stopped after a short incubation period by rapid filtration through a filter membrane, which traps the vesicles but allows the unbound substrate to pass through.
-
-
Quantification: The amount of radiolabeled G-OCA trapped inside the vesicles on the filter is quantified by liquid scintillation counting.
-
Data Analysis: ATP-dependent transport is calculated as the difference between the amounts of substrate accumulated in the presence of ATP and AMP. Kinetic parameters (Km and Vmax) are determined by measuring the initial rates of transport at different substrate concentrations.
Conclusion
The cellular uptake and transport of this compound are complex processes orchestrated by a suite of transporters in the intestine and liver, with their expression and function tightly regulated by the FXR signaling pathway. While direct quantitative kinetic data for G-OCA is currently lacking, the established in vitro models and the available data for structurally related glycine-conjugated bile acids provide a strong framework for understanding and predicting its disposition. Further studies to determine the specific kinetic parameters of G-OCA with key transporters will be invaluable for refining pharmacokinetic models and fully elucidating its pharmacological profile. This guide provides the foundational knowledge and methodological details necessary for researchers and drug development professionals to pursue these investigations.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Obeticholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Obeticholic Acid: A Farnesoid X Receptor Agonist for Primary Biliary Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | FXR | TargetMol [targetmol.com]
- 5. Obeticholic Acid | C26H44O4 | CID 447715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound - Bile Acids - CAT N°: 28242 [bertin-bioreagent.com]
- 8. Obeticholic Acid for Primary Biliary Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bile acid transporter-mediated oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Research progress on the synthesis process, detection method, pharmacological effects and application of glycocholic acid [frontiersin.org]
- 12. edepot.wur.nl [edepot.wur.nl]
- 13. Intestinal in vitro transport assay combined with physiologically based kinetic modeling as a tool to predict bile acid levels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinetic characterization of bile salt transport by human NTCP (SLC10A1) - Peer Reviewed Publications - Solvo Biotechnology [solvobiotech.com]
- 15. Influence of chenodeoxycholic acid on the kinetics of endogenous triglyceride transport in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effect of glycine-conjugated bile acids on net transport and potential difference across isolated rat jejunum and ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. journals.physiology.org [journals.physiology.org]
- 19. pure.au.dk [pure.au.dk]
- 20. trial.medpath.com [trial.medpath.com]
- 21. Obeticholic acid improves hepatic bile acid excretion in patients with primary biliary cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Glyco-obeticholic acid metabolism in hepatocytes
An In-depth Technical Guide to the Metabolism of Glyco-Obeticholic Acid in Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the metabolic processes involving this compound (G-OCA) within hepatocytes. Obeticholic acid (OCA) is a potent and selective farnesoid X receptor (FXR) agonist used in the treatment of chronic liver diseases such as primary biliary cholangitis (PBC).[1] Its primary active metabolite, G-OCA, plays a crucial role in its mechanism of action. Understanding the synthesis, transport, and signaling pathways of G-OCA is essential for the continued development and optimization of FXR-targeted therapies.
Synthesis of this compound
Upon entering the hepatocyte, obeticholic acid undergoes conjugation, a critical step in its metabolism. This process is analogous to the metabolism of endogenous bile acids.
Enzymatic Conjugation: The primary metabolic pathway for OCA in the liver is conjugation with the amino acid glycine (B1666218) to form this compound (G-OCA), or with taurine (B1682933) to form tauro-obeticholic acid (T-OCA).[1] This reaction is catalyzed by the enzyme Bile acid-CoA:amino acid N-acyltransferase (BAAT) .[2][3] The process involves two main steps:
-
Activation: OCA is first activated to its coenzyme A (CoA) thioester, obeticholyl-CoA.
-
Amidation: BAAT catalyzes the transfer of the obeticholyl group from CoA to the amino group of glycine, forming a stable amide linkage and releasing free CoA.[2][4]
BAAT is predominantly located in the cytosol of hepatocytes, making this cellular compartment the primary site of G-OCA synthesis.[5][6]
Hepatocellular Transport of G-OCA
Once synthesized, G-OCA is actively transported out of the hepatocyte as part of the enterohepatic circulation. This vectorial transport is mediated by specific efflux pumps located on both the apical (canalicular) and basolateral (sinusoidal) membranes of the hepatocyte.
-
Canalicular (Apical) Efflux: The primary route of elimination for G-OCA from the hepatocyte is into the bile canaliculus. This is a rate-limiting step in biliary secretion and is primarily mediated by the Bile Salt Export Pump (BSEP; ABCB11) .[1][7][8] BSEP is an ATP-dependent transporter responsible for the efflux of monovalent conjugated bile acids against a steep concentration gradient.[9][10] The Multidrug Resistance-Associated Protein 2 (MRP2; ABCC2) may also contribute to the canalicular transport of conjugated bile acids.[7][9]
-
Sinusoidal (Basolateral) Efflux: Under certain physiological or pathological conditions, G-OCA can also be transported back into the sinusoidal blood. This process is mediated by the heterodimeric transporter Organic Solute Transporter alpha and beta (OSTα/OSTβ) .[11]
Farnesoid X Receptor (FXR) Signaling Pathway
G-OCA, along with its parent compound OCA, is a potent agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that is a master regulator of bile acid homeostasis.[7][11] The activation of FXR by G-OCA in the hepatocyte nucleus initiates a signaling cascade that profoundly impacts bile acid metabolism and transport.
Mechanism of Action:
-
Activation and Heterodimerization: G-OCA binds to and activates FXR in the nucleus. The activated FXR forms a heterodimer with the Retinoid X Receptor (RXR).[12]
-
DNA Binding: This FXR/RXR heterodimer binds to specific DNA sequences known as FXR response elements (FXREs) located in the promoter regions of target genes.[12][13]
-
Transcriptional Regulation: Binding of the heterodimer to FXREs modulates the transcription of key genes involved in bile acid synthesis and transport.
-
Gene Upregulation: Transcription of genes encoding bile acid efflux transporters is increased. This includes BSEP , OSTα , and OSTβ , leading to enhanced clearance of bile acids from the hepatocyte.[7][11] FXR also induces the expression of the Small Heterodimer Partner (SHP) , another nuclear receptor that acts as a transcriptional repressor.[14][15]
-
Gene Downregulation: Through the induction of SHP, FXR activation indirectly represses the transcription of Cholesterol 7α-hydroxylase (CYP7A1) , the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol.[1][7] This feedback mechanism reduces the overall intracellular bile acid pool.
-
Caption: FXR signaling pathway activated by G-OCA in hepatocytes.
Quantitative Data Summary
The following tables summarize key quantitative data related to the pharmacokinetics and pharmacodynamics of OCA and its metabolites.
Table 1: Pharmacokinetic Parameters of OCA and its Conjugates in Healthy Subjects (Single 10 mg Dose, Fasting) [16][17]
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) |
|---|---|---|---|
| Obeticholic Acid (OCA) | 37.1 ± 20.3 | 1.5 (0.5 - 4.0) | 179 ± 117 |
| Glyco-OCA (G-OCA) | 59.8 ± 20.8 | 12.0 (1.0 - 48.0) | 1010 ± 320 |
| Tauro-OCA (T-OCA) | 10.3 ± 3.8 | 12.0 (1.0 - 48.0) | 184 ± 65.5 |
Data are presented as mean ± SD for Cmax and AUC, and median (range) for Tmax.
Table 2: Effect of OCA (1 µM) on Hepatocyte Transporter and Enzyme Gene Expression (in Sandwich-Cultured Human Hepatocytes) [11]
| Gene | Function | Fold Change in mRNA (vs. Control) |
|---|---|---|
| BSEP (ABCB11) | Canalicular Bile Acid Efflux | 6.4 ± 0.8 |
| OSTα | Basolateral Bile Acid Efflux | 6.4 ± 0.2 |
| OSTβ | Basolateral Bile Acid Efflux | 42.9 ± 7.9 |
| CYP7A1 | Bile Acid Synthesis | Suppression (Consistent with FXR activation) |
Data are presented as mean ± SD.
Table 3: Representative Transporter Kinetics for a Conjugated Bile Acid (Taurocholate) with BSEP [18]
| Parameter | Value | Description |
|---|---|---|
| Km | 17.8 ± 5.0 µM | Michaelis constant, indicating substrate affinity. |
| Vmax | 286.2 ± 28.2 pmol/mg protein/min | Maximum velocity of transport. |
Experimental Protocols
The following sections detail standardized protocols for studying G-OCA metabolism and transport in vitro.
Protocol 1: In Vitro Metabolism in Sandwich-Cultured Human Hepatocytes (SCHH)
This method is the gold standard for studying hepatobiliary transport as it allows hepatocytes to form functional, polarized bile canalicular networks.[19][20][21]
Methodology:
-
Cell Seeding: Plate cryopreserved or fresh primary human hepatocytes on collagen-coated plates. Allow cells to attach for several hours.
-
Collagen Overlay: After attachment, overlay the cells with a second layer of collagen gel. This creates the "sandwich" configuration.
-
Maturation: Culture the cells for 4-5 days to allow for the formation of functional bile canalicular networks.
-
Treatment: Replace the culture medium with fresh medium containing Obeticholic Acid (e.g., 1 µM concentration) or a vehicle control. Incubate for a specified time (e.g., 24 hours).
-
Sample Collection:
-
Medium: Collect the culture medium, which contains compounds that underwent basolateral efflux.
-
Hepatocyte Lysate: To measure intracellular accumulation and biliary excretion, a differential lysis procedure is used.
-
First, incubate plates with a Ca²⁺-free buffer to disrupt tight junctions, releasing the contents of the bile canaliculi. Collect this fraction (representing biliary excreted compounds).
-
Next, lyse the remaining cells with a suitable lysis buffer (e.g., 70% methanol) to collect the intracellular fraction.
-
-
-
Sample Processing: Centrifuge lysates to pellet debris. Store all samples at -80°C until analysis.
Caption: Experimental workflow for G-OCA metabolism studies.
Protocol 2: Quantification of G-OCA in Hepatocyte Lysate by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred bioanalytical method for the sensitive and specific quantification of OCA and its metabolites.[17][22][23]
Methodology:
-
Sample Preparation (Protein Precipitation):
-
Thaw hepatocyte lysate samples on ice.
-
To a 50 µL aliquot of lysate, add 150 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a deuterated analog of OCA or a structurally similar compound).[23]
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for analysis.
-
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic phase (e.g., 5% B to 95% B over 5 minutes) to separate the analytes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ion Source: Electrospray Ionization (ESI), positive or negative ion mode. G-OCA is typically detected in negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for G-OCA and the internal standard. For G-OCA (MW 477.7), a potential transition is m/z 476.3 → 74.1.[17]
-
Data Analysis: Quantify G-OCA concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a matching matrix (e.g., lysate from untreated cells).
-
Conclusion
The metabolism of this compound in hepatocytes is a well-orchestrated process involving enzymatic conjugation by BAAT and vectorial transport primarily via the BSEP efflux pump. As a potent FXR agonist, G-OCA actively participates in a crucial feedback loop that regulates bile acid homeostasis by enhancing bile acid efflux and suppressing de novo synthesis. The data and protocols presented in this guide provide a technical foundation for researchers investigating the complex pharmacology of FXR agonists and their role in treating cholestatic and metabolic liver diseases.
References
- 1. Obeticholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Carboxy-terminal mutations of bile acid CoA:N-acyltransferase alter activity and substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Bile acid-CoA:amino acid N-acyltransferase - Wikipedia [en.wikipedia.org]
- 5. The human bile acid-CoA:amino acid N-acyltransferase functions in the conjugation of fatty acids to glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Obeticholic acid? [synapse.patsnap.com]
- 8. BSEP - Transporters - Solvo Biotechnology [solvobiotech.com]
- 9. Bile Acids Transporters of Enterohepatic Circulation for Targeted Drug Delivery [mdpi.com]
- 10. bioivt.com [bioivt.com]
- 11. Obeticholic acid, a selective farnesoid X receptor agonist, regulates bile acid homeostasis in sandwich-cultured human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Regulation of FXR Transcriptional Activity in Health and Disease: Emerging Roles of FXR Cofactors and Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FXR activation by obeticholic acid or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Bioequivalence and Pharmacokinetic Profiles of Generic and Branded Obeticholic Acid in Healthy Chinese Subjects Under Fasting and Fed Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Primary Hepatocytes in Sandwich Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Sandwich-cultured hepatocytes: an in vitro model to evaluate hepatobiliary transporter-based drug interactions and hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Sandwich-Cultured Hepatocytes: An In Vitro Model to Evaluate Hepatobiliary Transporter-Based Drug Interactions and Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Rapid and Sensitive UPLC-MS/MS Method for Quantifying Capmatinib in Human Liver Microsomes: Evaluation of Metabolic Stability by In Silico and In Vitro Analysis [mdpi.com]
- 23. LC–MS/MS Estimation of Rociletinib Levels in Human Liver Microsomes: Application to Metabolic Stability Estimation - PMC [pmc.ncbi.nlm.nih.gov]
Glyco-obeticholic Acid in Enterohepatic Circulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obeticholic acid (OCA), a potent and selective farnesoid X receptor (FXR) agonist, has emerged as a significant therapeutic agent for certain chronic liver diseases, most notably Primary Biliary Cholangitis (PBC). As a semi-synthetic derivative of the primary human bile acid chenodeoxycholic acid (CDCA), OCA’s mechanism of action is intrinsically linked to the complex physiology of bile acid homeostasis and the enterohepatic circulation. Upon oral administration, OCA is rapidly absorbed and extensively metabolized, primarily through conjugation with glycine (B1666218) and taurine (B1682933) to form glyco-obeticholic acid (G-OCA) and tauro-obeticholic acid (T-OCA), respectively. These conjugates, particularly G-OCA, are not mere byproducts but active metabolites that play a crucial role in the overall pharmacological effect of OCA. This technical guide provides an in-depth exploration of the role of this compound within the enterohepatic circulation, presenting key quantitative data, detailed experimental protocols for its analysis, and visualizations of the underlying biological pathways and experimental workflows.
Enterohepatic Circulation of Obeticholic Acid and its Conjugates
The enterohepatic circulation is a highly efficient process that recycles bile acids between the liver and the intestine, ensuring a constant supply for digestive functions while tightly regulating their systemic concentrations. Following oral administration, OCA is absorbed in the small intestine and transported to the liver via the portal circulation. In the hepatocytes, OCA undergoes conjugation with glycine or taurine.[1] These more water-soluble conjugates, including G-OCA, are then secreted into the bile.
The conjugated forms of OCA travel with bile to the gallbladder for storage and are subsequently released into the duodenum upon food intake. In the small intestine, they participate in the emulsification and absorption of dietary fats and fat-soluble vitamins. As they transit through the intestinal lumen, a significant portion of these conjugates are reabsorbed, primarily in the terminal ileum, and return to the liver through the portal vein, thus completing the enterohepatic loop. A fraction of the conjugates may be deconjugated by the gut microbiota back to the parent OCA, which can also be reabsorbed. The portion of OCA and its conjugates that is not reabsorbed is excreted in the feces, which is the primary route of elimination for OCA.[1]
Quantitative Data on this compound
The pharmacokinetic profile of obeticholic acid and its primary active metabolite, this compound, has been characterized in several clinical studies. The following tables summarize key quantitative data from studies in healthy human subjects.
Table 1: Pharmacokinetic Parameters of Obeticholic Acid and its Conjugates in Plasma (Fasting State)
| Parameter | Obeticholic Acid (OCA) | This compound (G-OCA) | Tauro-obeticholic Acid (T-OCA) | Reference |
| Cmax (ng/mL) | 29.8 ± 14.5 | 18.3 ± 7.9 | 2.8 ± 1.4 | [2] |
| AUC0-t (ng·h/mL) | 134.8 ± 49.8 | 398.7 ± 145.2 | 58.9 ± 29.1 | [2] |
| Tmax (h) | 1.5 (0.5 - 4.0) | 12.0 (4.0 - 24.0) | 12.0 (4.0 - 24.0) | [2] |
Data are presented as mean ± standard deviation for Cmax and AUC0-t, and median (range) for Tmax, following a single oral dose of 10 mg OCA.
Table 2: Pharmacokinetic Parameters of Obeticholic Acid and its Conjugates in Plasma (Fed State)
| Parameter | Obeticholic Acid (OCA) | This compound (G-OCA) | Tauro-obeticholic Acid (T-OCA) | Reference |
| Cmax (ng/mL) | 32.1 ± 13.9 | 21.5 ± 9.8 | 3.5 ± 1.9 | [2] |
| AUC0-t (ng·h/mL) | 158.4 ± 55.9 | 478.2 ± 178.6 | 72.3 ± 38.4 | [2] |
| Tmax (h) | 2.0 (1.0 - 6.0) | 14.0 (6.0 - 24.0) | 14.0 (6.0 - 24.0) | [2] |
Data are presented as mean ± standard deviation for Cmax and AUC0-t, and median (range) for Tmax, following a single oral dose of 10 mg OCA.
Biliary and Fecal Concentrations
While approximately 87% of an administered dose of OCA is excreted in the feces, primarily as its glycine and taurine conjugates, specific quantitative data on the absolute concentrations of this compound in human bile and feces from clinical trials are not extensively reported in the readily available literature.[1] However, studies have shown that OCA treatment leads to a significant shift in the composition of biliary bile acids, with an increase in the proportion of taurine-conjugated bile acids.[3]
Experimental Protocols
The quantification of this compound and other bile acids in biological matrices is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. Below are detailed methodologies for sample preparation and analysis.
Protocol 1: Extraction and Quantification of this compound from Human Plasma
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Materials: Human plasma, internal standard (e.g., deuterated G-OCA), methanol (B129727), water, formic acid, C18 SPE cartridges.
-
Procedure:
-
To 250 µL of human plasma, add a known concentration of the internal standard solution.
-
Precondition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate G-OCA from other bile acids and endogenous interferences.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for G-OCA and its internal standard. For G-OCA (C28H47NO5), a potential transition is m/z 476.3 → 74.1.[2]
-
Quantification: Generate a calibration curve using standards of known concentrations and determine the concentration of G-OCA in the samples by comparing the peak area ratio of the analyte to the internal standard.
-
Protocol 2: Extraction of Bile Acids from Human Feces
1. Sample Preparation
-
Materials: Lyophilized (freeze-dried) fecal sample, ethanol (B145695), 0.1 N NaOH, internal standards (deuterated bile acids), vortex mixer, centrifuge.
-
Procedure:
-
Weigh approximately 10-20 mg of lyophilized and powdered fecal sample into a glass tube.
-
Add 1.0 mL of ice-cold 95% ethanol containing 0.1 N NaOH.
-
Add a mixture of deuterated internal standards.
-
Vortex vigorously for 1 minute to homogenize.
-
Shake the sample for 30 minutes at 4°C.
-
Centrifuge at high speed (e.g., 21,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant for further purification by SPE (as described in Protocol 1) or direct injection if the sample is sufficiently clean.
-
Protocol 3: Extraction of Bile Acids from Human Bile
1. Sample Preparation
-
Materials: Human bile, internal standards, methanol, water, C18 SPE cartridges.
-
Procedure:
-
Dilute the bile sample (e.g., 1:10) with water.
-
Add a known concentration of the internal standard solution.
-
Proceed with Solid-Phase Extraction as described in Protocol 1, steps 2-7.[4]
-
Signaling Pathways and Experimental Workflows
Farnesoid X Receptor (FXR) Signaling Pathway
This compound, like OCA, is a potent agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose homeostasis. The activation of FXR by G-OCA in hepatocytes and enterocytes triggers a cascade of transcriptional events that collectively contribute to the therapeutic effects of OCA.
Experimental Workflow for G-OCA Quantification
The following diagram illustrates the general workflow for the quantification of this compound from a biological sample using LC-MS/MS.
Logical Relationship of Enterohepatic Circulation
This diagram outlines the key organs and processes involved in the enterohepatic circulation of this compound.
Conclusion
This compound is a principal and pharmacologically active metabolite of obeticholic acid that plays a central role in mediating the therapeutic effects of the parent drug through its potent activation of the farnesoid X receptor. Its journey through the enterohepatic circulation is a key determinant of its pharmacokinetic and pharmacodynamic profile. Understanding the quantitative aspects of G-OCA's distribution and the intricacies of its interaction with FXR is crucial for the continued development and optimization of FXR-targeted therapies. The experimental protocols and workflows detailed in this guide provide a framework for the accurate and reliable quantification of this important metabolite, facilitating further research into its role in health and disease. While a complete quantitative picture of G-OCA concentrations in all compartments of the enterohepatic circulation is still emerging, the available data clearly underscore its significance as a key mediator of OCA's clinical efficacy.
References
- 1. The Importance of the Human Mass Balance Study in Regulatory Submissions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FXR activation by obeticholic acid or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: The Discovery and Characterization of Glyco-Obeticholic Acid as a Pharmacologically Active Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obeticholic acid (OCA), a potent, selective farnesoid X receptor (FXR) agonist, represents a significant therapeutic advancement for chronic liver diseases such as Primary Biliary Cholangitis (PBC).[1][2][3][4] As a derivative of the primary human bile acid chenodeoxycholic acid (CDCA), OCA is over 100 times more potent in activating FXR, a nuclear receptor that is a master regulator of bile acid, lipid, and glucose homeostasis.[1][5][6] Upon administration, OCA undergoes extensive metabolism, primarily through conjugation with amino acids in the liver. This process yields two major metabolites: glyco-obeticholic acid (G-OCA) and tauro-obeticholic acid (T-OCA).[1][7][8] This guide focuses on G-OCA, detailing its discovery as a pharmacologically active metabolite that contributes significantly to the overall therapeutic effect of its parent drug.
Discovery and Metabolism of this compound
The identification of G-OCA as a major metabolite was a crucial step in understanding the complete pharmacological profile of obeticholic acid. Following oral administration, OCA is absorbed and undergoes first-pass metabolism in the liver.
Metabolic Pathway: The primary metabolic pathway for OCA is hepatic conjugation.[1][2]
-
Uptake: OCA enters hepatocytes.
-
Conjugation: The carboxylic acid group of OCA is conjugated with the amino acid glycine (B1666218) by hepatic enzymes. This reaction forms an amide bond, resulting in the formation of this compound (G-OCA). A parallel pathway involves conjugation with taurine (B1682933) to form tauro-obeticholic acid (T-OCA).
-
Biliary Secretion: G-OCA and T-OCA are secreted into the bile.[1][2]
-
Enterohepatic Recirculation: These conjugates enter the small intestine, where they can be reabsorbed and return to the liver, participating in enterohepatic circulation.[1][9]
-
Deconjugation: Intestinal microbiota in the ileum and colon can deconjugate G-OCA back to the parent OCA, which can then be reabsorbed or excreted in feces, the primary route of elimination for the drug and its metabolites.[1][10]
This metabolic process results in significant circulating levels of G-OCA, necessitating a thorough evaluation of its biological activity.
Figure 1. Metabolic pathway of Obeticholic Acid (OCA).
Pharmacological Activity of G-OCA
Crucially, G-OCA is not an inactive byproduct; it is a pharmacologically active metabolite that retains potent FXR agonist activity.[10][11] Like its parent compound, G-OCA binds to and activates FXR, initiating a cascade of downstream signaling events that contribute to the therapeutic effects observed with OCA treatment.
FXR Signaling Pathway
The activation of FXR by both OCA and G-OCA in hepatocytes and enterocytes is the core mechanism of action.[1][12][13]
-
FXR Activation: OCA and G-OCA, as ligands, bind to FXR in the nucleus.
-
Heterodimerization: The ligand-bound FXR forms a heterodimer with the Retinoid X Receptor (RXR).[5]
-
Gene Transcription: This complex binds to specific DNA sequences (FXR response elements) in the promoter regions of target genes.
-
Downstream Effects:
-
Inhibition of Bile Acid Synthesis: Upregulation of the Small Heterodimer Partner (SHP) and Fibroblast Growth Factor 19 (FGF-19). SHP and FGF-19 both act to suppress the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis.[5][6][12] This reduces the overall toxic bile acid load on the liver.
-
Increased Bile Acid Efflux: Upregulation of the Bile Salt Export Pump (BSEP) and other transporters (e.g., OSTα/β), which actively pump bile acids out of hepatocytes and into the bile canaliculi, promoting their excretion.[1][6][12]
-
Anti-inflammatory and Anti-fibrotic Effects: FXR activation has been shown to inhibit pro-inflammatory signaling pathways and suppress the activation of hepatic stellate cells, which are key drivers of liver fibrosis.[12]
-
Figure 2. Simplified FXR signaling pathway activated by OCA and G-OCA.
Quantitative Data Summary
The following tables summarize key quantitative parameters for OCA and its active metabolites, highlighting the significant contribution of G-OCA to the overall systemic exposure and pharmacological effect.
Table 1: Pharmacokinetic Parameters of OCA and its Metabolites
| Analyte | Tmax (hours) | Cmax (ng/mL) | AUC (ng·h/mL) | Protein Binding |
| Obeticholic Acid (OCA) | ~1.5 | 53.7 (at 10 mg dose) | 568.1 (at 10 mg dose) | >99% |
| Glyco-OCA (G-OCA) | - | - | - | >99% |
| Tauro-OCA (T-OCA) | - | - | - | >99% |
| Total OCA | - | - | Exposures increase in a greater than dose-proportional manner | >99% |
Data compiled from references[1][14]. Cmax and AUC values are mean (SD) for a single dose. Tmax is for the parent drug. The exposures of the glycine and taurine conjugates increase in a greater than dose-proportional manner.
Table 2: FXR Activation Potency
| Compound | Receptor | Potency (EC50) | Comments |
| Obeticholic Acid (OCA) | FXR | Potent Agonist | ~100-fold more potent than endogenous ligand CDCA.[6] |
| Glyco-OCA (G-OCA) | FXR | Active Agonist | Retains pharmacological activity similar to the parent compound.[10][15] |
| Chenodeoxycholic Acid (CDCA) | FXR | Endogenous Ligand | Serves as the reference for natural bile acid potency. |
Specific EC50 values for G-OCA are not consistently reported across public literature but it is confirmed to be a pharmacologically active agonist.
Experimental Protocols
The discovery and characterization of G-OCA involved several key experimental methodologies.
Metabolite Identification and Quantification: LC-MS/MS
A sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the simultaneous estimation of OCA, G-OCA, and T-OCA in human plasma.[7]
-
Objective: To quantify concentrations of OCA and its conjugated metabolites in biological samples for pharmacokinetic studies.
-
Sample Preparation:
-
Extraction: Solid-phase extraction (SPE) is used to isolate the analytes from 250 µL of human plasma.[7][8]
-
Internal Standards: Stable isotope-labeled internal standards for each analyte are added to the plasma before extraction to ensure accurate quantification.[7]
-
Reconstitution: After extraction and evaporation, the residue is reconstituted in a suitable solvent mixture (e.g., 50:50 methanol/water) for injection.[16]
-
-
Chromatography (LC):
-
Column: A reverse-phase C18 column (e.g., Ascentis® Express C18) is typically used for separation.[16]
-
Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic phase (e.g., acetonitrile (B52724) or methanol) is employed to resolve the analytes.[17]
-
-
Detection (MS/MS):
-
Instrument: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is commonly used.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and its internal standard to ensure selectivity and sensitivity.
-
-
Validation: The method is fully validated according to regulatory guidelines (e.g., FDA and EMA), establishing linearity, accuracy, precision, and stability over specified concentration ranges.[7] For example, linearity might be established over ranges like 0.410 to 120.466 ng/mL for OCA and 0.414 to 121.708 ng/mL for G-OCA.[7]
Figure 3. Experimental workflow for LC-MS/MS bioanalysis.
FXR Activation Assessment: Cell-Based Reporter Gene Assay
To determine if G-OCA is an active FXR agonist, a cell-based reporter gene assay is a standard method.[18]
-
Objective: To measure the ability of a compound to activate the FXR and induce the transcription of a reporter gene.
-
Principle: Cells are engineered to express FXR and a reporter construct. The reporter construct contains an FXR-responsive promoter (like that of the BSEP gene) linked to a reporter gene (e.g., secreted alkaline phosphatase (SEAP) or luciferase).[19] Agonist binding to FXR drives reporter gene expression, which can be quantified.
-
Methodology:
-
Cell Culture: A suitable cell line (e.g., HEK293T) is cultured in 96-well plates.[19]
-
Transfection: Cells are co-transfected with two plasmids: one that expresses the human FXR and another containing the reporter construct. Reverse transfection methods, where DNA complexes are pre-coated on the plate, can enhance efficiency.[19]
-
Compound Treatment: After an incubation period to allow for protein expression, cells are treated with increasing concentrations of the test compounds (e.g., OCA, G-OCA) or a positive control agonist.
-
Incubation: Cells are incubated for 6-24 hours to allow for FXR activation and reporter protein expression and secretion.[19]
-
Signal Detection: A sample of the cell culture medium is collected. A luminescence-based substrate for the reporter enzyme (SEAP or luciferase) is added.
-
Measurement: The resulting light output is measured using a luminometer. The signal intensity is directly proportional to the level of FXR activation.[18]
-
Data Analysis: Dose-response curves are generated to determine the potency (EC50) and efficacy (Emax) of the compounds.
-
Conclusion
The discovery of this compound as a major and pharmacologically active metabolite is fundamental to a complete understanding of obeticholic acid's therapeutic profile. G-OCA is formed rapidly in the liver and circulates systemically, contributing significantly to the sustained FXR agonism observed after OCA administration. Its activity ensures that the therapeutic effect is not solely dependent on the parent drug's concentration. This knowledge, derived from detailed metabolic studies using advanced bioanalytical techniques like LC-MS/MS and functional characterization through cell-based assays, is critical for accurate pharmacokinetic/pharmacodynamic (PK/PD) modeling, dose selection, and the overall clinical development of obeticholic acid. For drug development professionals, this case underscores the importance of thoroughly characterizing major metabolites to fully comprehend a drug candidate's mechanism of action and overall efficacy.
References
- 1. Obeticholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Obeticholic acid, a selective farnesoid X receptor agonist, regulates bile acid homeostasis in sandwich-cultured human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel LC-MS/MS method for simultaneous estimation of obeticholic acid, this compound, tauro-obeticholic acid in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of Obeticholic acid and its two major metabolites in human plasma after administration of Obeticholic acid tablets using ultra-high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. This compound - Bile Acids - CAT N°: 28242 [bertin-bioreagent.com]
- 11. This compound | FXR | TargetMol [targetmol.com]
- 12. What is the mechanism of Obeticholic acid? [synapse.patsnap.com]
- 13. droracle.ai [droracle.ai]
- 14. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 15. Comparative potency of obeticholic acid and natural bile acids on FXR in hepatic and intestinal in vitro cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chromatogram Detail [sigmaaldrich.com]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
- 19. caymanchem.com [caymanchem.com]
Methodological & Application
Protocol for the Quantitative Analysis of Glyco-obeticholic Acid in Liver Tissue using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obeticholic acid (OCA), a potent farnesoid X receptor (FXR) agonist, is a synthetic analog of the primary human bile acid chenodeoxycholic acid (CDCA).[1] In the liver, OCA is conjugated with glycine (B1666218) or taurine (B1682933) to form metabolites such as Glyco-obeticholic acid (G-OCA).[2] The activation of FXR by OCA and its conjugates plays a crucial role in regulating bile acid homeostasis, lipid and glucose metabolism, and inflammatory responses.[3][4] This application note provides a detailed protocol for the extraction and quantitative analysis of G-OCA in liver tissue, a critical aspect of preclinical and clinical studies investigating the pharmacokinetics and pharmacodynamics of OCA.
The methodology described herein is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques for the analysis of bile acids in liver tissue.[5][6] While specific performance characteristics for G-OCA in the liver are not widely published, this protocol provides a robust framework that can be validated for specific research needs.
Signaling Pathway of Obeticholic Acid
Obeticholic acid primarily exerts its effects through the activation of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[1] Upon binding of OCA, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to FXR response elements (FXREs) on the DNA, modulating the transcription of target genes. Key downstream effects in the liver include the upregulation of the small heterodimer partner (SHP), which in turn inhibits cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[3] FXR activation also upregulates the expression of bile acid efflux transporters like the Bile Salt Export Pump (BSEP), promoting the removal of bile acids from hepatocytes.[3] Additionally, FXR activation can influence lipid and glucose metabolism and has been shown to have anti-inflammatory and anti-fibrotic effects.[7]
Caption: Obeticholic Acid (OCA) Signaling Pathway in Hepatocytes.
Experimental Workflow
The analysis of G-OCA in liver tissue involves several key steps, from sample collection to data analysis. The following diagram outlines a typical workflow for a quantitative LC-MS/MS-based assay.
Caption: Experimental Workflow for G-OCA Analysis in Liver Tissue.
Experimental Protocols
Materials and Reagents
-
This compound (G-OCA) reference standard
-
Isotopically labeled internal standard (IS), e.g., G-OCA-d4
-
HPLC-grade acetonitrile (B52724), methanol, water, and isopropanol
-
Formic acid and ammonium (B1175870) acetate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Homogenization tubes with beads (e.g., ceramic)
-
Microcentrifuge tubes
-
Analytical balance, vortex mixer, centrifuge, and evaporator
-
HPLC/UPLC system coupled to a triple quadrupole mass spectrometer
Standard Solutions and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of G-OCA and the internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the G-OCA stock solution in methanol:water (1:1, v/v) to create working solutions for calibration standards and QC samples.
-
Calibration Standards and QCs: Spike blank liver homogenate (from untreated animals) with the appropriate working solutions to prepare a calibration curve (e.g., 1-1000 ng/mL) and at least three levels of QC samples (low, medium, and high).
Liver Tissue Sample Preparation
-
Homogenization: Accurately weigh approximately 50-100 mg of frozen liver tissue.[8] Add a 3-fold volume (w/v) of cold PBS. Homogenize the tissue using a bead beater or other mechanical homogenizer until a uniform suspension is achieved.[9] Keep samples on ice throughout the process.
-
Protein Precipitation and Extraction:
-
To 100 µL of liver homogenate, add 10 µL of the internal standard working solution.
-
Add 400 µL of cold acetonitrile to precipitate proteins and extract the analyte.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
-
Evaporation and Reconstitution:
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.
Liquid Chromatography
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium acetate |
| Mobile Phase B | Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid |
| Gradient | Start at 20-30% B, increase to 80-90% B over 10-15 minutes |
| Flow Rate | 0.2-0.4 mL/min |
| Column Temperature | 40-50°C |
| Injection Volume | 5-10 µL |
Mass Spectrometry
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (G-OCA) | To be optimized, expected precursor ion [M-H]⁻ |
| MRM Transition (IS) | To be optimized, expected precursor ion [M-H]⁻ |
| Ion Source Temp. | 500-550°C |
| Capillary Voltage | 3-4 kV |
| Collision Gas | Argon |
Note: Specific MRM transitions for G-OCA should be determined by infusing a standard solution and optimizing for the parent and most abundant product ions.
Data Presentation and Quantitative Analysis
The concentration of G-OCA in liver tissue samples is determined by constructing a calibration curve. The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.
Method Performance Characteristics (Hypothetical Data)
The following table summarizes hypothetical performance characteristics for a validated G-OCA assay in liver tissue, based on typical values for similar conjugated bile acids.[5] Actual values must be determined experimentally during method validation.
| Parameter | Expected Range |
| Linearity (r²) | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 - 1000 ng/mL |
| Intra- and Inter-day Precision (%CV) | <15% (<20% at LLOQ) |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Extraction Recovery | 70 - 110% |
| Matrix Effect | 85 - 115% |
Method Validation
A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability for the intended application.[10] Key validation parameters include:
-
Selectivity and Specificity: Assess interference from endogenous matrix components.
-
Linearity and Range: Define the concentration range over which the assay is accurate and precise.
-
Accuracy and Precision: Determine the closeness of measured values to the true value and the degree of scatter in the data.
-
Recovery: Evaluate the efficiency of the extraction process.
-
Matrix Effect: Investigate the influence of matrix components on the ionization of the analyte.
-
Stability: Assess the stability of G-OCA in liver homogenates under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term).
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of this compound in liver tissue using LC-MS/MS. The detailed experimental procedures and suggested method parameters offer a solid foundation for researchers in drug development and related fields. Adherence to rigorous method validation is essential to ensure the generation of high-quality, reliable data for pharmacokinetic and pharmacodynamic assessments of obeticholic acid.
References
- 1. The FXR agonist obeticholic acid inhibits the cancerogenic potential of human cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneonatalsurg.com [jneonatalsurg.com]
- 3. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery biomarker to optimize obeticholic acid treatment for non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Obeticholic acid, a farnesoid X receptor agonist, improves portal hypertension by two distinct pathways in cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
Application Note & Protocol: Caco-2 Cell Permeability Assay for Glyco-obeticholic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Caco-2 cell permeability assay is a robust in vitro model widely utilized in the pharmaceutical industry to predict the oral absorption of drug candidates.[1][2][3][4] Derived from a human colorectal adenocarcinoma cell line, Caco-2 cells differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelial barrier.[5][6] This model is instrumental in evaluating the intestinal permeability of compounds and investigating the mechanisms of their transport, including passive diffusion and active transport processes.[1][2][5] Glyco-obeticholic acid is a glycine (B1666218) conjugate of obeticholic acid, a potent farnesoid X receptor (FXR) agonist used in the treatment of primary biliary cholangitis.[7][8][9] Understanding its intestinal permeability is crucial for characterizing its oral bioavailability and potential drug-drug interactions. This document provides a detailed protocol for assessing the permeability of this compound using the Caco-2 cell model.
Mechanism of Action of Obeticholic Acid
Obeticholic acid is a synthetic analog of the primary bile acid chenodeoxycholic acid. It is a potent agonist of the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[8][10][11] Activation of FXR by obeticholic acid plays a crucial role in regulating bile acid synthesis and transport.[11] In hepatocytes, FXR activation inhibits the synthesis of bile acids from cholesterol by downregulating the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway.[8][11] It also stimulates the expression of the bile salt export pump (BSEP), which facilitates the excretion of bile acids from hepatocytes into the bile.[8][11] In the intestine, FXR activation by bile acids leads to the release of fibroblast growth factor 19 (FGF-19), which signals to the liver to suppress bile acid synthesis.[8] Obeticholic acid is metabolized in the liver through conjugation with glycine or taurine (B1682933) to form this compound and Tauro-obeticholic acid, respectively.[7][8] These conjugates are secreted into the bile and undergo enterohepatic circulation, being reabsorbed in the small intestine.[7]
Experimental Protocols
Caco-2 Cell Culture
-
Cell Line: Caco-2 cells (ATCC® HTB-37™).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. The medium is changed every 2-3 days.
-
Subculture: When cells reach 80-90% confluency, they are passaged using Trypsin-EDTA.
Caco-2 Monolayer Formation for Permeability Assay
-
Seeding: Caco-2 cells are seeded onto permeable Transwell® inserts (e.g., 24-well format with 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².
-
Differentiation: The cells are cultured for 18-22 days to allow for differentiation and the formation of a confluent, polarized monolayer with well-established tight junctions.[6] The culture medium is replaced every 2-3 days.
-
Monolayer Integrity Assessment: The integrity of the Caco-2 cell monolayer is a critical parameter and is assessed by measuring the Transepithelial Electrical Resistance (TEER).[2] TEER values are measured using a voltmeter. Monolayers with TEER values ≥ 200 Ω·cm² are typically considered suitable for permeability experiments.[12] The permeability of a fluorescent marker with low permeability, such as Lucifer yellow, can also be assessed to confirm monolayer integrity.
Bidirectional Permeability Assay
This assay measures the transport of this compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[6] The ratio of the apparent permeability coefficients (Papp) in each direction provides an efflux ratio, which indicates if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[5][6]
-
Preparation of Transport Buffer: A common transport buffer is Hanks' Balanced Salt Solution (HBSS) buffered with HEPES at pH 7.4. For lipophilic compounds like bile acids, modifications to the buffer may be necessary to improve solubility and reduce non-specific binding.[13] The use of Fasted State Simulated Intestinal Fluid (FaSSIF) in the apical compartment and HBSS with 1% Bovine Serum Albumin (BSA) in the basolateral compartment can be considered.[13]
-
Dosing Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in the transport buffer to the final desired concentration (e.g., 10 µM). The final concentration of the organic solvent should be kept low (typically ≤1%) to avoid affecting cell viability.
-
Permeability Experiment:
-
The culture medium is removed from the apical and basolateral compartments of the Transwell® inserts.
-
The cell monolayers are washed and pre-incubated with pre-warmed transport buffer at 37°C for 30 minutes.
-
For A-B permeability: The transport buffer in the apical (donor) compartment is replaced with the dosing solution containing this compound. The basolateral (receiver) compartment is filled with fresh transport buffer.
-
For B-A permeability: The transport buffer in the basolateral (donor) compartment is replaced with the dosing solution. The apical (receiver) compartment is filled with fresh transport buffer.
-
The plates are incubated at 37°C on an orbital shaker.
-
Samples are collected from the receiver compartment at specified time points (e.g., 30, 60, 90, and 120 minutes). The volume removed is replaced with fresh transport buffer.
-
Samples are also taken from the donor compartment at the beginning and end of the experiment to determine the initial and final concentrations.
-
-
Sample Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS/MS), due to its high sensitivity and selectivity.[1][2]
Data Analysis
The apparent permeability coefficient (Papp), in cm/s, is calculated using the following equation:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of permeation of the drug across the cells (µmol/s).
-
A is the surface area of the permeable membrane (cm²).
-
C0 is the initial concentration of the drug in the donor compartment (µmol/cm³).
The efflux ratio (ER) is calculated as:
ER = Papp (B-A) / Papp (A-B)
An efflux ratio greater than 2 is generally considered indicative of active efflux.[5]
Data Presentation
The quantitative data from the Caco-2 permeability assay for this compound should be summarized in clear and structured tables for easy interpretation and comparison.
Table 1: Caco-2 Permeability and Efflux Ratio of this compound
| Compound | Concentration (µM) | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio |
| This compound | 10 | A-B | Value | Value |
| B-A | Value | |||
| Control Compound 1 (High Permeability) | 10 | A-B | Value | Value |
| B-A | Value | |||
| Control Compound 2 (Low Permeability) | 10 | A-B | Value | Value |
| B-A | Value | |||
| Control Compound 3 (P-gp Substrate) | 10 | A-B | Value | Value |
| B-A | Value |
Table 2: Effect of Efflux Pump Inhibitors on this compound Permeability
| Compound | Condition | Direction | Papp (x 10⁻⁶ cm/s) | Fold Change in Papp (A-B) |
| This compound | Control | A-B | Value | - |
| B-A | Value | |||
| + Verapamil (P-gp inhibitor) | A-B | Value | Value | |
| B-A | Value | |||
| + Fumitremorgin C (BCRP inhibitor) | A-B | Value | Value | |
| B-A | Value |
Visualizations
Signaling Pathway
Caption: Intestinal absorption and signaling of this compound.
Experimental Workflow
Caption: Caco-2 permeability assay workflow.
References
- 1. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 2. enamine.net [enamine.net]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Obeticholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. What is the mechanism of Obeticholic acid? [synapse.patsnap.com]
- 12. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 13. Use of simulated intestinal fluid for Caco-2 permeability assay of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Glyco-obeticholic Acid Treatment in a NASH Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonalcoholic steatohepatitis (NASH) is a progressive form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis. Obeticholic acid (OCA), a potent agonist of the farnesoid X receptor (FXR), and its active metabolite, Glyco-obeticholic acid (G-OCA), have emerged as promising therapeutic agents for NASH. OCA activates FXR, a key nuclear receptor that regulates bile acid, lipid, and glucose metabolism, thereby exerting anti-inflammatory and anti-fibrotic effects on the liver.[1][2] This document provides detailed application notes and protocols for the use of OCA in preclinical NASH mouse models, summarizing key quantitative data and outlining experimental methodologies.
Data Presentation: Efficacy of Obeticholic Acid in NASH Mouse Models
The following tables summarize the quantitative effects of obeticholic acid (OCA) treatment in various diet-induced mouse models of NASH.
Table 1: Effects of Obeticholic Acid on Metabolic Parameters in NASH Mouse Models
| Mouse Model | Diet | Treatment Group | Dosage (mg/kg/day) | Duration (weeks) | Body Weight Change | Liver Weight Reduction | Reference |
| DIO-NASH (C57BL/6J) | High Trans-Fat, Fructose (B13574), Cholesterol | OCA | 30 | 8 | No significant change | Yes | [3] |
| ob/ob-NASH | High Trans-Fat, Fructose, Cholesterol | OCA | 30 | 8 | No significant change | Yes | [3] |
| MS-NASH | Western Diet + Fructose + CCl4 | OCA | 30 | 8 | No significant change | Yes | [4][5] |
Table 2: Effects of Obeticholic Acid on Liver Histopathology in NASH Mouse Models
| Mouse Model | Diet | Treatment Group | Dosage (mg/kg/day) | Duration (weeks) | Steatosis Score Reduction | Inflammation Score Reduction | Fibrosis Score Reduction | Reference |
| DIO-NASH (C57BL/6J) | High Trans-Fat, Fructose, Cholesterol | OCA | 30 | 8 | Yes | Yes | No | [3] |
| ob/ob-NASH | High Trans-Fat, Fructose, Cholesterol | OCA | 30 | 8 | Yes | Yes | No | [3][4] |
| MC4R-KO | Western Diet | OCA | 10 | 8 | No significant change | Yes | Yes | [6][7] |
| MS-NASH | Western Diet + Fructose + CCl4 | OCA | 30 | 8 | Yes | Yes | Yes | [5] |
Table 3: Effects of Obeticholic Acid on Biochemical Markers in NASH Mouse Models
| Mouse Model | Diet | Treatment Group | Dosage (mg/kg/day) | Duration (weeks) | Serum ALT Reduction | Serum AST Reduction | Liver Triglyceride Reduction | Liver Cholesterol Reduction | Reference |
| DIO-NASH (C57BL/6J) | High Trans-Fat, Fructose, Cholesterol | OCA | 30 | 8 | Yes | Yes | Yes | Yes | [3] |
| ob/ob-NASH | High Trans-Fat, Fructose, Cholesterol | OCA | 30 | 8 | Yes | Yes | Yes | Yes | [3][4] |
| MS-NASH | Western Diet + Fructose + CCl4 | OCA | 30 | 8 | Yes | Yes | Yes | Yes | [4][5] |
Experimental Protocols
This section provides a detailed methodology for a representative study using the Diet-Induced Obese (DIO)-NASH mouse model.
Protocol 1: Induction and Treatment of DIO-NASH in C57BL/6J Mice
1. Animal Model and Housing:
- Male C57BL/6J mice, 6-8 weeks old.
- House mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
- Provide ad libitum access to water.
2. NASH Induction:
- Feed mice a diet high in trans-fat (40%), fructose (20%), and cholesterol (2%) (e.g., Gubra Amylin NASH diet) for a minimum of 30 weeks to induce NASH with fibrosis.[3][8]
- A control group should receive a standard chow diet.
3. Liver Biopsy (Optional but Recommended):
- Prior to treatment initiation, a liver biopsy can be performed to confirm and stratify the severity of steatosis and fibrosis.[3] This allows for baseline assessment and more robust evaluation of treatment effects.
4. Obeticholic Acid Preparation and Administration:
- Prepare a suspension of Obeticholic Acid (OCA) in a vehicle such as 0.5% carboxymethyl cellulose (B213188) (CMC).[6]
- Administer OCA orally (PO) once daily (QD) at a dose of 30 mg/kg.[3]
- The vehicle control group should receive an equivalent volume of the vehicle.
5. Treatment Duration:
- Treat mice for 8 weeks.[3]
6. Endpoint Analysis:
- Metabolic Phenotyping: Monitor body weight weekly. At the end of the study, collect blood for analysis of serum ALT, AST, triglycerides, and cholesterol.
- Histopathology: Euthanize mice and collect liver tissue. Fix a portion of the liver in 10% neutral buffered formalin for paraffin (B1166041) embedding. Section the tissue and perform Hematoxylin and Eosin (H&E) staining to assess steatosis, inflammation, and hepatocyte ballooning (NAFLD Activity Score - NAS). Use Sirius Red staining to evaluate the degree of fibrosis.[5]
- Gene Expression Analysis: Snap-freeze a portion of the liver in liquid nitrogen and store at -80°C for subsequent RNA extraction and quantitative real-time PCR (qRT-PCR) analysis of genes involved in fibrosis (e.g., Col1a1, Timp1), inflammation (e.g., Tnf-α, Ccl2), and FXR target engagement (e.g., Shp, Cyp7a1).
Signaling Pathways and Experimental Workflow
FXR Signaling Pathway in NASH
Activation of the Farnesoid X Receptor (FXR) by Obeticholic Acid (OCA) in hepatocytes initiates a signaling cascade that leads to the amelioration of NASH pathology. The diagram below illustrates the key molecular events.
References
- 1. Farnesoid X receptor targeting to treat nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic and hepatic effects of liraglutide, obeticholic acid and elafibranor in diet-induced obese mouse models of biopsy-confirmed nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. (PDF) Obeticholic acid protects against hepatocyte death and liver fibrosis in a murine model of nonalcoholic steatohepatitis (2018) | Toshihiro Goto | 73 Citations [scispace.com]
- 8. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Preclinical Evaluation of Glyco-obeticholic Acid in Cholestasis Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental design and execution of studies evaluating Glyco-obeticholic acid (G-OCA) in established murine models of cholestasis. The protocols detailed herein are intended to facilitate the assessment of G-OCA's therapeutic potential in cholestatic liver injury.
Introduction to this compound and Cholestasis
Cholestasis is a condition characterized by the impairment of bile flow from the liver, leading to the accumulation of bile acids and other toxic substances, which can cause progressive liver damage, fibrosis, and cirrhosis. This compound (G-OCA) is the glycine-conjugated form of obeticholic acid (OCA), a potent and selective farnesoid X receptor (FXR) agonist. FXR is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose homeostasis.[1] Activation of FXR has been shown to be a promising therapeutic strategy for cholestatic liver diseases.[1]
This document outlines the use of three well-established animal models to study the effects of G-OCA on cholestasis: the Bile Duct Ligation (BDL) model, the α-naphthylisothiocyanate (ANIT)-induced cholestasis model, and the Multidrug Resistance Protein 2 (Mdr2) knockout mouse model.
Mechanism of Action of this compound
G-OCA, as an FXR agonist, is anticipated to exert its therapeutic effects through the activation of the FXR signaling pathway. Upon entering hepatocytes and intestinal epithelial cells, G-OCA binds to and activates FXR. This activation leads to a cascade of downstream events that collectively work to protect the liver from cholestatic injury.
Activated FXR forms a heterodimer with the retinoid X receptor (RXR), which then binds to FXR response elements (FXREs) in the promoter regions of target genes.[2] This leads to:
-
Suppression of Bile Acid Synthesis: Activation of FXR in the liver induces the expression of the small heterodimer partner (SHP), which in turn inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. In the intestine, FXR activation induces the release of fibroblast growth factor 19 (FGF19), which travels to the liver and also suppresses CYP7A1 expression.[3]
-
Increased Bile Acid Efflux: FXR activation upregulates the expression of the bile salt export pump (BSEP) in hepatocytes, promoting the excretion of bile acids from the liver into the bile.[3]
-
Inhibition of Bile Acid Uptake: FXR activation downregulates the expression of the Na+-taurocholate cotransporting polypeptide (NTCP), which is responsible for the uptake of bile acids from the portal circulation into hepatocytes.
-
Anti-inflammatory and Anti-fibrotic Effects: FXR activation has been shown to have anti-inflammatory effects by suppressing pro-inflammatory signaling pathways. It can also modulate hepatic stellate cell activation, a key event in the development of liver fibrosis.
The following diagram illustrates the FXR signaling pathway and the proposed mechanism of action for G-OCA.
Experimental Design and Animal Models
A typical experimental workflow for evaluating G-OCA in a cholestasis animal model is depicted below.
Bile Duct Ligation (BDL) Model
The BDL model is a widely used surgical model of obstructive cholestasis that leads to reproducible liver injury, inflammation, and fibrosis.
Experimental Protocol: Bile Duct Ligation (BDL) in Mice
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Isoflurane anesthesia
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture material (e.g., 6-0 silk)
-
Heating pad
-
Sterile saline
-
Buprenorphine for analgesia
-
G-OCA formulated for oral gavage (e.g., in 0.5% carboxymethylcellulose)
Procedure:
-
Animal Preparation: Anesthetize the mouse with isoflurane. Shave the abdominal area and sterilize with an appropriate antiseptic. Place the mouse on a heating pad to maintain body temperature.
-
Surgical Procedure: Make a midline laparotomy to expose the abdominal cavity. Gently retract the liver to visualize the common bile duct. Carefully dissect the common bile duct from the surrounding tissue. Ligate the common bile duct in two locations with 6-0 silk suture. For the sham control group, perform the same procedure but without ligating the bile duct.[4]
-
Closure: Close the abdominal wall in two layers (peritoneum and skin) with sutures.
-
Post-operative Care: Administer buprenorphine for pain relief. Provide sterile saline subcutaneously for hydration. Monitor the animals closely for recovery.[4]
-
G-OCA Administration: Begin G-OCA administration (e.g., 10-30 mg/kg, daily by oral gavage) 24 hours after surgery and continue for the duration of the study (typically 7-21 days). The vehicle control group should receive the same volume of the vehicle solution.[5]
-
Sample Collection: At the end of the study period, euthanize the mice and collect blood for biochemical analysis and liver tissue for histological and molecular analysis.
α-Naphthylisothiocyanate (ANIT)-Induced Cholestasis Model
ANIT is a chemical toxicant that induces intrahepatic cholestasis by causing direct injury to cholangiocytes. This model is useful for studying acute cholestatic liver injury and the mechanisms of drug-induced cholestasis.
Experimental Protocol: ANIT-Induced Cholestasis in Mice
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
α-Naphthylisothiocyanate (ANIT)
-
Corn oil
-
Oral gavage needles
-
G-OCA formulated for oral gavage
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
G-OCA Pre-treatment (Optional): Administer G-OCA (e.g., 10-30 mg/kg, daily by oral gavage) for a specified period (e.g., 3-5 days) before ANIT administration.
-
ANIT Administration: On the day of induction, administer a single oral dose of ANIT (e.g., 50-75 mg/kg) dissolved in corn oil. The control group should receive corn oil only.[6]
-
G-OCA Post-treatment: Continue G-OCA administration daily after ANIT induction.
-
Sample Collection: Euthanize mice at various time points after ANIT administration (e.g., 24, 48, 72 hours) to collect blood and liver tissue for analysis.
Mdr2 (Abcb4) Knockout Mouse Model
Mdr2 knockout (Mdr2-/-) mice lack the canalicular phospholipid flippase, leading to the secretion of bile devoid of phospholipids. This results in "toxic" bile that damages the bile duct epithelium, causing a chronic sclerosing cholangitis that progresses to fibrosis and hepatocellular carcinoma, mimicking aspects of human primary sclerosing cholangitis (PSC).
Experimental Protocol: Therapeutic Study in Mdr2 Knockout Mice
Materials:
-
Male Mdr2-/- mice (e.g., on an FVB/N background) and wild-type littermates (8-12 weeks old)
-
G-OCA formulated for administration (e.g., in chow or by oral gavage)
Procedure:
-
Animal Husbandry: House Mdr2-/- mice and their wild-type counterparts under specific pathogen-free conditions.
-
Study Initiation: At a predetermined age (e.g., 8 weeks), when cholestatic injury is established, randomly assign Mdr2-/- mice to a vehicle control group or a G-OCA treatment group.
-
G-OCA Administration: Administer G-OCA (e.g., 10-30 mg/kg/day) mixed in the chow or by daily oral gavage for a specified duration (e.g., 4-8 weeks).
-
Monitoring: Monitor body weight and clinical signs of disease progression throughout the study.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect blood for biochemical analysis and liver tissue for histological assessment of inflammation and fibrosis, and for molecular analysis of gene expression.
Data Presentation and Quantitative Analysis
Summarize all quantitative data in clearly structured tables for easy comparison between experimental groups. Below are representative tables based on expected outcomes from studies with FXR agonists like OCA.
Table 1: Effect of G-OCA on Serum Biochemical Markers in BDL Mice
| Group | ALT (U/L) | AST (U/L) | ALP (U/L) | Total Bilirubin (mg/dL) | Total Bile Acids (µmol/L) |
| Sham | 35 ± 5 | 50 ± 8 | 150 ± 20 | 0.2 ± 0.1 | 15 ± 3 |
| BDL + Vehicle | 450 ± 60 | 600 ± 75 | 800 ± 90 | 8.5 ± 1.2 | 350 ± 50 |
| BDL + G-OCA (10 mg/kg) | 320 ± 45 | 450 ± 50 | 600 ± 70 | 6.2 ± 0.8 | 250 ± 40 |
| BDL + G-OCA (30 mg/kg) | 210 ± 30 | 300 ± 40 | 450 ± 50 | 4.1 ± 0.5 | 180 ± 30** |
| Data are presented as mean ± SD. *p < 0.05, *p < 0.01 vs. BDL + Vehicle. |
Table 2: Effect of G-OCA on Hepatic Gene Expression in ANIT-treated Mice (Fold Change vs. Control)
| Gene | ANIT + Vehicle | ANIT + G-OCA (30 mg/kg) |
| Cyp7a1 | 0.4 ± 0.1 | 0.2 ± 0.05 |
| Shp | 1.2 ± 0.2 | 3.5 ± 0.5 |
| Bsep | 0.5 ± 0.1 | 1.8 ± 0.3 |
| Tnf-α | 5.8 ± 0.7 | 2.5 ± 0.4 |
| Col1a1 | 4.2 ± 0.5 | 1.9 ± 0.3 |
| Data are presented as mean ± SD. *p < 0.05, *p < 0.01 vs. ANIT + Vehicle. |
Table 3: Histological Scoring of Liver Injury in Mdr2-/- Mice Treated with G-OCA
| Group | Portal Inflammation (0-3) | Bile Duct Proliferation (0-3) | Fibrosis (0-4) |
| Wild-Type | 0.2 ± 0.1 | 0.1 ± 0.1 | 0.1 ± 0.1 |
| Mdr2-/- + Vehicle | 2.5 ± 0.4 | 2.8 ± 0.3 | 3.2 ± 0.5 |
| Mdr2-/- + G-OCA (30 mg/kg) | 1.5 ± 0.3 | 1.8 ± 0.2 | 2.1 ± 0.4 |
| Data are presented as mean ± SD. Scoring based on a semi-quantitative scale. *p < 0.05, *p < 0.01 vs. Mdr2-/- + Vehicle. |
Conclusion
These application notes provide a framework for the preclinical evaluation of this compound in robust and reproducible animal models of cholestasis. The detailed protocols and data presentation guidelines are intended to support researchers in designing and conducting experiments that will effectively assess the therapeutic potential of G-OCA for cholestatic liver diseases. It is important to note that the quantitative data presented are representative of the effects of the parent compound, Obeticholic Acid, and G-OCA is expected to have similar pharmacological actions. Optimal dosing and treatment regimens for G-OCA should be determined empirically for each specific experimental setting.
References
- 1. Modeling and Experimental Studies of Obeticholic Acid Exposure and the Impact of Cirrhosis Stage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. FXR agonist obeticholic acid induces liver growth but exacerbates biliary injury in rats with obstructive cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Administration of Human MSC-Derived Extracellular Vesicles for the Treatment of Primary Sclerosing Cholangitis: Preclinical Data in MDR2 Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 002539 - MDR2 KO Strain Details [jax.org]
Application Notes and Protocols: Investigating FGF19 Induction using Glyco-obeticholic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyco-obeticholic acid (G-OCA) is the glycine-conjugated form and an active metabolite of obeticholic acid (OCA), a potent and selective farnesoid X receptor (FXR) agonist.[1] FXR is a nuclear receptor highly expressed in the gastrointestinal tract and liver, where it plays a critical role in regulating bile acid, lipid, and glucose metabolism.[2] Activation of intestinal FXR by agonists like G-OCA leads to the robust induction and secretion of Fibroblast Growth Factor 19 (FGF19).[2][3] FGF19 is a key endocrine hormone that signals in the liver to suppress bile acid synthesis, regulate glucose homeostasis, and influence lipid metabolism.[3][4] The G-OCA/FXR/FGF19 signaling axis is a critical pathway in maintaining metabolic homeostasis and is a key target for therapeutic intervention in various metabolic diseases. These application notes provide detailed protocols for utilizing G-OCA to investigate FGF19 induction in vitro.
Signaling Pathway
The activation of FGF19 expression by G-OCA is initiated by the binding of G-OCA to the Farnesoid X Receptor (FXR) in the nucleus of intestinal cells. This binding event leads to the recruitment of co-activators and the formation of a heterodimer with the Retinoid X Receptor (RXR). The FXR/RXR heterodimer then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter region of the FGF19 gene, thereby initiating its transcription and subsequent translation. The newly synthesized FGF19 is then secreted from the intestinal cells into the bloodstream, where it can travel to the liver and other tissues to exert its metabolic effects.
Quantitative Data Summary
The following tables summarize the quantitative data on the induction of FGF19 by various FXR agonists, including the parent compound of G-OCA, Obeticholic Acid. This data provides a reference for the expected magnitude of FGF19 induction in response to G-OCA treatment.
Table 1: In Vitro Induction of FGF19 mRNA in Human Intestinal Explants
| Compound | Concentration (µM) | Fold Induction of FGF19 mRNA (median) | Reference |
| Glycochenodeoxycholate (GCDCA) | 50 | 161 | [5][6] |
| Chenodeoxycholate (CDCA) | 50 | 350 | [5][6] |
| Obeticholic Acid (OCA) | 1 | 70 | [5][6] |
Table 2: EC50 for FGF19 Transcript Induction
| Compound | EC50 (µM) | Cell/Tissue Type | Reference |
| Chenodeoxycholate (CDCA) | 20 | Human Ileal Explants | [5][6] |
Experimental Protocols
Protocol 1: In Vitro FGF19 mRNA Induction in LS174T Cells
This protocol describes the treatment of the human colon adenocarcinoma cell line LS174T with G-OCA to measure the induction of FGF19 mRNA by quantitative real-time PCR (qPCR). LS174T cells are a well-established model for studying intestinal mucin expression and have been used to investigate FGF19 regulation.[7][8]
Materials:
-
This compound (G-OCA)
-
LS174T cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for human FGF19 and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Culture:
-
Culture LS174T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
-
G-OCA Treatment:
-
Prepare a stock solution of G-OCA in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, replace the culture medium with fresh, serum-free DMEM.
-
Treat the cells with varying concentrations of G-OCA (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for a specified time (e.g., 6 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
After the incubation period, wash the cells with PBS and lyse them directly in the well using the lysis buffer from the RNA extraction kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from the isolated RNA using a cDNA synthesis kit.
-
-
Quantitative Real-Time PCR (qPCR):
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and primers for FGF19 and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the fold change in FGF19 mRNA expression relative to the vehicle-treated control.
-
Protocol 2: Measurement of Secreted FGF19 Protein by ELISA
This protocol details the quantification of secreted FGF19 protein in the cell culture supernatant from G-OCA-treated cells using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Supernatant from G-OCA-treated cells (from Protocol 1)
-
Human FGF19 ELISA kit
-
Microplate reader
Procedure:
-
Sample Collection:
-
Following G-OCA treatment of LS174T cells (as in Protocol 1), carefully collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's instructions provided with the kit. This typically involves:
-
Adding standards and samples to the wells of the pre-coated microplate.
-
Incubating with a biotin-conjugated antibody specific for human FGF19.
-
Washing the plate.
-
Adding streptavidin-HRP conjugate.
-
Washing the plate.
-
Adding a substrate solution to develop the color.
-
Stopping the reaction.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the provided standards.
-
Calculate the concentration of FGF19 in the samples by interpolating their absorbance values from the standard curve.
-
Conclusion
This compound is a valuable tool for investigating the FXR/FGF19 signaling axis. The protocols outlined in these application notes provide a framework for researchers to study the induction of FGF19 by G-OCA in a controlled in vitro setting. The provided quantitative data serves as a benchmark for expected results. By utilizing these methods, researchers can further elucidate the role of this important metabolic pathway in health and disease, and explore the therapeutic potential of FXR agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. OCA on Different Physiological Processes through FXR Activation | Encyclopedia MDPI [encyclopedia.pub]
- 3. Frontiers | The Role of FGF19 and MALRD1 in Enterohepatic Bile Acid Signaling [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 7. Lithocholic acid induction of the FGF19 promoter in intestinal cells is mediated by PXR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caco-2 and LS174T cell lines provide different models for studying mucin expression in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell-Based Assays for Glyco-obeticholic Acid Cytotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyco-obeticholic acid (G-OCA) is the primary active, glycine-conjugated metabolite of obeticholic acid (OCA), a potent and selective farnesoid X receptor (FXR) agonist. OCA is approved for the treatment of primary biliary cholangitis (PBC) and is under investigation for other liver diseases such as non-alcoholic steatohepatitis (NASH). As the accumulation of bile acids can lead to hepatotoxicity, understanding the cytotoxic potential of G-OCA is crucial for its therapeutic development and for elucidating the mechanisms of bile acid-induced liver injury.
These application notes provide detailed protocols for assessing the cytotoxicity of G-OCA in cell-based models, primarily focusing on liver-derived cell lines like HepG2. The described assays measure key indicators of cell health, including metabolic activity, membrane integrity, and the induction of apoptosis.
Data Presentation
Currently, there is a lack of publicly available, direct quantitative data on the cytotoxicity of this compound (G-OCA), such as IC50 values. The cytotoxic effects of its parent compound, Obeticholic Acid (OCA), appear to be context-dependent. Some studies suggest that OCA may protect against apoptosis induced by other toxic bile acids, while others indicate it can promote apoptosis in certain cholestatic conditions. Therefore, the following table is presented as a template for researchers to populate with their own experimental data when evaluating G-OCA cytotoxicity.
Table 1: Template for Summarizing G-OCA Cytotoxicity Data
| Cell Line | Assay | Time Point (hours) | G-OCA Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| HepG2 | MTT | 24 | User-defined | User-data | User-calculated |
| HepG2 | MTT | 48 | User-defined | User-data | User-calculated |
| HepG2 | LDH Release | 24 | User-defined | User-data | User-calculated |
| HepG2 | LDH Release | 48 | User-defined | User-data | User-calculated |
| Primary Hepatocytes | MTT | 24 | User-defined | User-data | User-calculated |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.
Materials:
-
HepG2 cells (or other suitable liver cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (G-OCA) stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of G-OCA in serum-free DMEM. Remove the culture medium from the wells and add 100 µL of the G-OCA dilutions. Include wells with vehicle control (DMSO concentration matched to the highest G-OCA concentration) and untreated cells (medium only).
-
Incubation: Incubate the plate for the desired time points (e.g., 24 and 48 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Protocol 2: Measurement of Cytotoxicity by LDH Release Assay
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes into the culture supernatant.
Materials:
-
HepG2 cells
-
Complete DMEM
-
G-OCA stock solution
-
LDH cytotoxicity detection kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time points (e.g., 24 and 48 hours) at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to the supernatant in the new plate.
-
Incubation and Measurement: Incubate the plate at room temperature for the time specified in the kit's protocol (typically 30 minutes), protected from light. Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent provided in the kit).
Protocol 3: Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane in apoptotic cells, while PI enters and stains the DNA of cells with compromised membranes.
Materials:
-
HepG2 cells
-
Complete DMEM
-
G-OCA stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed HepG2 cells in 6-well plates and treat with various concentrations of G-OCA for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization. Wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately. Use appropriate controls (unstained, Annexin V-FITC only, PI only) to set up compensation and gates.
Protocol 4: Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
HepG2 cells
-
Complete DMEM
-
G-OCA stock solution
-
Caspase-Glo® 3/7 Assay System (or similar)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed HepG2 cells in a white-walled 96-well plate and treat with G-OCA as described previously.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity.
Visualization of Pathways and Workflows
Caption: Workflow for assessing G-OCA cytotoxicity.
Caption: Potential apoptosis pathways induced by bile acids.
Application Notes and Protocols for Gene Expression Analysis Following Glyco-obeticholic Acid Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyco-obeticholic acid (G-OCA) is the major active metabolite of obeticholic acid (OCA), a potent and selective agonist of the Farnesoid X Receptor (FXR). FXR is a nuclear receptor highly expressed in the liver and intestine, playing a pivotal role in the regulation of bile acid, lipid, and glucose metabolism. Activation of FXR by ligands such as G-OCA initiates a cascade of transcriptional events that modulate the expression of numerous target genes. This regulation is crucial for maintaining metabolic homeostasis and has therapeutic implications for various liver diseases, including Primary Biliary Cholangitis (PBC) and Nonalcoholic Steatohepatitis (NASH).
These application notes provide a comprehensive overview and detailed protocols for conducting gene expression analysis in response to G-OCA treatment. The provided methodologies and data will enable researchers to investigate the molecular mechanisms of G-OCA action and identify potential biomarkers and therapeutic targets.
Mechanism of Action: FXR Signaling Pathway
This compound, as an FXR agonist, binds to and activates the Farnesoid X Receptor. Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription. Key downstream effects include the suppression of bile acid synthesis and the regulation of lipid and glucose metabolism.
Caption: FXR signaling pathway activated by this compound.
Quantitative Gene Expression Analysis
The following table summarizes the changes in gene expression observed in primary human hepatocytes following treatment with an FXR agonist. This data is compiled from studies using Obeticholic Acid, the parent compound of G-OCA, and is expected to be representative of the effects of G-OCA.
| Gene Symbol | Gene Name | Function | Fold Change (vs. Control) |
| Bile Acid Synthesis (Down-regulated) | |||
| CYP7A1 | Cytochrome P450 Family 7 Subfamily A Member 1 | Rate-limiting enzyme in bile acid synthesis | Decreased |
| CYP27A1 | Cytochrome P450 Family 27 Subfamily A Member 1 | Enzyme in the alternative bile acid synthesis pathway | Decreased |
| Bile Acid and Solute Transport (Up-regulated) | |||
| ABCB11 (BSEP) | ATP Binding Cassette Subfamily B Member 11 | Bile salt export pump | 6.4 ± 0.8 |
| SLC51A (OSTα) | Solute Carrier Family 51 Subunit Alpha | Organic solute transporter alpha | 6.4 ± 0.2 |
| SLC51B (OSTβ) | Solute Carrier Family 51 Subunit Beta | Organic solute transporter beta | 42.9 ± 7.9 |
| ABCB4 | ATP Binding Cassette Subfamily B Member 4 | Transports phospholipids (B1166683) into bile | Increased |
| Lipid Metabolism | |||
| SCARB1 | Scavenger Receptor Class B Member 1 | HDL cholesterol uptake | Increased |
| APOB | Apolipoprotein B | LDL particle assembly | Increased |
| APOA1 | Apolipoprotein A1 | HDL particle assembly | Decreased |
Data is primarily based on studies with Obeticholic Acid.
Experimental Protocols
The following protocols provide a detailed methodology for the analysis of gene expression changes in response to G-OCA treatment. These protocols are adapted from established methods for studying the effects of FXR agonists on hepatocytes.
Cell Culture and G-OCA Treatment
This protocol describes the culture of primary human hepatocytes and their treatment with this compound.
Caption: Workflow for hepatocyte culture and G-OCA treatment.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte plating medium
-
Hepatocyte maintenance medium
-
Collagen-coated cell culture plates
-
This compound (G-OCA)
-
Dimethyl sulfoxide (B87167) (DMSO, vehicle control)
Procedure:
-
Thawing of Hepatocytes: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.
-
Plating: Plate the thawed hepatocytes onto collagen-coated plates at a recommended seeding density in pre-warmed hepatocyte plating medium.
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. After cell attachment (typically 4-6 hours), replace the plating medium with hepatocyte maintenance medium.
-
G-OCA Treatment: After a stabilization period (e.g., 24 hours), treat the hepatocytes with G-OCA. A starting concentration of 1 µM for 72 hours is recommended, based on studies with OCA.[1] A vehicle control (DMSO) should be run in parallel.
-
Harvesting: Following the incubation period, wash the cells with phosphate-buffered saline (PBS) and harvest them for RNA isolation.
RNA Isolation and Purification
This protocol outlines the extraction of high-quality total RNA from cultured hepatocytes for downstream applications like RNA sequencing.
Materials:
-
TRIzol® reagent or similar lysis reagent
-
Chloroform
-
Isopropanol
-
75% Ethanol (RNase-free)
-
RNase-free water
-
RNA purification kit (optional, for on-column DNase treatment)
Procedure:
-
Cell Lysis: Add TRIzol® reagent directly to the culture plate to lyse the cells.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube, add chloroform, and centrifuge to separate the mixture into aqueous and organic phases.
-
RNA Precipitation: Carefully transfer the upper aqueous phase containing the RNA to a new tube and precipitate the RNA by adding isopropanol.
-
RNA Wash: Centrifuge to pellet the RNA, discard the supernatant, and wash the RNA pellet with 75% ethanol.
-
RNA Resuspension: Air-dry the pellet and resuspend the RNA in RNase-free water.
-
Quality Control: Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high purity (A260/280 ratio ~2.0) and integrity (RIN > 8).
RNA Sequencing (RNA-Seq) Library Preparation and Sequencing
This protocol provides a general workflow for preparing RNA-Seq libraries using an Illumina-based platform.
Caption: Workflow for RNA-Seq library preparation and sequencing.
Procedure:
-
mRNA Enrichment: Isolate messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads to select for polyadenylated transcripts.
-
Fragmentation and Priming: Fragment the enriched mRNA into smaller pieces and prime it for cDNA synthesis.
-
cDNA Synthesis: Synthesize the first and second strands of complementary DNA (cDNA).
-
End Repair and Adenylation: Repair the ends of the double-stranded cDNA and add a single 'A' base to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the adenylated cDNA fragments.
-
PCR Amplification: Amplify the adapter-ligated library using PCR to generate a sufficient quantity for sequencing.
-
Library Quantification and Quality Control: Quantify the final library and assess its quality using a bioanalyzer.
-
Sequencing: Perform sequencing on an Illumina platform (e.g., NovaSeq, NextSeq).
Bioinformatic Data Analysis
This section outlines the key steps for analyzing the raw sequencing data to identify differentially expressed genes.
Procedure:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming: Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic.
-
Alignment to Reference Genome: Align the trimmed reads to a human reference genome (e.g., hg38) using a splice-aware aligner such as STAR.
-
Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Perform differential expression analysis between the G-OCA-treated and vehicle control groups using packages like DESeq2 or edgeR in R. This will identify genes with statistically significant changes in expression.
-
Functional Annotation and Pathway Analysis: Use databases such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to functionally annotate the differentially expressed genes and identify enriched biological pathways.
References
Analytical Standards and Protocols for the Quantification of Glyco-obeticholic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical standards and detailed protocols for the quantitative analysis of Glyco-obeticholic acid (G-OCA), a primary active metabolite of Obeticholic acid (OCA). The methodologies outlined are crucial for pharmacokinetic studies, drug metabolism research, and quality control in the development of OCA-based therapeutics.
Introduction
Obeticholic acid is a potent and selective farnesoid X receptor (FXR) agonist used in the treatment of primary biliary cholangitis.[1][2] Following administration, OCA is metabolized in the liver, primarily through conjugation with glycine (B1666218) and taurine (B1682933) to form this compound and Tauro-obeticholic acid, respectively.[1][2] G-OCA is an active metabolite and its quantification in biological matrices is essential for understanding the overall pharmacological profile of OCA.[3][4] The most common and robust analytical technique for the simultaneous determination of OCA and its metabolites is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[3][5]
Quantitative Data Summary
The following tables summarize key quantitative parameters from validated LC-MS/MS methods for the analysis of this compound in human plasma. These methods demonstrate high sensitivity and a broad linear range suitable for pharmacokinetic studies.
Table 1: Linearity and Lower Limits of Quantification (LLOQ) for this compound
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| This compound | 0.414 - 121.708 | 0.414 | [3] |
| This compound | 0.2500 - 100.0 | 0.2500 | [5] |
| This compound | 1.00 - 120 | Not Specified | [6] |
| This compound | 0.523 nM (~0.25 ng/mL) | 0.523 nM | [7] |
Table 2: Mass Spectrometry Parameters for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard | Reference |
| This compound | 476.3 | 74.1 | This compound D5 | [6][8] |
Experimental Protocols
Protocol 1: Simultaneous Quantification of Obeticholic Acid, this compound, and Tauro-obeticholic Acid in Human Plasma by LC-MS/MS
This protocol is based on a validated method for the simultaneous analysis of OCA and its key metabolites.[3]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Pipette 250 µL of human plasma into a clean tube.
-
Add the internal standard solution (heavy stable isotope-labeled analytes).
-
Vortex mix the sample.
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a low-organic solvent to remove interferences.
-
Elute the analytes with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., ACE Excel 2 Super C18, 50 mm x 2.1 mm, 1.7 µm).[9]
-
Mobile Phase A: 0.1% formic acid in water.[6]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[6]
-
Flow Rate: 0.2 mL/min.[9]
-
Injection Volume: 5.0 µL.[8]
-
Gradient Program: Optimize the gradient to achieve separation of the analytes. A typical gradient might start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Internal Standards: Use corresponding stable isotope-labeled internal standards for each analyte to ensure accurate quantification.
Signaling Pathway and Experimental Workflow
Obeticholic Acid Signaling Pathway
Obeticholic acid is a potent agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in the regulation of bile acid, lipid, and glucose metabolism.[10][11] The activation of FXR by OCA and its active metabolite, G-OCA, initiates a cascade of transcriptional events that lead to its therapeutic effects.
Caption: Obeticholic acid and G-OCA activate FXR, leading to beneficial downstream effects.
Experimental Workflow for G-OCA Quantification
The following diagram illustrates the typical workflow for the quantification of this compound from a biological sample.
Caption: Workflow for the quantification of this compound in plasma.
References
- 1. Obeticholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A novel LC-MS/MS method for simultaneous estimation of obeticholic acid, this compound, tauro-obeticholic acid in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | FXR | TargetMol [targetmol.com]
- 5. Simultaneous determination of Obeticholic acid and its two major metabolites in human plasma after administration of Obeticholic acid tablets using ultra-high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioequivalence and Pharmacokinetic Profiles of Generic and Branded Obeticholic Acid in Healthy Chinese Subjects Under Fasting and Fed Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modeling and Experimental Studies of Obeticholic Acid Exposure and the Impact of Cirrhosis Stage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of Obeticholic acid? [synapse.patsnap.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Dose-Response Studies of Glyco-obeticholic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyco-obeticholic acid (G-OCA) is a primary active metabolite of Obeticholic Acid (OCA), a potent and selective agonist for the Farnesoid X Receptor (FXR).[1] FXR is a nuclear receptor that plays a critical role in the regulation of bile acid, lipid, and glucose metabolism.[1][2][3] Activation of FXR in hepatocytes and enterocytes initiates a signaling cascade that modulates the expression of genes involved in bile acid synthesis and transport, thereby reducing the intracellular concentration of cytotoxic bile acids.[1][2] These application notes provide detailed protocols for in vitro dose-response studies of G-OCA, focusing on its FXR activation, effects on the expression of the Bile Salt Export Pump (BSEP), and its cytotoxic profile.
Farnesoid X Receptor (FXR) Activation
G-OCA, as an active conjugate of OCA, demonstrates a potent agonistic activity on the Farnesoid X Receptor (FXR). The potency of G-OCA in activating FXR is comparable to that of its parent compound, OCA.[1] In vitro assays, such as cell-free ligand sensing assays and reporter gene assays, have been utilized to determine the half-maximal effective concentration (EC50) for FXR activation. A reported EC50 value for OCA, and by extension G-OCA, is approximately 99 nM.[1]
Quantitative Data: FXR Activation
| Compound | Assay Type | Cell Line/System | EC50 (nM) | Reference |
| This compound | Reporter Gene Assay ( inferred) | HuH7 (human hepatoma) | ~99 | [1] |
| Obeticholic Acid | Cell-free ligand sensing | N/A | 99 | [1] |
Experimental Protocol: FXR Activation via Luciferase Reporter Assay
This protocol outlines a method to quantify the activation of FXR by G-OCA in a cellular context using a luciferase reporter gene assay.
Materials:
-
HepG2 or HuH7 cells
-
Dual-luciferase reporter plasmid containing an FXR response element upstream of the luciferase gene
-
Renilla luciferase control plasmid
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound (G-OCA)
-
Transfection reagent (e.g., Lipofectamine)
-
Dual-luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HepG2 or HuH7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Transfection: Co-transfect the cells with the FXR reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of G-OCA (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Plot the normalized luciferase activity against the log of the G-OCA concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Bile Salt Export Pump (BSEP) Gene Expression
FXR activation by G-OCA is expected to upregulate the expression of target genes involved in bile acid transport, such as the Bile Salt Export Pump (BSEP, encoded by the ABCB11 gene). The following protocol describes a method to quantify the dose-dependent effect of G-OCA on BSEP mRNA expression in HepG2 cells using quantitative real-time PCR (qPCR).
Experimental Protocol: BSEP mRNA Quantification by qPCR
Materials:
-
HepG2 cells
-
Cell culture medium (DMEM with 10% FBS)
-
This compound (G-OCA)
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for human ABCB11 (BSEP) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Cell Culture and Treatment: Culture HepG2 cells to confluence in 6-well plates. Treat the cells with various concentrations of G-OCA (e.g., 0.1 µM to 50 µM) for 24-48 hours.
-
RNA Isolation: Isolate total RNA from the treated cells using a commercial RNA purification kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR: Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for ABCB11 and the housekeeping gene, and the qPCR master mix. Perform the qPCR reaction using a real-time PCR instrument.
-
Data Analysis: Determine the cycle threshold (Ct) values for both ABCB11 and the housekeeping gene. Calculate the fold change in ABCB11 gene expression relative to the vehicle-treated control using the 2-ΔΔCt method.[3]
In Vitro Cytotoxicity
Quantitative Data: In Vitro Cytotoxicity of Obeticholic Acid in HepG2 Cells
| Parameter | Assay Type | EC50 (µM) | Reference |
| ATP Decrease | Cell Viability | 230 | [1] |
| LDH Release | Necrosis | 210 | [1] |
| Caspase-3 Activation | Apoptosis | 160 | [1] |
Experimental Protocol: Cytotoxicity Assessment using MTT Assay
This protocol describes a colorimetric assay to determine the effect of G-OCA on cell viability.
Materials:
-
HepG2 cells
-
Cell culture medium (DMEM with 10% FBS)
-
This compound (G-OCA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with a range of G-OCA concentrations (e.g., 1 µM to 500 µM) for 24 to 72 hours. Include a vehicle control and a positive control for cytotoxicity.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percent viability against the log of the G-OCA concentration and determine the IC50 value.
References
- 1. Frontiers | (E)-7-Ethylidene-lithocholic Acid (7-ELCA) Is a Potent Dual Farnesoid X Receptor (FXR) Antagonist and GPBAR1 Agonist Inhibiting FXR-Induced Gene Expression in Hepatocytes and Stimulating Glucagon-like Peptide-1 Secretion From Enteroendocrine Cells [frontiersin.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Glyco-obeticholic Acid for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful use of Glyco-obeticholic acid (G-OCA) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (G-OCA) and what is its mechanism of action?
A1: this compound is the glycine-conjugated metabolite of Obeticholic Acid (OCA), a potent and selective agonist for the Farnesoid X Receptor (FXR).[1][2][3] FXR is a nuclear receptor that plays a critical role in regulating the expression of genes involved in bile acid synthesis and transport.[4][5][6] Upon activation by G-OCA, FXR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences to modulate gene expression, leading to anti-inflammatory, anti-fibrotic, and anti-cholestatic effects.[6][7]
Q2: What is the recommended solvent and storage condition for G-OCA?
A2: G-OCA is typically supplied as a lyophilized powder and should be stored at -20°C for long-term stability.[3][8] For cell culture experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (B87167) (DMSO).[2][3] G-OCA is soluble in DMSO at concentrations up to 50 mg/mL (104.67 mM).[2][3] It is advisable to sonicate the solution to ensure it is fully dissolved.[2] Stock solutions in DMSO can be stored at -80°C for up to one year.[3]
Q3: What are the recommended working concentrations of G-OCA for cell culture experiments?
A3: The optimal concentration of G-OCA will vary depending on the cell line and the specific experimental endpoint. Based on studies with the parent compound, Obeticholic Acid (OCA), a good starting point for concentration ranges in various cell types is summarized in the table below. Researchers should perform a dose-response curve to determine the optimal concentration for their specific cell line and assay.
Data Presentation: Recommended Concentration Ranges for Obeticholic Acid (OCA) in Cell Culture
| Cell Line Type | Application | Concentration Range | Reference |
| Intrahepatic Cholangiocarcinoma (iCCA) | Inhibition of Proliferation | 0.05 µM - 2.5 µM | |
| Intrahepatic Cholangiocarcinoma (iCCA) | Induction of Apoptosis | 0.5 µM - 1.5 µM | |
| Human Hepatic Stellate Cells (LX-2) | Inhibition of Activation | Not specified for G-OCA, but OCA has been studied. | [9][10] |
| Primary Human Hepatocytes | Regulation of Bile Acid Homeostasis | 1 µM | [11] |
Note: This data is for Obeticholic Acid (OCA) and should be used as a starting point for optimizing G-OCA concentrations.
Troubleshooting Guides
Issue 1: G-OCA precipitates in the cell culture medium.
-
Cause: The final concentration of DMSO in the culture medium may be too high, or the G-OCA stock solution may not have been properly warmed and mixed before dilution. Hydrophobic compounds like G-OCA can precipitate in aqueous solutions.
-
Solution:
-
Ensure the final DMSO concentration in your cell culture medium does not exceed 0.5% (v/v), with an ideal concentration at or below 0.1% to minimize cytotoxicity.
-
Before adding to the medium, warm the G-OCA stock solution to room temperature and vortex it thoroughly.
-
Add the G-OCA stock solution to the medium drop-wise while gently swirling the medium to ensure rapid and even distribution.
-
If precipitation persists, consider preparing a lower concentration stock solution in DMSO.
-
Issue 2: Inconsistent or unexpected experimental results.
-
Cause: This could be due to several factors, including degradation of G-OCA, variability in cell health, or interference of G-OCA with the assay itself.
-
Solution:
-
G-OCA Stability: Prepare fresh dilutions of G-OCA in culture medium for each experiment from a frozen stock solution. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it into single-use volumes.
-
Cell Health: Ensure that cells are in the logarithmic growth phase and have high viability before starting the experiment. Perform routine checks for mycoplasma contamination.
-
Assay Interference: Some compounds can interfere with colorimetric or fluorometric assays. It is advisable to run a control with G-OCA in cell-free medium to check for any direct interaction with the assay reagents.
-
Issue 3: High background or false positives in apoptosis assays.
-
Cause: The vehicle control (DMSO) at high concentrations can induce apoptosis. Also, mechanical stress during cell harvesting can lead to membrane damage, resulting in false-positive staining.
-
Solution:
-
Include a vehicle control (medium with the same final concentration of DMSO as the G-OCA treated wells) in all experiments.
-
Handle cells gently during harvesting. For adherent cells, use a gentle dissociation reagent and avoid over-trypsinization.
-
Ensure that the Annexin V binding buffer contains an adequate concentration of calcium, as Annexin V binding to phosphatidylserine (B164497) is calcium-dependent.
-
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing the effect of G-OCA on the viability of adherent cells.
Materials:
-
96-well flat-bottom plates
-
G-OCA stock solution (in DMSO)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1][12]
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[12]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of G-OCA in cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of G-OCA or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, carefully aspirate the medium.[13]
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[14]
-
Incubate the plate at 37°C for 3 hours.[14]
-
Add 150 µL of MTT solvent to each well.[14]
-
Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.[1][12]
-
Read the absorbance at 590 nm using a microplate reader.[1][12]
Apoptosis (Annexin V/Propidium Iodide) Assay
This protocol is for quantifying apoptosis in cells treated with G-OCA using flow cytometry.
Materials:
-
6-well plates or T25 flasks
-
G-OCA stock solution (in DMSO)
-
Cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates or T25 flasks and allow them to adhere.
-
Treat the cells with the desired concentrations of G-OCA or vehicle control for the specified time.
-
Harvest the cells, including both adherent and floating cells. For adherent cells, use a gentle dissociation method.
-
Wash the cells twice with cold PBS by centrifuging at approximately 300 x g for 5 minutes.[15]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[16]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[16] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Mandatory Visualizations
Caption: G-OCA activates the FXR signaling pathway.
Caption: Workflow for MTT cell viability assay.
Caption: Troubleshooting inconsistent results.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. This compound | FXR | TargetMol [targetmol.com]
- 3. NB-64-02714-5mg | this compound [863239-60-5] Neobiotech [neo-biotech.com]
- 4. Obeticholic Acid: A Farnesoid X Receptor Agonist for Primary Biliary Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Obeticholic Acid—A Pharmacological and Clinical Review [mdpi.com]
- 7. Obeticholic Acid: Comprehensive Guide For Pharmaceutical Pros | OCTAGONCHEM [octagonchem.com]
- 8. B2012720 | this compound (Highly Pure) Clinisciences [clinisciences.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery biomarker to optimize obeticholic acid treatment for non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Obeticholic acid, a selective farnesoid X receptor agonist, regulates bile acid homeostasis in sandwich-cultured human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cyrusbio.com.tw [cyrusbio.com.tw]
- 13. resources.bio-techne.com [resources.bio-techne.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Glyco-obeticholic Acid (G-OCA) LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal issues during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Glyco-obeticholic acid (G-OCA).
Troubleshooting Low Signal in G-OCA Analysis
Low signal intensity is a common challenge in LC-MS/MS analysis. This guide provides a structured approach to identifying and resolving the root cause of a weak signal for G-OCA.
Q1: My G-OCA signal is much lower than expected. Where should I start troubleshooting?
A systematic approach is crucial to pinpoint the issue. Start by evaluating the system as a whole and then isolating the LC and MS components. A helpful initial step is to inject a fresh, known concentration of a G-OCA standard to differentiate between a sample-specific problem and a system-wide issue.
Here is a logical workflow to follow:
Caption: Initial troubleshooting workflow for low G-OCA signal.
Q2: I suspect a problem with my sample preparation. What are the common pitfalls for G-OCA?
Sample preparation is a critical step that can significantly impact signal intensity. For G-OCA, which is often analyzed in complex biological matrices like plasma, inefficient extraction or the presence of interfering substances are common culprits.
-
Inefficient Solid-Phase Extraction (SPE): G-OCA and other bile acids are effectively extracted from plasma using SPE.[1] Ensure that the SPE cartridge is appropriate for the analyte's polarity and that the conditioning, loading, washing, and elution steps are optimized. Incomplete elution will directly lead to a lower concentration of G-OCA in the final sample.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress the ionization of G-OCA in the mass spectrometer's source, leading to a reduced signal.[2] To assess matrix effects, compare the signal of G-OCA in a post-extraction spiked matrix sample to the signal in a neat solution. If significant suppression is observed, consider further sample cleanup or chromatographic modifications to separate the interfering compounds.
-
Analyte Stability: G-OCA, like other bile acids, can be subject to degradation. Ensure proper sample storage conditions (typically -70°C or colder for long-term storage) and minimize freeze-thaw cycles.[3]
Q3: How can I optimize my LC method to improve the G-OCA signal?
The liquid chromatography setup is key to achieving a good peak shape and minimizing signal suppression.
-
Column Choice: A C18 column is commonly used for the separation of bile acids.[4] Ensure the column is not degraded or clogged, which can lead to poor peak shape and reduced signal.
-
Mobile Phase Composition: The pH of the mobile phase can affect the ionization state of G-OCA and its retention on the column. Acidic mobile phases, often containing formic acid or acetic acid, are typically used to promote protonation in positive ion mode or deprotonation in negative ion mode.[4][5] Ensure the mobile phase is freshly prepared with high-purity solvents to avoid contamination.
-
Gradient Elution: A well-optimized gradient can improve peak shape and separate G-OCA from matrix interferences. Ensure the gradient is appropriate for the retention of G-OCA.
Q4: My MS parameters might not be optimal. What are the key settings to check for G-OCA?
Optimizing the mass spectrometer settings is crucial for maximizing the signal of your target analyte. G-OCA is typically analyzed in negative ion mode via electrospray ionization (ESI).[6]
-
Ion Source Parameters: The efficiency of droplet formation and desolvation in the ESI source directly impacts the signal. Key parameters to optimize include:
-
Capillary Voltage: This voltage drives the electrospray. An unstable spray will result in a fluctuating or low signal.
-
Gas Flows (Nebulizer and Drying Gas): These gases aid in desolvation. Insufficient gas flow can lead to poor ionization efficiency.
-
Source Temperature: The temperature needs to be high enough for efficient desolvation without causing thermal degradation of G-OCA.
-
-
Analyte-Specific Parameters: These parameters control the transmission and fragmentation of the ions.
-
Declustering Potential (DP): This voltage helps to remove solvent molecules from the analyte ion as it enters the mass spectrometer. An optimal DP will maximize the signal of the precursor ion.
-
Collision Energy (CE): This energy is applied in the collision cell to fragment the precursor ion into product ions for MS/MS analysis. The CE should be optimized to produce the most intense and stable product ions.
-
The following decision tree can guide the optimization of MS parameters:
Caption: Workflow for optimizing mass spectrometry parameters for G-OCA.
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for G-OCA LC-MS/MS analysis, compiled from various studies. These values should serve as a starting point for method development and troubleshooting.
Table 1: Typical LC-MS/MS Parameters for G-OCA Analysis
| Parameter | Typical Value/Range | Reference |
| Ionization Mode | Negative ESI | [6] |
| Precursor Ion (m/z) | ~478.3 | [6] |
| Product Ion(s) (m/z) | Varies with instrument and collision energy | [6] |
| Declustering Potential (DP) | -20 to -100 V (instrument dependent) | |
| Collision Energy (CE) | -20 to -50 eV (instrument dependent) | |
| Capillary Voltage | -3000 to -4500 V | [7] |
| Source Temperature | 300 to 550 °C | [7] |
Table 2: Reported Performance Characteristics for G-OCA Quantification
| Parameter | Reported Range | Reference |
| Linearity Range (in plasma) | 0.25 - 121.7 ng/mL | [1][8] |
| Lower Limit of Quantification (LLOQ) | 0.25 - 0.414 ng/mL | [1][8] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of G-OCA from Human Plasma
This protocol is a general guideline and may require optimization for specific SPE cartridges and equipment.
-
Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Pre-treatment: To 250 µL of human plasma, add an internal standard and mix.[8]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute G-OCA and other bile acids with 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile, possibly with a small percentage of a weak acid like formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
G-OCA Signaling Pathway
This compound, a conjugate of obeticholic acid (OCA), exerts its biological effects primarily through the activation of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[9][10]
Caption: Simplified signaling pathway of G-OCA via FXR activation.
Activation of FXR by G-OCA in the intestine leads to the induction and release of Fibroblast Growth Factor 19 (FGF19).[11][12] FGF19 then travels to the liver via the portal circulation and binds to its receptor, FGFR4. This binding event initiates a signaling cascade that ultimately represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[9][12] The overall effect is a reduction in the production of bile acids, which is a key therapeutic mechanism in cholestatic liver diseases.
Frequently Asked Questions (FAQs)
Q: Can I use positive ion mode for G-OCA analysis? A: While negative ion mode is more common and generally provides better sensitivity for bile acids due to the presence of the acidic carboxyl group, positive ion mode can also be used. In positive mode, you would typically look for adducts such as [M+H]+ or [M+NH4]+.[3] However, you may need to carefully optimize your mobile phase and source conditions to achieve adequate sensitivity.
Q: My baseline is very noisy. What could be the cause? A: A noisy baseline can be caused by several factors, including contaminated mobile phases or solvents, a dirty ion source, electronic noise, or a failing detector.[13] Start by preparing fresh mobile phases with high-purity reagents. If the noise persists, follow your instrument manufacturer's guidelines for cleaning the ion source.
Q: I'm observing peak tailing for my G-OCA standard. What should I do? A: Peak tailing can be caused by secondary interactions between the analyte and the stationary phase, a void in the column, or extra-column volume.[14] Ensure that the mobile phase pH is appropriate for G-OCA. If the problem continues, you may need to flush or replace your analytical column.
Q: What are some suitable internal standards for G-OCA analysis? A: The ideal internal standard is a stable isotope-labeled version of the analyte, such as d4-Glyco-obeticholic acid. If a stable isotope-labeled standard is not available, a structurally similar bile acid that is not present in the sample can be used, but this may not fully compensate for matrix effects and ionization variability.
References
- 1. Simultaneous determination of Obeticholic acid and its two major metabolites in human plasma after administration of Obeticholic acid tablets using ultra-high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 3. researchgate.net [researchgate.net]
- 4. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Maximize Sensitivity in LC-MS [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A novel LC-MS/MS method for simultaneous estimation of obeticholic acid, this compound, tauro-obeticholic acid in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Obeticholic Acid: A Farnesoid X Receptor Agonist for Primary Biliary Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nuclear bile acid signaling through the farnesoid X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 14. agilent.com [agilent.com]
Technical Support Center: Glyco-obeticholic Acid (G-OCA) in Primary Hepatocytes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Glyco-obeticholic acid (G-OCA) in primary hepatocyte experiments. The information is designed to address specific issues related to potential off-target effects and to ensure the successful execution of your research.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound (G-OCA) in primary hepatocytes?
This compound (G-OCA), the glycine (B1666218) conjugate of obeticholic acid (OCA), is a potent and selective agonist for the Farnesoid X Receptor (FXR)[1][2]. Activation of FXR in primary hepatocytes leads to the regulation of genes involved in bile acid homeostasis. Key on-target effects include:
-
Suppression of Bile Acid Synthesis: G-OCA, through FXR activation, dose-dependently increases the expression of Small Heterodimer Partner (SHP), which in turn represses the transcription of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis[3].
-
Increased Bile Acid Efflux: It enhances the expression of the Bile Salt Export Pump (BSEP) and the organic solute transporters OSTα and OSTβ, which are responsible for transporting bile acids out of hepatocytes, thereby reducing intracellular bile acid concentrations[3][4].
Q2: Are there any known or potential off-target effects of G-OCA in primary hepatocytes?
While G-OCA primarily acts through FXR, research on its parent compound, OCA, suggests potential off-target or FXR-independent effects that researchers should be aware of. These may include:
-
FXR-Independent Inhibition of Fatty Acid Uptake: Studies have shown that OCA can inhibit the uptake of long-chain fatty acids in mouse primary hepatocytes independently of FXR, by directly affecting the fatty acid transport protein 5 (FATP5).
-
Inflammatory Responses at High Concentrations: At high doses, OCA has been observed to induce an inflammatory response in the liver, characterized by the upregulation of pro-inflammatory cytokines like IL-1β. This effect appears to be dependent on FXR but may represent an exaggerated pharmacological response rather than a classical "on-target" therapeutic effect[5].
-
Mitochondrial Dysfunction: In some cell types, OCA has been shown to affect mitochondrial respiration. While not yet demonstrated directly in primary hepatocytes as an off-target effect, it is a possibility to consider, especially if unexpected changes in cellular metabolism are observed[6].
-
TGR5 Activation: Although OCA is considered a selective FXR agonist with limited activity on the G protein-coupled bile acid receptor TGR5, at higher concentrations, potential activation of TGR5 signaling pathways cannot be entirely ruled out[7][8]. Activation of TGR5 in hepatocytes has been linked to the regulation of glucose homeostasis and inflammatory responses[9][10].
-
Alterations in Sphingolipid Metabolism: Bile acids are known to influence sphingolipid metabolism, which plays a critical role in liver health and disease. While direct FXR-independent effects of G-OCA on this pathway in primary hepatocytes are not well-documented, it remains a potential area for off-target activity[11][12].
Q3: What is the difference in activity between G-OCA and OCA in in vitro experiments?
G-OCA is the primary metabolite of OCA formed in the liver. In vitro studies using Caco-2 cells have shown that the glycine conjugate of OCA effectively increases the mRNA levels of FXR target genes[1]. This suggests that G-OCA is an active agonist of FXR, similar to OCA. For experiments in primary hepatocytes, both compounds are expected to activate FXR-dependent pathways. However, differences in cell permeability and metabolism between the two compounds could potentially lead to variations in the magnitude or kinetics of the observed effects.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Cell Death
Symptoms:
-
Decreased cell viability in G-OCA treated wells compared to vehicle controls.
-
Visible changes in cell morphology, such as rounding, detachment, or blebbing.
-
Increased lactate (B86563) dehydrogenase (LDH) release into the culture medium.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| High G-OCA Concentration | High concentrations of bile acid analogs can be cytotoxic. Perform a dose-response curve to determine the optimal non-toxic concentration for your specific primary hepatocyte lot. Consider starting with concentrations in the low micromolar range. |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%). |
| Activation of Apoptotic Pathways | High concentrations of bile acids can induce apoptosis in hepatocytes[13]. Investigate markers of apoptosis such as caspase-3/7 activity or TUNEL staining. Some studies suggest OCA may not protect against apoptosis in certain contexts[14]. |
| Contamination | Rule out bacterial or fungal contamination of your cell cultures, which can cause non-specific cytotoxicity. |
Issue 2: Inconsistent or No Induction of Known FXR Target Genes
Symptoms:
-
No significant increase in the mRNA expression of FXR target genes (e.g., SHP, BSEP, OSTα/β) after G-OCA treatment.
-
High variability in gene expression data between replicate experiments.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Sub-optimal G-OCA Concentration | The effective concentration can vary between different batches of primary hepatocytes. Perform a dose-response experiment to identify the EC50 for FXR target gene induction in your system. |
| Poor Cell Health | Primary hepatocytes can lose their differentiated phenotype and functionality in culture over time. Ensure that cells are healthy and properly attached before starting the experiment. Use freshly isolated or high-quality cryopreserved hepatocytes. |
| Incorrect Timing of Analysis | The peak induction of FXR target genes may occur at different time points. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time for harvesting cells for gene expression analysis. |
| RNA Degradation | Ensure proper RNA isolation techniques are used to prevent degradation. Check RNA integrity (e.g., using a Bioanalyzer) before proceeding with qPCR. |
Issue 3: Observation of Unexpected Gene Expression or Phenotypic Changes
Symptoms:
-
Modulation of genes not typically associated with FXR activation.
-
Unexpected changes in cellular metabolism (e.g., altered glucose uptake, lipid accumulation).
-
Changes in cell morphology not attributable to cytotoxicity.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| FXR-Independent (Off-Target) Effects | G-OCA may have off-target effects, particularly at higher concentrations. To investigate this, use primary hepatocytes isolated from FXR knockout (FXR-/-) mice if available. Any effects observed in these cells would be FXR-independent. |
| Activation of Other Signaling Pathways | Consider the possibility of G-OCA activating other signaling pathways, such as TGR5 or pathways related to mitochondrial function or sphingolipid metabolism. Use specific inhibitors for these pathways to probe their involvement. |
| Metabolites of G-OCA | Primary hepatocytes may metabolize G-OCA into other active compounds. Consider analyzing the culture medium for metabolites using techniques like LC-MS. |
Quantitative Data Summary
The following tables summarize quantitative data on the effects of Obeticholic Acid (OCA), the parent compound of G-OCA. This data can serve as a reference for expected outcomes in your experiments.
Table 1: Effect of OCA on FXR Target Gene Expression in Sandwich-Cultured Human Hepatocytes
| Gene | Fold Change (vs. Control) at 1 µM OCA |
| SHP | Increased |
| BSEP | 6.4 ± 0.8 |
| OSTα | 6.4 ± 0.2 |
| OSTβ | 42.9 ± 7.9 |
| CYP7A1 | Decreased |
| Data from[3] |
Table 2: Effect of OCA on Intracellular Bile Acid Concentration in Sandwich-Cultured Human Hepatocytes
| Parameter | % of Control at 1 µM OCA |
| Total Bile Acid Content | 42.7 ± 20.5% |
| Intracellular d8-TCA Concentration | 39.6 ± 8.9% |
| Data from[3] |
Experimental Protocols
Protocol 1: Assessment of G-OCA Effects on FXR Target Gene Expression in Primary Hepatocytes
-
Cell Seeding: Plate primary hepatocytes on collagen-coated plates at a density that allows for a confluent monolayer. Allow cells to attach for 4-6 hours.
-
G-OCA Treatment: Prepare a stock solution of G-OCA in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to achieve the desired final concentrations. Aspirate the seeding medium and replace it with the medium containing G-OCA or vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24 hours).
-
RNA Isolation: At the end of the incubation period, wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer. Isolate total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for your target genes (e.g., SHP, BSEP, CYP7A1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Protocol 2: Investigation of FXR-Independent Effects using siRNA
-
siRNA Transfection: Two days after seeding, transfect primary hepatocytes with siRNA targeting FXR or a non-targeting control siRNA using a suitable transfection reagent.
-
G-OCA Treatment: 24 hours post-transfection, replace the medium with fresh medium containing G-OCA or vehicle control.
-
Endpoint Analysis: After the desired incubation time with G-OCA, perform endpoint analysis, such as gene expression analysis, cytotoxicity assays, or metabolic assays.
-
Verification of Knockdown: Confirm the knockdown of FXR expression by qPCR or Western blot.
Visualizations
Caption: On-target signaling pathway of G-OCA in primary hepatocytes.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. Effect of okadaic acid on hepatocyte structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Obeticholic acid, a selective farnesoid X receptor agonist, regulates bile acid homeostasis in sandwich-cultured human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Obeticholic Acid Inhibit Mitochondria Dysfunction Via Regulating ERK1/2-DRP Pathway to Exert Protective Effect on Lipopolysaccharide-Induced Myocardial Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FXR activation by obeticholic acid or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Critical Roles of the Sphingolipid Metabolic Pathway in Liver Regeneration, Hepatocellular Carcinoma Progression and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oaepublish.com [oaepublish.com]
- 13. Bile acid-induced TGR5-dependent c-Jun-N terminal kinase activation leads to enhanced caspase 8 activation in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Bioanalysis of Glyco-obeticholic Acid (G-OCA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the bioanalysis of Glyco-obeticholic acid (G-OCA).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of G-OCA?
A1: Matrix effects are the alteration of ionization efficiency of an analyte, such as G-OCA, by co-eluting endogenous components from the biological matrix (e.g., plasma, urine).[1] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1]
Q2: What are the common sources of matrix effects in G-OCA bioanalysis?
A2: The primary sources of matrix effects in the analysis of G-OCA from biological matrices are phospholipids (B1166683), salts, and endogenous metabolites that may co-elute with G-OCA during chromatographic separation.[1] The complexity of bile acid metabolism and the structural similarity of these compounds also contribute to potential interferences.[2]
Q3: How can I determine if my G-OCA assay is affected by matrix effects?
A3: Two common methods to assess matrix effects are:
-
Post-column infusion: A solution of G-OCA is continuously infused into the mass spectrometer while a blank matrix extract is injected. A suppression or enhancement of the G-OCA signal at the retention time of interfering components indicates a matrix effect.
-
Matrix factor calculation: The peak area of G-OCA in a post-extraction spiked blank matrix is compared to the peak area of G-OCA in a neat solution at the same concentration. The ratio of these areas provides a quantitative measure of the matrix effect.[1] A matrix factor less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.
Q4: What is the role of an internal standard (IS) in mitigating matrix effects for G-OCA analysis?
A4: An internal standard, particularly a stable isotope-labeled (SIL) version of G-OCA (e.g., G-OCA-d5), is crucial for accurate quantification.[3] A SIL-IS co-elutes with G-OCA and experiences similar matrix effects.[3] By calculating the peak area ratio of the analyte to the IS, the variability caused by ion suppression or enhancement can be compensated for, leading to more accurate and precise results.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) for G-OCA | Column overload, inappropriate mobile phase pH, or column contamination. | - Dilute the sample or inject a smaller volume.- Adjust the mobile phase pH to ensure G-OCA is in a single ionic form.- Implement a column wash step with a strong solvent between injections. |
| High Variability in G-OCA Signal Intensity | Inconsistent matrix effects between samples. | - Optimize the sample preparation method to improve the removal of interfering components.- Use a stable isotope-labeled internal standard for G-OCA. |
| Low G-OCA Recovery | Inefficient extraction from the biological matrix. | - Optimize the solid-phase extraction (SPE) protocol by testing different sorbents, wash solutions, and elution solvents.- For protein precipitation, experiment with different organic solvents (e.g., acetonitrile (B52724), methanol) and solvent-to-sample ratios. |
| Ion Suppression Observed at G-OCA Retention Time | Co-elution of phospholipids or other endogenous components. | - Modify the chromatographic gradient to better separate G-OCA from interfering peaks.- Enhance the sample cleanup procedure, for example, by using a phospholipid removal plate or a more selective SPE sorbent. |
Quantitative Data on Matrix Effects
| Analyte | Matrix | Sample Preparation | Matrix Effect (%) | Extraction Recovery (%) |
| Obeticholic Acid | Rat Plasma | SPE | 78.9 - 82.5 | 85.4 - 88.5 |
| This compound (G-OCA) | Human Plasma | SPE | Data not available | Data not available |
| This compound (G-OCA) | Human Plasma | Protein Precipitation | Data not available | Data not available |
Researchers should perform their own validation experiments to determine the specific matrix effects and recovery for G-OCA in their assays.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline for extracting G-OCA from human plasma and should be optimized for specific laboratory conditions.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Pre-treatment: To 250 µL of human plasma, add the internal standard (e.g., G-OCA-d5).
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute G-OCA and the internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Sample Preparation: Protein Precipitation
This is an alternative, simpler sample preparation technique.
-
Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Parameters
The following are typical starting parameters for the analysis of G-OCA. Optimization is necessary for the specific instrument and column used.
| Parameter | Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MRM Transitions | G-OCA: [Parent ion > Product ion]G-OCA-d5 (IS): [Parent ion > Product ion] |
(Note: Specific MRM transitions need to be determined by infusing a standard solution of G-OCA and its internal standard into the mass spectrometer.)
Visualizations
Caption: Experimental workflow for G-OCA bioanalysis.
Caption: Troubleshooting logic for G-OCA bioanalysis issues.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of Obeticholic acid and its two major metabolites in human plasma after administration of Obeticholic acid tablets using ultra-high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel LC-MS/MS method for simultaneous estimation of obeticholic acid, this compound, tauro-obeticholic acid in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results in Glyco-obeticholic Acid Experiments
Welcome to the technical support center for Glyco-obeticholic acid (G-OCA) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common questions that may arise during in vitro and in vivo studies involving G-OCA.
Frequently Asked Questions (FAQs)
Q1: What is this compound (G-OCA) and how does it relate to Obeticholic acid (OCA)?
A1: this compound is the glycine-conjugated form of Obeticholic acid (OCA). In vivo, OCA is rapidly conjugated in the liver to G-OCA and Tauro-obeticholic acid (T-OCA). Both G-OCA and OCA are active agonists of the Farnesoid X Receptor (FXR), a key nuclear receptor involved in regulating bile acid, lipid, and glucose metabolism. Therefore, when studying the effects of OCA in vivo, it is crucial to consider the activity of its conjugated metabolites.
Q2: What is the primary mechanism of action of G-OCA?
A2: G-OCA, like OCA, is a potent agonist of the Farnesoid X Receptor (FXR). Activation of FXR leads to the transcription of target genes that regulate bile acid homeostasis. Key downstream effects include the suppression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, and the upregulation of the bile salt export pump (BSEP), which promotes bile acid efflux from hepatocytes.
Q3: Are there known off-target effects of G-OCA or OCA that could influence experimental results?
A3: While OCA is a selective FXR agonist, it may also activate G-protein coupled bile acid receptor 1 (TGR5) at higher concentrations, with a reported EC50 ranging from 0.5 to 8 μM.[1] This could lead to unexpected effects in cells or tissues where TGR5 is highly expressed. Additionally, some studies have shown that FXR activation can have context-dependent pro-inflammatory effects, which is contrary to its generally understood anti-inflammatory role.[2]
Q4: What are the solubility characteristics of G-OCA and how should I prepare my stock solutions?
A4: G-OCA is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF). For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in cell culture medium. It is crucial to ensure that the final DMSO concentration in your assay is low (typically <0.1%) and consistent across all experimental conditions, including vehicle controls, to avoid solvent-induced artifacts.
Troubleshooting Guides
I. Unexpected Results in Cell Viability Assays (e.g., MTT, XTT, CellTiter-Glo®)
Issue 1: Higher than expected cell viability or an increase in viability at high G-OCA concentrations.
-
Potential Cause A: Compound Interference with Assay Reagents. Some compounds can directly interact with the reagents used in viability assays. For example, a compound might chemically reduce the MTT tetrazolium salt, leading to a false-positive signal for viability.[3]
-
Troubleshooting Step: Run a cell-free control by adding G-OCA to the culture medium in the absence of cells and then adding the viability assay reagent. If a color change or signal is detected, this indicates direct interference. In this case, consider switching to a different viability assay that uses a different detection principle (e.g., an ATP-based assay like CellTiter-Glo® if you are using an MTT or XTT assay).
-
-
Potential Cause B: Altered Cellular Metabolism. G-OCA, through FXR activation, can alter cellular metabolism, which may affect the readout of metabolic-based viability assays without necessarily reflecting a true change in cell number.
-
Troubleshooting Step: Correlate your viability results with a direct measure of cell number, such as cell counting using a hemocytometer or an automated cell counter. You can also consider using a non-metabolic viability assay, such as the Sulforhodamine B (SRB) assay, which measures cellular protein content.
-
-
Potential Cause C: Biphasic or Hormetic Response. Some compounds can exhibit a biphasic dose-response, where low doses stimulate cell proliferation and high doses are inhibitory.
-
Troubleshooting Step: Test a wider range of G-OCA concentrations, including several lower concentrations, to fully characterize the dose-response curve.
-
Issue 2: High variability between replicate wells.
-
Potential Cause A: Uneven Cell Seeding. Inconsistent cell numbers across wells is a common source of variability.
-
Troubleshooting Step: Ensure you have a homogenous single-cell suspension before and during plating. Gently swirl the cell suspension between pipetting steps to prevent settling.
-
-
Potential Cause B: Edge Effects. The outer wells of a microplate are more susceptible to evaporation, which can alter the concentration of G-OCA and affect cell growth.
-
Troubleshooting Step: Avoid using the outer wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
-
-
Potential Cause C: G-OCA Precipitation. Due to its limited aqueous solubility, G-OCA may precipitate out of solution at high concentrations in cell culture medium, leading to inconsistent effects.
-
Troubleshooting Step: Visually inspect the wells under a microscope after adding G-OCA for any signs of precipitation. If precipitation is observed, consider lowering the highest concentration or using a different solvent system (while being mindful of solvent toxicity).
-
II. Inconsistent Results in FXR Activation Assays (e.g., Luciferase Reporter Assays)
Issue 1: Low signal or no induction of the reporter gene.
-
Potential Cause A: Low Transfection Efficiency. If using a transient transfection-based reporter assay, low transfection efficiency will result in a weak signal.
-
Troubleshooting Step: Optimize your transfection protocol for the specific cell line you are using. This may involve adjusting the DNA-to-transfection reagent ratio, cell density at the time of transfection, and incubation times. Include a positive control plasmid (e.g., a constitutively active reporter) to assess transfection efficiency.
-
-
Potential Cause B: Low FXR Expression in the chosen cell line. The cell line used must express functional FXR for the assay to work.
-
Troubleshooting Step: Confirm FXR expression in your chosen cell line at both the mRNA (by qPCR) and protein (by Western blot) levels. Alternatively, use a cell line known to have robust FXR expression or co-transfect with an FXR expression plasmid.
-
-
Potential Cause C: Inactive G-OCA. Improper storage or handling of the G-OCA compound can lead to degradation.
-
Troubleshooting Step: Use a fresh vial of G-OCA or test the activity of your current stock with a known positive control cell line. Always store the compound as recommended by the manufacturer.
-
Issue 2: High background signal in vehicle-treated control wells.
-
Potential Cause A: Constitutive Activity of the Reporter. Some reporter constructs may have high basal activity in certain cell lines.
-
Troubleshooting Step: Test different reporter constructs or use a cell line with lower endogenous nuclear receptor activity.
-
-
Potential Cause B: Serum Components in the Culture Medium. Some components in fetal bovine serum (FBS) can activate FXR.
-
Troubleshooting Step: Reduce the serum concentration in your culture medium during the G-OCA treatment period or use charcoal-stripped serum to remove lipophilic molecules.
-
III. Unexpected Gene Expression Results (qPCR)
Issue 1: No change or unexpected downregulation of known FXR target genes (e.g., SHP, BSEP).
-
Potential Cause A: Suboptimal qPCR Assay. Poor primer design, incorrect annealing temperature, or low-quality RNA can all lead to inaccurate qPCR results.
-
Troubleshooting Step: Design and validate new primers for your target genes. Perform a temperature gradient qPCR to determine the optimal annealing temperature. Ensure your RNA has a high A260/A280 ratio (around 2.0) and is not degraded.
-
-
Potential Cause B: Cell-type Specific Responses. The regulation of FXR target genes can vary between different cell types.
-
Troubleshooting Step: Review the literature to confirm that the target genes you are studying are indeed regulated by FXR in your specific cell model.
-
-
Potential Cause C: Crosstalk with other signaling pathways. Other signaling pathways can influence the expression of FXR target genes, potentially masking the effect of G-OCA. For example, inflammatory signaling can sometimes suppress FXR-mediated gene expression.[4]
-
Troubleshooting Step: Consider the overall cellular context of your experiment. If studying inflammatory models, be aware of potential negative crosstalk between NF-κB and FXR signaling.
-
Issue 2: Unexpected upregulation of pro-inflammatory genes.
-
Potential Cause: Context-dependent pro-inflammatory effects of FXR activation. While generally considered anti-inflammatory, some studies have reported that FXR agonists can increase the expression of pro-inflammatory cytokines in certain cell types or under specific conditions.[2]
-
Troubleshooting Step: Carefully review the literature for similar findings in your experimental system. Consider measuring a panel of both pro- and anti-inflammatory markers to get a more complete picture of the inflammatory response.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of Obeticholic Acid (OCA) in Human Hepatocellular Carcinoma (HCC) Cell Lines
| Cell Line | Assay | Exposure Time | IC50 (µM) | Reference |
| HepG2 | MTT | 72 hours | 1.067 | [1] |
| Huh7 | MTT | 72 hours | 1.038 | [1] |
| SNU-449 | MTT | 72 hours | 0.706 | [1] |
Experimental Protocols
Detailed Protocol for a Cell Viability (MTT) Assay
This protocol is adapted for measuring the effect of G-OCA on the viability of adherent cells in a 96-well format.
-
Cell Seeding:
-
Harvest and count cells, ensuring a single-cell suspension.
-
Seed cells in a 96-well plate at a pre-determined optimal density.
-
Incubate the plate at 37°C and 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X concentrated serial dilution of G-OCA in culture medium from a DMSO stock. Ensure the final DMSO concentration will be consistent across all wells and typically below 0.1%.
-
Remove the old medium from the cells and add 100 µL of the G-OCA dilutions to the respective wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Dilute the stock solution to 0.5 mg/mL in serum-free medium.
-
Carefully remove the treatment medium from the wells.
-
Add 100 µL of the MTT solution to each well.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a humidified incubator, protected from light.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the MTT solution.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well.
-
-
Absorbance Measurement:
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Detailed Protocol for a Quantitative PCR (qPCR) Assay
This protocol provides a general framework for measuring the mRNA expression of FXR target genes (e.g., SHP, BSEP) in response to G-OCA treatment.
-
Cell Culture and Treatment:
-
Plate cells in a 6-well or 12-well plate and allow them to attach overnight.
-
Treat cells with the desired concentrations of G-OCA or vehicle control for a specified period (e.g., 24 hours).
-
-
RNA Extraction:
-
Wash cells with cold PBS.
-
Lyse the cells directly in the plate using a suitable lysis buffer (e.g., from an RNA isolation kit).
-
Extract total RNA according to the manufacturer's protocol of your chosen RNA isolation kit.
-
Determine the concentration and purity (A260/A280 ratio) of the RNA using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR Reaction Setup:
-
Prepare a qPCR master mix containing SYBR Green, forward and reverse primers for your target gene and a reference gene (e.g., GAPDH, ACTB), and cDNA template.
-
Pipette the master mix into a 96-well qPCR plate.
-
Include no-template controls (NTC) for each primer set to check for contamination.
-
-
qPCR Cycling:
-
Perform the qPCR reaction using a real-time PCR instrument with a standard three-step cycling protocol (denaturation, annealing, extension). Optimize the annealing temperature for each primer pair beforehand.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and relative to the vehicle-treated control.
-
Mandatory Visualizations
G-OCA/OCA Signaling Pathway
Caption: G-OCA/OCA activates FXR, leading to gene regulation that decreases bile acid synthesis and inflammation.
Experimental Workflow for Investigating Unexpected Cell Viability Results
Caption: A logical workflow for troubleshooting unexpected results in G-OCA cell viability experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. The Pathophysiology of Farnesoid X Receptor (FXR) in the GI Tract: Inflammation, Barrier Function and Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Farnesoid X receptor antagonizes NF-κB in hepatic inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Glyco-obeticholic Acid
Welcome to the technical support center for the synthesis of Glyco-obeticholic acid (GOCA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of GOCA, with a focus on improving reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: this compound is synthesized through the conjugation of Obeticholic acid (OCA) with glycine (B1666218). This is typically achieved by forming an amide bond between the carboxylic acid group of OCA and the amino group of glycine. The reaction generally involves the activation of the carboxylic acid of OCA, followed by coupling with a protected form of glycine (e.g., glycine methyl or ethyl ester), and subsequent deprotection.
Q2: I am observing a low yield in the coupling reaction between Obeticholic acid and glycine. What are the potential causes?
A2: Low yields in the amide coupling reaction can stem from several factors:
-
Inefficient activation of the carboxylic acid: The choice of coupling reagent is critical.
-
Side reactions: The hydroxyl groups on the OCA molecule can undergo side reactions if not properly managed.
-
Poor solubility of reactants: OCA and glycine esters may have limited solubility in certain organic solvents.
-
Steric hindrance: The bulky nature of the OCA molecule can impede the approach of the glycine nucleophile.
-
Suboptimal reaction conditions: Temperature, reaction time, and stoichiometry of reagents play a significant role.
Q3: What are the best practices for purifying this compound?
A3: Purification of GOCA is crucial to remove unreacted starting materials, coupling reagents, and byproducts. Common purification techniques include:
-
Crystallization: If a suitable solvent system can be identified, crystallization is an effective method for obtaining high-purity GOCA.
-
Column chromatography: Silica (B1680970) gel chromatography is frequently used to separate GOCA from impurities based on polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is a powerful, albeit more expensive, option.
Q4: How can I minimize the formation of impurities during the synthesis?
A4: Minimizing impurity formation involves careful control over the reaction conditions:
-
Use of protecting groups: While not always necessary, protecting the hydroxyl groups of OCA can prevent side reactions.
-
Optimized stoichiometry: Using a slight excess of the glycine ester and coupling reagents can drive the reaction to completion, but a large excess can complicate purification.
-
Inert atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of reactants and products.
-
Temperature control: Maintaining the optimal reaction temperature can prevent the formation of thermal degradation products.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no product formation | Ineffective carboxylic acid activation. | Use a more potent coupling reagent such as HATU or COMU. Ensure the coupling reagent is fresh and stored under anhydrous conditions. |
| Poor nucleophilicity of the glycine ester. | Ensure the glycine ester hydrochloride is fully neutralized to the free base before addition to the reaction mixture. This can be achieved by adding a non-nucleophilic base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA). | |
| Inappropriate solvent. | Use a polar aprotic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) to ensure good solubility of both OCA and the glycine ester. | |
| Presence of multiple spots on TLC, indicating byproducts | Side reactions at the hydroxyl groups of OCA. | Consider protecting the hydroxyl groups as acetate (B1210297) or silyl (B83357) ethers before the coupling reaction. These protecting groups can be removed after the amide bond is formed. |
| Epimerization at the C-5 position of OCA. | Use mild reaction conditions and avoid prolonged exposure to strong bases or high temperatures. | |
| Formation of an acylurea byproduct (if using carbodiimide (B86325) coupling agents like DCC or EDC). | Add an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress the formation of N-acylurea. | |
| Difficulty in removing the coupling reagent byproducts | Water-soluble byproducts from EDC/HOBt. | Perform an aqueous workup with dilute acid (e.g., 1M HCl) and brine washes to remove the water-soluble byproducts. |
| Insoluble byproducts from DCC. | The dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and can be removed by filtration. | |
| Product is an oil and does not crystallize | Residual solvent or impurities. | Ensure the product is thoroughly dried under high vacuum. If impurities are present, re-purify using column chromatography. |
| Product is amorphous. | Attempt crystallization from a variety of solvent systems. If unsuccessful, purification by chromatography is the best alternative. Amorphous GOCA may be acceptable depending on the final application.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound Methyl Ester
This protocol describes the synthesis of the methyl ester of this compound, a common intermediate.
-
Materials:
-
Obeticholic acid (OCA)
-
Glycine methyl ester hydrochloride
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
1M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
-
-
Procedure:
-
Dissolve Obeticholic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 15 minutes at room temperature.
-
In a separate flask, suspend glycine methyl ester hydrochloride (1.2 eq) in anhydrous DCM and add DIPEA (2.5 eq). Stir until the solution becomes clear.
-
Add the glycine methyl ester solution to the activated OCA solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound methyl ester.
-
Protocol 2: Hydrolysis of this compound Methyl Ester
This protocol describes the final deprotection step to obtain this compound.
-
Materials:
-
This compound methyl ester
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
-
Procedure:
-
Dissolve the this compound methyl ester (1.0 eq) in a mixture of THF, MeOH, and water (e.g., 3:1:1 v/v/v).
-
Add LiOH (2.0-3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Data Presentation
Table 1: Comparison of Coupling Reagents for this compound Synthesis
| Coupling Reagent | Additive | Typical Yield (%) | Byproduct Removal | Notes |
| EDC·HCl | HOBt | 75-85 | Aqueous workup | Cost-effective and common choice. |
| DCC | HOBt | 70-80 | Filtration | Insoluble urea (B33335) byproduct can be easily filtered off. |
| HATU | - | 85-95 | Aqueous workup | High efficiency, but more expensive. |
| COMU | - | 88-96 | Aqueous workup | Highly efficient and rapid coupling. |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for GOCA synthesis issues.
References
Technical Support Center: Glyco-Obeticholic Acid Interference in Biochemical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of Glyco-obeticholic acid (G-OCA) in biochemical assays.
This compound is the primary active metabolite of Obeticholic acid (OCA), a synthetic bile acid analogue and a potent farnesoid X receptor (FXR) agonist.[1][2][3] Due to its amphipathic nature as a bile acid conjugate, G-OCA has the potential to interfere with various in vitro assays. This guide will help you identify and mitigate these potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound (G-OCA) and how might it interfere with my assay?
A1: this compound is the glycine (B1666218) conjugate of Obeticholic acid (OCA), formed in the liver.[1][4] As a modified bile acid, G-OCA possesses surfactant properties, meaning it can interact with and disrupt the interfaces between different components in your assay, such as proteins and lipids.[5][6][7] This can lead to non-specific activity, either inhibiting or activating your target, resulting in false positives or negatives. Potential mechanisms of interference include compound aggregation and non-specific binding to assay components.
Q2: I'm observing unexpected results in my assay with samples containing G-OCA. What are the first steps I should take?
A2: When encountering unexpected results, it's crucial to determine if they are genuine biological effects or an artifact of assay interference.[8][9][10] A logical first step is to perform a series of dilution and interference tests. If the observed effect does not scale linearly with the dilution of the sample, interference is a likely cause.[11]
Q3: Can G-OCA's biological activity as an FXR agonist directly interfere with my assay?
A3: While G-OCA is a potent FXR agonist,[2] it is less likely that its specific biological activity will directly interfere with most biochemical assays unless your assay specifically involves FXR or a closely related nuclear receptor. The more probable cause of interference is its physicochemical properties as a bile acid conjugate.
Q4: Are there specific types of assays that are more susceptible to interference from G-OCA?
A4: Assays that are sensitive to detergents or changes in protein conformation may be more susceptible. This includes many fluorescence-based assays, enzyme-linked immunosorbent assays (ELISAs), and assays involving protein-protein interactions. Homogeneous proximity assays can also be affected by compounds that interfere with light-based readouts.[12]
Troubleshooting Guides
Guide 1: Diagnosing Interference from G-OCA
If you suspect G-OCA is interfering with your assay, follow this workflow to diagnose the issue.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | FXR | TargetMol [targetmol.com]
- 3. Obeticholic acid - Wikipedia [en.wikipedia.org]
- 4. Obeticholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Bile salts as atypical surfactants and solubilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bile acid-surfactant interactions at the liquid crystal/aqueous interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Clinical Approach on Receipt of an Unexpected Laboratory Test Result - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. droracle.ai [droracle.ai]
- 11. myadlm.org [myadlm.org]
- 12. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Caco-2 Monolayer Integrity with Glyco-obeticholic Acid (G-OCA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for maintaining Caco-2 monolayer integrity during permeability assays involving Glyco-obeticholic acid (G-OCA).
A Note on this compound (G-OCA): Obeticholic acid (OCA) is metabolized into glycine (B1666218) and taurine (B1682933) conjugates. As G-OCA is a major metabolite and both are potent Farnesoid X Receptor (FXR) agonists, their effects on Caco-2 cells are expected to be similar. The information provided is based on the known effects of OCA and other bile acids, and it is presumed that G-OCA will exhibit a comparable mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound (G-OCA) might affect Caco-2 monolayer integrity?
A1: this compound (G-OCA), as a potent Farnesoid X Receptor (FXR) agonist, is expected to influence Caco-2 monolayer integrity primarily through the activation of FXR.[1][2][3][4] FXR activation plays a crucial role in regulating bile acid homeostasis, inflammation, and intestinal barrier function.[4][5] Studies on other bile acids have shown they can modulate tight junction structure and barrier function.[6][7] Specifically, activation of FXR by agonists like OCA has been shown to protect the intestinal barrier and reduce apoptosis in Caco-2 cells, suggesting a potential for G-OCA to enhance monolayer integrity under certain conditions.[5] However, some bile acids can also cause a transient decrease in Transepithelial Electrical Resistance (TEER), indicating a temporary increase in permeability.[6][7][8]
Q2: What are the acceptable TEER values for a Caco-2 monolayer before and after a G-OCA permeability assay?
A2: Acceptable Transepithelial Electrical Resistance (TEER) values are crucial indicators of monolayer integrity. While values can vary between laboratories, TEER values for fully differentiated Caco-2 cultures are generally considered acceptable in the range of 500–1100 Ω·cm².[9][10] However, for permeability studies, monolayers with a TEER of at least 300 Ω·cm² are commonly used.[9][10] It is recommended to confirm monolayer integrity before and after the permeability test.[9] A post-experiment TEER value that is at least 75% of the initial value is generally considered acceptable.[9]
Q3: How can I use the Lucifer Yellow assay to assess monolayer integrity when working with G-OCA?
A3: The Lucifer Yellow (LY) permeability assay is a standard method to evaluate paracellular permeability and, consequently, monolayer integrity.[11][12] Lucifer Yellow is a fluorescent molecule that passively crosses the cell monolayer primarily through tight junctions. An increase in LY permeability indicates a compromised monolayer. A permeability of <3% is generally considered acceptable. There isn't a universally absolute standard for the apparent permeability coefficient (Papp) of Lucifer Yellow; however, it is important to establish a consistent baseline in your lab and identify outliers.[13]
Q4: Can G-OCA affect the expression of tight junction proteins like claudins, occludin, and ZO-1?
A4: While direct studies on G-OCA are limited, other bile acids have been shown to modulate the expression and localization of tight junction proteins.[6][8] For instance, some bile acids can induce the dephosphorylation and redistribution of occludin.[6][7] Conversely, activation of certain signaling pathways can enhance the expression of occludin, claudin-1, and ZO-1, thereby strengthening the intestinal barrier.[14] Given G-OCA's role as an FXR agonist, it is plausible that it could influence the expression of these critical tight junction proteins.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low TEER values (<300 Ω·cm²) before G-OCA treatment | Incomplete monolayer formation. | Ensure optimal cell seeding density and allow for a 21-day differentiation period.[15] Use Caco-2 cells within a consistent and defined passage range (e.g., passages 20-50).[9] |
| Cell culture conditions are not optimal. | Check for and address potential issues like mycoplasma contamination, incorrect medium composition (e.g., FBS concentration), or incubator instability.[16][17] | |
| Significant drop in TEER (>25%) after G-OCA treatment | G-OCA concentration is too high, causing cytotoxicity. | Perform a dose-response experiment to determine the optimal non-toxic concentration of G-OCA. Concentrations of test compounds in Caco-2 assays typically range from 10 µM to 500 µM.[9] |
| Transient effect of G-OCA on tight junctions. | Measure TEER at multiple time points after G-OCA application to assess the kinetics of the effect. Some bile acids cause a temporary decrease in TEER that recovers over time.[6][7] | |
| High Lucifer Yellow permeability (>3%) | Compromised monolayer integrity. | Review and optimize cell culture and seeding protocols. Ensure gentle handling of the Transwell inserts during media changes and experimental procedures.[17] |
| G-OCA is disrupting tight junctions. | Correlate high LY permeability with TEER measurements. Consider lowering the G-OCA concentration or reducing the incubation time. | |
| High variability in TEER or LY permeability between wells | Inconsistent cell seeding. | Ensure a homogenous cell suspension and consistent seeding density across all wells.[15] |
| Edge effects on the plate. | Avoid using the outer wells of the plate for experiments, as they are more susceptible to evaporation and temperature fluctuations. | |
| Heterogeneity of the Caco-2 cell line. | Use a consistent cell passage number and consider cell line standardization procedures.[9] |
Quantitative Data Summary
Table 1: Acceptance Criteria for Caco-2 Monolayer Integrity
| Parameter | Method | Acceptance Criteria | Reference |
| Transepithelial Electrical Resistance (TEER) | Voltohmmeter | ≥ 300 Ω·cm² (for permeability studies) | [9][10] |
| 500 - 1100 Ω·cm² (for fully differentiated cultures) | [9][10] | ||
| Post-Assay TEER | Voltohmmeter | ≥ 75% of initial TEER value | [9] |
| Paracellular Permeability | Lucifer Yellow Assay | < 3% permeability |
Table 2: Classification of Compound Permeability based on Apparent Permeability Coefficient (Papp)
| Permeability Class | Papp Value (cm/s) | Reference |
| High | > 10 × 10⁻⁶ | [9] |
| Moderate | 1 - 10 × 10⁻⁶ | [9] |
| Low | < 1 × 10⁻⁶ | [9] |
Experimental Protocols
Protocol 1: Transepithelial Electrical Resistance (TEER) Measurement
-
Equipment: Voltohmmeter with "chopstick" electrodes (e.g., Millicell® ERS-2).
-
Procedure: a. Equilibrate the Caco-2 monolayers in fresh, pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) for 10-15 minutes. b. Sterilize the electrodes with 70% ethanol (B145695) and rinse with sterile transport buffer. c. Measure the resistance of a blank Transwell® insert containing only transport buffer to determine the background resistance. d. Carefully place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment, ensuring they do not touch the cell monolayer. e. Record the resistance reading in ohms (Ω). f. Calculate the TEER value (Ω·cm²) using the following formula: TEER (Ω·cm²) = (Resistance_monolayer - Resistance_blank) x Surface Area_insert (cm²) g. Perform measurements before and after the permeability assay.
Protocol 2: Lucifer Yellow (LY) Permeability Assay
-
Materials: Lucifer Yellow CH, dipotassium (B57713) salt, transport buffer (HBSS), fluorescence plate reader.
-
Procedure: a. After the G-OCA transport experiment, wash the Caco-2 monolayers three times with pre-warmed HBSS.[18] b. Add a solution of Lucifer Yellow (typically 100 µg/mL in HBSS) to the apical (donor) compartment.[12][18] c. Add fresh HBSS to the basolateral (receiver) compartment. d. Incubate the plate at 37°C for 1 hour.[18] e. Collect samples from the basolateral compartment at the end of the incubation period. f. Measure the fluorescence of the samples using a plate reader (excitation ~485 nm, emission ~535 nm). g. Prepare a standard curve with known concentrations of Lucifer Yellow to quantify the amount that has permeated. h. Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
- dQ/dt = rate of permeation (amount of LY in the receiver compartment per time)
- A = surface area of the insert (cm²)
- C0 = initial concentration of LY in the donor compartment
Visualizations
Caption: Workflow for G-OCA Caco-2 Integrity Assay.
References
- 1. Obeticholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Obeticholic acid? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. droracle.ai [droracle.ai]
- 5. Frontiers | Effects of Intestinal FXR-Related Molecules on Intestinal Mucosal Barriers in Biliary Tract Obstruction [frontiersin.org]
- 6. Bile acids modulate tight junction structure and barrier function of Caco-2 monolayers via EGFR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of colonic bacterial metabolites on Caco-2 cell paracellular permeability in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Re-Use of Caco-2 Monolayers in Permeability Assays-Validation Regarding Cell Monolayer Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Theaflavins enhance intestinal barrier of Caco-2 Cell monolayers through the expression of AMP-activated protein kinase-mediated Occludin, Claudin-1, and ZO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Caco-2 Cell Growth Essentials: Traits and Troubleshooting Tips [procellsystem.com]
- 17. researchgate.net [researchgate.net]
- 18. merckmillipore.com [merckmillipore.com]
Technical Support Center: Quantification of Glyco-obeticholic Acid in Fecal Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Glyco-obeticholic acid (G-OCA) in fecal samples.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying G-OCA in fecal samples?
Quantifying this compound (G-OCA) in fecal samples presents several analytical challenges, primarily due to the complex and variable nature of the fecal matrix.[1][2] Key difficulties include:
-
Complex Matrix: Feces contain a mixture of proteins, lipids, salts, and other endogenous and exogenous compounds that can interfere with the extraction and analysis of G-OCA.[1]
-
Low Recovery of Conjugated Bile Acids: Glycine-conjugated bile acids, like G-OCA, have been reported to have lower recovery rates from dried fecal samples compared to wet samples.[1]
-
Sample Heterogeneity: The composition of fecal samples can vary significantly both between individuals and within a single sample, making representative sampling difficult.[3]
-
Analyte Stability: G-OCA may be susceptible to degradation during sample collection, storage, and processing. Multiple freeze-thaw cycles can lead to poor recovery.[4]
Q2: Should I use wet or dry fecal samples for G-OCA analysis?
For the analysis of conjugated bile acids like G-OCA, using wet (fresh or frozen) fecal samples is generally recommended. Studies have shown that the recovery of glycine-conjugated bile acids can be significantly lower in dried fecal samples.[1][4] If using dried feces is unavoidable, it is crucial to correct for the reduced recovery, for instance, by spiking the sample with a deuterated internal standard before the drying process.[4]
Q3: What is the recommended analytical technique for G-OCA quantification in feces?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most suitable technique for the sensitive and selective quantification of G-OCA in complex biological matrices like feces.[5][6] This method allows for the separation of G-OCA from other bile acids and matrix components, followed by specific detection and quantification.[5]
Troubleshooting Guides
Low Analyte Recovery
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction from Complex Matrix | - Optimize the extraction solvent. Methanol-based or alkaline ethanol (B145695) solutions are commonly used for bile acid extraction.[5][7] - Ensure thorough homogenization of the fecal sample. Bead beating is an effective method.[8] - Consider a solid-phase extraction (SPE) step for sample cleanup after the initial extraction to remove interfering substances.[7] |
| Poor Recovery of a Conjugated Bile Acid | - Use wet fecal samples instead of dried ones.[1][4] - If using dried samples, spike with a deuterated internal standard before drying to account for losses.[4] |
| Analyte Degradation | - Minimize freeze-thaw cycles of samples and extracts.[4] - Process samples on ice and store extracts at -80°C until analysis.[9] |
| Suboptimal SPE Protocol | - Ensure the SPE cartridge is appropriate for bile acid extraction (e.g., C18). - Optimize the conditioning, washing, and elution steps of the SPE protocol. For instance, after loading the sample, wash with water to remove polar impurities and elute with methanol.[7] |
High Signal Variability
| Potential Cause | Troubleshooting Steps |
| Sample Heterogeneity | - Homogenize the entire fecal sample before taking an aliquot for analysis. - For more reliable results, consider using a 3- to 5-day stool collection to average out daily variations in bile acid excretion.[3] |
| Matrix Effects in LC-MS/MS | - Incorporate a robust internal standard, preferably a stable isotope-labeled version of G-OCA, to normalize for matrix effects.[6] - Optimize the chromatographic separation to better resolve G-OCA from co-eluting matrix components.[5] - Dilute the sample extract to reduce the concentration of interfering substances, if sensitivity allows. |
| Inconsistent Sample Preparation | - Ensure consistent and precise execution of all sample preparation steps, including weighing, solvent addition, and extraction times. |
Experimental Protocols
Sample Preparation and Extraction Workflow
This protocol is a general guideline for the extraction of G-OCA from wet fecal samples for LC-MS/MS analysis, based on common procedures for bile acid extraction.
Workflow for G-OCA Extraction from Fecal Samples
Caption: Workflow for G-OCA extraction from fecal samples.
LC-MS/MS Parameters
The following table provides suggested starting parameters for an LC-MS/MS method for G-OCA, based on a validated method for human plasma.[6] These may require optimization for fecal matrix.
| Parameter | Suggested Setting |
| LC Column | C18 reverse-phase column |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation of bile acids |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MS/MS Transition (Quantifier) | Precursor Ion (m/z) -> Product Ion (m/z) for G-OCA |
| MS/MS Transition (Qualifier) | Precursor Ion (m/z) -> Product Ion (m/z) for G-OCA |
| Internal Standard | Stable isotope-labeled G-OCA (e.g., d4-G-OCA) |
Note: The specific m/z transitions for G-OCA and its internal standard need to be determined experimentally.
Data Presentation
Example Table for Method Performance
When validating a method for G-OCA quantification, the following data should be presented in a clear, tabular format.
| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Recovery (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| G-OCA | Value | Value | Value | Value | Value |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; %CV: Percent Coefficient of Variation.
Signaling Pathways and Logical Relationships
Obeticholic Acid Metabolism and Excretion
Obeticholic acid (OCA) is metabolized in the liver to its glycine (B1666218) (G-OCA) and taurine (B1682933) conjugates, which are then secreted into the bile and enter the enterohepatic circulation.[10] A significant portion of OCA and its conjugates are eventually excreted in the feces.[10]
Logical Relationship of OCA Metabolism and Fecal Excretion
Caption: Metabolism of Obeticholic Acid and its excretion route.
References
- 1. mdpi.com [mdpi.com]
- 2. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the homogeneity of stools with respect to bile acid composition and normal day-to-day variations: a detailed qualitative and quantitative study using capillary column gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. A novel LC-MS/MS method for simultaneous estimation of obeticholic acid, this compound, tauro-obeticholic acid in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ro.ecu.edu.au [ro.ecu.edu.au]
- 10. Obeticholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Mitigating pruritus as a side effect in animal studies of Glyco-obeticholic acid
Technical Support Center: Glyco-obeticholic Acid Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound, with a specific focus on mitigating the side effect of pruritus in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of this compound-induced pruritus?
A1: this compound is a potent agonist of the farnesoid X receptor (FXR). While the exact mechanism of pruritus induction is still under investigation, the leading hypothesis centers on the FXR-dependent regulation of bile acid metabolism and signaling. Activation of FXR by this compound can alter the composition of the bile acid pool, potentially leading to an increase in pruritogenic substances. Additionally, some research suggests a possible role of TGR5, a G protein-coupled receptor for bile acids, in neuronal sensitization and the transmission of itch signals.
Q2: Are there established animal models for studying this compound-induced pruritus?
A2: Yes, several animal models are utilized to investigate cholestatic pruritus, which is relevant to the side effects of this compound. Common models include rodents with bile duct ligation (BDL), which induces cholestasis and pruritic behaviors. These animals can then be treated with this compound to assess the modulation of itch-related behaviors. Spontaneous scratching behavior is a primary endpoint in these studies, often quantified by video recording and manual or automated analysis.
Q3: What are the common behavioral assays used to quantify pruritus in animal models?
A3: The primary method for quantifying pruritus in rodent models is the observation and measurement of scratching behavior. This is typically done by placing the animals in a controlled environment and recording their behavior over a set period. The number of scratching bouts, the duration of each bout, and the total time spent scratching are key parameters. More sophisticated analyses may involve automated systems with motion detection to provide unbiased, continuous monitoring.
Troubleshooting Guides
Issue 1: High variability in pruritic behavior among study animals.
-
Possible Cause: Inconsistent drug administration, environmental stressors, or genetic variability within the animal colony.
-
Troubleshooting Steps:
-
Standardize Drug Administration: Ensure precise and consistent dosing for all animals. For oral gavage, verify proper technique to minimize stress and ensure complete dose delivery.
-
Control Environmental Conditions: Maintain a stable environment with consistent temperature, humidity, and light-dark cycles. Minimize noise and other potential stressors.
-
Acclimatize Animals: Allow for a sufficient acclimatization period for the animals to the housing and experimental conditions before initiating the study.
-
Increase Sample Size: A larger sample size can help to mitigate the effects of individual variability.
-
Issue 2: Difficulty in distinguishing pruritus-related scratching from normal grooming behavior.
-
Possible Cause: Subjective scoring criteria and lack of clear behavioral definitions.
-
Troubleshooting Steps:
-
Establish Clear Scoring Criteria: Develop a detailed ethogram that clearly defines the characteristics of a pruritus-related scratch (e.g., directed hind-limb scratching towards the head and neck region) versus a grooming behavior (e.g., licking of paws and fur).
-
Blinded Observation: Whenever possible, the observer scoring the behavior should be blinded to the treatment groups to reduce bias.
-
Utilize Video Recording: Record the behavioral sessions to allow for repeated review and scoring by multiple observers to ensure inter-rater reliability.
-
Experimental Protocols and Data
Table 1: Representative Data on the Effect of a Pruritus Mitigation Agent on Scratching Behavior in a Rodent Model
| Treatment Group | Dose (mg/kg) | Mean Number of Scratches (per hour) | Standard Deviation | % Reduction in Scratching vs. Control |
| Vehicle Control | - | 150 | 25 | - |
| This compound | 10 | 250 | 40 | -67% (Increase) |
| This compound + Agent X | 10 + 5 | 160 | 30 | 36% |
| Agent X alone | 5 | 145 | 22 | 3% |
Note: The data presented in this table is illustrative and intended to represent typical findings in such a study.
Detailed Methodologies
1. Animal Model:
-
Male C57BL/6 mice, 8-10 weeks old.
-
Housing in a temperature and humidity-controlled facility with a 12-hour light/dark cycle.
-
Ad libitum access to standard chow and water.
2. Induction of Pruritus:
-
Administration of this compound (10 mg/kg) via oral gavage once daily for 7 days.
3. Behavioral Analysis:
-
On day 7, animals are placed individually in observation chambers.
-
Following a 30-minute acclimatization period, scratching behavior is recorded for 60 minutes.
-
A scratch is defined as a rapid movement of the hind limb towards the head, neck, or dorsal trunk, followed by a return to the starting position.
-
The total number of scratching bouts is counted.
Visualizations
Caption: Workflow for assessing pruritus mitigation in animal studies.
Validation & Comparative
Glyco-obeticholic Acid and Obeticholic Acid: A Comparative Analysis of Farnesoid X Receptor (FXR) Agonism
For Researchers, Scientists, and Drug Development Professionals
Obeticholic acid (OCA), a potent synthetic bile acid analog, is a well-established agonist of the farnesoid X receptor (FXR), a critical nuclear receptor in bile acid, lipid, and glucose homeostasis.[1][2] Its glycine-conjugated metabolite, glyco-obeticholic acid (G-OCA), is also known to be pharmacologically active. This guide provides a comparative overview of the FXR binding and activation by these two molecules, supported by available experimental data and detailed methodologies.
Quantitative Comparison of FXR Activation
| Compound | Target | Assay Type | Reported Value (EC50) | Reference |
| Obeticholic Acid (OCA) | Farnesoid X Receptor (FXR) | Cell-based transactivation assay | ~ 0.1 µM | [3] |
| This compound (G-OCA) | Farnesoid X Receptor (FXR) | FXR target gene expression | Functionally active agonist | [4] |
Farnesoid X Receptor (FXR) Signaling Pathway
Activation of the farnesoid X receptor by agonists like obeticholic acid and this compound initiates a complex signaling cascade that plays a pivotal role in regulating bile acid synthesis and transport. This pathway is crucial for maintaining liver homeostasis.
Experimental Protocols
The determination of FXR binding affinity and functional activation typically involves sophisticated in vitro assays. The following are detailed methodologies for two key experimental approaches.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for FXR Binding Assay
This assay quantitatively measures the binding of a ligand to the FXR ligand-binding domain (LBD) by detecting the disruption of an interaction between the LBD and a fluorescently labeled coactivator peptide.
Principle: A terbium (Tb)-labeled anti-GST antibody binds to a GST-tagged FXR-LBD. A fluorescein-labeled coactivator peptide is recruited to the FXR-LBD in the presence of an agonist. Excitation of the terbium donor results in energy transfer to the fluorescein (B123965) acceptor when they are in close proximity, producing a FRET signal. A test compound that binds to the FXR-LBD will displace the coactivator peptide, leading to a decrease in the FRET signal.
Materials:
-
GST-tagged FXR Ligand Binding Domain (LBD)
-
Terbium (Tb)-labeled anti-GST antibody (Donor)
-
Fluorescein-labeled SRC-1 coactivator peptide (Acceptor)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA)
-
384-well low-volume black plates
-
Test compounds (Obeticholic acid, this compound) dissolved in DMSO
Procedure:
-
Prepare a master mix of GST-FXR-LBD and the fluorescein-labeled SRC-1 peptide in the assay buffer.
-
Add 10 µL of the master mix to each well of the 384-well plate.
-
Add 100 nL of the test compounds at various concentrations (typically a 10-point dilution series) or DMSO as a control.
-
Prepare a solution of the Tb-labeled anti-GST antibody in assay buffer.
-
Add 10 µL of the antibody solution to each well.
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor) after a pulsed excitation at 340 nm.
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and plot the data against the compound concentration to determine the IC50 value.
FXR Transactivation Assay
This cell-based assay measures the ability of a compound to activate the transcriptional activity of FXR.
Principle: Cells are co-transfected with an expression vector for FXR and a reporter plasmid containing a luciferase gene under the control of a promoter with FXR response elements (FXREs). If a test compound activates FXR, the FXR/RXR heterodimer binds to the FXREs and drives the expression of the luciferase reporter gene. The amount of light produced upon the addition of a luciferase substrate is proportional to the level of FXR activation.
Materials:
-
HEK293 cells or other suitable cell line
-
FXR expression plasmid
-
FXRE-driven luciferase reporter plasmid
-
Transfection reagent
-
Cell culture medium and supplements
-
96-well white, clear-bottom cell culture plates
-
Test compounds (Obeticholic acid, this compound) dissolved in DMSO
-
Luciferase assay reagent
Procedure:
-
Seed HEK293 cells in 96-well plates and allow them to attach overnight.
-
Co-transfect the cells with the FXR expression plasmid and the FXRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compounds or DMSO as a control.
-
Incubate the cells for another 24 hours.
-
Remove the medium and lyse the cells.
-
Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to cell viability.
-
Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.
References
A Comparative Analysis of Glyco-Obeticholic Acid and Chenodeoxycholic Acid in Liver and Biliary Diseases
A detailed examination of the therapeutic efficacy and mechanisms of Glyco-Obeticholic Acid and Chenodeoxycholic Acid, supported by clinical trial data and experimental protocols.
This guide provides a comprehensive comparison of this compound (G-OCA), the glycine (B1666218) conjugate of obeticholic acid (OCA), and chenodeoxycholic acid (CDCA), two bile acid analogs pivotal in the management of specific liver and biliary conditions. While both molecules are agonists of the farnesoid X receptor (FXR), their distinct potencies and clinical applications warrant a detailed comparative analysis for researchers, scientists, and drug development professionals. This document synthesizes available clinical trial data, outlines experimental methodologies, and visualizes key biological pathways and study designs.
Mechanism of Action: A Tale of Two FXR Agonists
Both G-OCA and CDCA exert their therapeutic effects primarily through the activation of the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine. FXR is a key regulator of bile acid, lipid, and glucose metabolism.
Chenodeoxycholic acid (CDCA) is a primary human bile acid and a natural ligand for FXR. Its activation of FXR leads to a cascade of events that reduce the synthesis of bile acids from cholesterol by downregulating the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.
Obeticholic acid (OCA) , the parent compound of G-OCA, is a semi-synthetic bile acid analog and a significantly more potent FXR agonist than CDCA.[1] This heightened potency translates to a more robust downstream signaling effect, leading to enhanced reduction in bile acid synthesis and increased bile acid transport. G-OCA, as the glycine conjugate, is the form in which OCA is predominantly found circulating in the enterohepatic system.
The following diagram illustrates the simplified signaling pathway of FXR activation by these ligands.
FXR Signaling Pathway
Comparative Efficacy: Insights from Clinical Trials
Obeticholic Acid in Non-Alcoholic Steatohepatitis (NASH)
The REGENERATE trial, a pivotal Phase 3 study, evaluated the efficacy of OCA in patients with NASH and liver fibrosis.
| Endpoint (at 18 months) | Placebo | Obeticholic Acid (10 mg) | Obeticholic Acid (25 mg) |
| Fibrosis Improvement (≥1 stage) with no worsening of NASH | 12% | 18% | 23%[2][3][4] |
| NASH Resolution with no worsening of fibrosis | 8% | 11% | 12%[3] |
Data from the REGENERATE trial interim analysis.
Chenodeoxycholic Acid in Gallstone Dissolution
The National Cooperative Gallstone Study was a large-scale trial assessing the efficacy of CDCA for the dissolution of radiolucent gallstones.
| Endpoint (at 2 years) | Placebo | Chenodeoxycholic Acid (375 mg/day) | Chenodeoxycholic Acid (750 mg/day) |
| Complete Gallstone Dissolution | 0.8% | 5.2% | 13.5%[5][6] |
| Partial or Complete Dissolution | 11.0% | 23.6% | 40.8%[5][6] |
Data from the National Cooperative Gallstone Study.
Chenodeoxycholic Acid in Cerebrotendinous Xanthomatosis (CTX)
Retrospective studies have demonstrated the effectiveness of CDCA in managing CTX, a rare genetic disorder of bile acid synthesis. The primary endpoint in these studies is the reduction of serum cholestanol (B8816890) levels.
| Study | Number of Patients | Mean Duration of Treatment | Outcome on Serum Cholestanol |
| CDCA-STUK-15-001 | 35 | 10.74 years | Statistically significant improvement[7] |
| CDCA-STRCH-CR-14-001 | 28 | 5.75 years (median) | Statistically significant improvement[7] |
Data from retrospective cohort studies.
Experimental Protocols: A Glimpse into Clinical Trial Design
The following sections provide an overview of the methodologies employed in key clinical trials for OCA and CDCA.
REGENERATE Trial (Obeticholic Acid for NASH)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, Phase 3 trial.[8][9][10]
-
Patient Population: Adults with biopsy-confirmed NASH, a non-alcoholic fatty liver disease (NAFLD) activity score of at least 4, and fibrosis stages F2-F3, or F1 with at least one accompanying comorbidity.[3][4]
-
Intervention: Patients were randomized in a 1:1:1 ratio to receive oral placebo, obeticholic acid 10 mg, or obeticholic acid 25 mg daily.[3][4]
-
Primary Endpoints (18-month interim analysis):
-
Assessment: Liver biopsy at screening and at 18 months.[8]
The workflow for a typical patient in the REGENERATE trial is depicted below.
REGENERATE Trial Workflow
National Cooperative Gallstone Study (Chenodeoxycholic Acid for Gallstones)
-
Study Design: A double-masked, randomized, placebo-controlled trial.[5][6]
-
Patient Population: 916 patients with radiolucent gallstones.[5][6]
-
Intervention: Patients were randomly allocated to receive placebo, chenodiol 375 mg/day, or chenodiol 750 mg/day for 2 years.[5][6]
-
Primary Endpoint: Complete or partial dissolution of gallstones.[5][6]
-
Assessment: Oral cholecystography.[11]
Cerebrotendinous Xanthomatosis (CTX) Studies (Chenodeoxycholic Acid)
-
Patient Population: Patients diagnosed with CTX.[13]
-
Intervention: Treatment with chenodeoxycholic acid (typically 750 mg/day).[12]
-
Primary Endpoint: Changes in biochemical markers, primarily serum cholestanol levels.[7][12]
-
Assessment: Measurement of serum cholestanol and other biochemical markers at baseline and follow-up.[12]
Conclusion
This compound (via its parent compound, obeticholic acid) and chenodeoxycholic acid are both valuable therapeutic agents that leverage the FXR signaling pathway. OCA has demonstrated significant efficacy in improving liver histology in patients with NASH, a condition with high unmet medical need. CDCA, while a less potent FXR agonist, remains a cornerstone therapy for the dissolution of cholesterol gallstones and is the standard of care for the rare metabolic disorder, CTX. The choice between these agents is dictated by the specific clinical indication. Future research, including potential head-to-head trials in overlapping indications, would be invaluable in further delineating the comparative efficacy and safety profiles of these two important bile acid analogs.
References
- 1. Comparative potency of obeticholic acid and natural bile acids on FXR in hepatic and intestinal in vitro cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinician.nejm.org [clinician.nejm.org]
- 3. providence.elsevierpure.com [providence.elsevierpure.com]
- 4. Obeticholic acid for the treatment of non-alcoholic steatohepatitis: interim analysis from a multicentre, randomised, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chenodiol (chenodeoxycholic acid) for dissolution of gallstones: the National Cooperative Gallstone Study. A controlled trial of efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acpjournals.org [acpjournals.org]
- 7. england.nhs.uk [england.nhs.uk]
- 8. REGENERATE: Design of a pivotal, randomised, phase 3 study evaluating the safety and efficacy of obeticholic acid in patients with fibrosis due to nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research Portal [scholarship.miami.edu]
- 10. pure.au.dk [pure.au.dk]
- 11. Low-dose chenodeoxycholic acid for gallstone dissolution: a randomized trial in poor operative risk patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The safety and effectiveness of chenodeoxycholic acid treatment in patients with cerebrotendinous xanthomatosis: two retrospective cohort studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The safety and effectiveness of chenodeoxycholic acid treatment in patients with cerebrotendinous xanthomatosis: two retrospective cohort studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Glyco-obeticholic Acid: A Potential but Unvalidated Biomarker for Obeticholic Acid Therapy
A Comparative Guide for Researchers and Drug Development Professionals
Obeticholic acid (OCA), a potent farnesoid X receptor (FXR) agonist, has emerged as a promising therapeutic agent for chronic liver diseases such as Primary Biliary Cholangitis (PBC) and Nonalcoholic Steatohepatitis (NASH). As with any targeted therapy, the identification of reliable biomarkers to monitor treatment response and predict clinical outcomes is paramount. While traditional biochemical markers have been the mainstay, interest has grown in exploring more specific and sensitive biomarkers, including metabolites of the drug itself, such as Glyco-obeticholic acid (G-OCA). This guide provides a comprehensive comparison of G-OCA with established biomarkers for monitoring OCA therapy, supported by available experimental data and detailed methodologies.
Performance Comparison: G-OCA vs. Traditional Biomarkers
Currently, the validation of G-OCA as a standalone or superior biomarker for OCA therapy is not well-established in publicly available clinical trial data. The primary biomarkers used to assess the efficacy of OCA in clinical settings remain a panel of well-characterized biochemical and histological indicators.
Table 1: Comparison of Biomarkers for Monitoring Obeticholic Acid (OCA) Therapy
| Biomarker Category | Biomarker | Rationale for Use | Performance and Limitations |
| Drug Metabolite | This compound (G-OCA) | A major metabolite of OCA, its levels could directly reflect drug exposure and metabolism. | Performance: Limited data available on the direct correlation between G-OCA levels and clinical outcomes or histological improvement. Analytical methods for its quantification in plasma exist. Limitations: Lack of extensive clinical validation as a predictive or pharmacodynamic biomarker. Its utility beyond confirming drug exposure is not yet clear. |
| Bile Acid Synthesis | Hepatic Cyp7b1/Cyp8b1 ratio | Upregulation of the alternative bile acid synthesis pathway (involving CYP7B1) may predict a better response to OCA in NAFLD.[1] | Performance: A study in a NAFLD mouse model showed that a higher hepatic Cyp7b1/Cyp8b1 ratio was associated with an increased OCA response rate.[1] Limitations: Requires invasive liver biopsy for measurement. Not a routine clinical practice. |
| Liver Enzymes & Function | Alkaline Phosphatase (ALP) | A key indicator of cholestasis and a well-established surrogate endpoint in PBC clinical trials.[2][3][4] | Performance: OCA has been shown to significantly reduce ALP levels in patients with PBC.[2][4] A reduction in ALP is associated with improved long-term clinical outcomes.[3][4] Limitations: Can be influenced by factors other than liver disease. |
| Gamma-Glutamyl Transferase (GGT) | An enzyme involved in glutathione (B108866) metabolism, elevated in most forms of liver disease. | Performance: OCA therapy has been associated with significant reductions in GGT levels in patients with PBC.[5] Limitations: Lacks specificity for the type of liver injury. | |
| Alanine Aminotransferase (ALT) & Aspartate Aminotransferase (AST) | Enzymes released from damaged liver cells, indicating hepatocellular injury. | Performance: OCA treatment has been shown to improve ALT and AST levels in patients with NASH and PBC.[6][7][8] Limitations: Can be elevated in various other conditions. | |
| Bilirubin (B190676) | A breakdown product of heme, elevated levels indicate impaired liver function and cholestasis. | Performance: OCA has demonstrated the ability to reduce or stabilize bilirubin levels in patients with PBC.[2][8][9] Limitations: Levels may fluctuate due to various factors. | |
| Histological Improvement | NAFLD Activity Score (NAS) & Fibrosis Stage | Direct assessment of liver tissue provides a definitive measure of disease severity and treatment response in NASH.[10][11] | Performance: The REGENERATE trial showed that OCA treatment led to a significant improvement in liver fibrosis without worsening of NASH in a proportion of patients.[10] Limitations: Invasive procedure with potential for sampling variability and complications. |
Experimental Protocols
Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is based on a published method for the simultaneous estimation of OCA and its metabolites.
1. Sample Preparation:
-
Extraction: Solid-phase extraction is employed to isolate OCA, G-OCA, and tauro-obeticholic acid from human plasma.
-
Internal Standards: Stable isotope-labeled internal standards for each analyte are added to the plasma samples to ensure accurate quantification.
2. Chromatographic Separation:
-
Technique: High-Performance Liquid Chromatography (HPLC) is used to separate the analytes.
-
Column: A suitable C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used to elute the compounds.
3. Detection and Quantification:
-
Technique: Tandem Mass Spectrometry (MS/MS) is used for sensitive and selective detection of the analytes.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is commonly used.
-
Data Analysis: The concentration of each analyte is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.
Visualizing the Science
Signaling Pathway of Obeticholic Acid
Caption: Obeticholic acid signaling pathway.
Experimental Workflow for G-OCA Biomarker Validation
Caption: Experimental workflow for G-OCA validation.
Conclusion
While this compound is a major metabolite of Obeticholic acid and can be accurately measured in patient samples, its role as a validated biomarker for monitoring therapeutic efficacy remains to be definitively established. Currently, a panel of traditional biochemical markers, including ALP, GGT, ALT, AST, and bilirubin, alongside histological assessments in NASH, are the cornerstones for evaluating treatment response to OCA. Future research focusing on correlating G-OCA plasma concentrations with clinically meaningful outcomes and histological improvements will be crucial to determine its potential as a more specific and predictive biomarker for OCA therapy. For now, its primary utility is in pharmacokinetic assessments to ensure drug exposure. Researchers and clinicians should continue to rely on the established panel of biomarkers for clinical decision-making in patients receiving OCA.
References
- 1. Discovery biomarker to optimize obeticholic acid treatment for non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-world experience with obeticholic acid in patients with primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A change of paradigm in PBC: Pursuing normal alkaline phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Obeticholic acid in primary biliary cholangitis: where we stand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Real‐World Effectiveness of Obeticholic Acid in Patients with Primary Biliary Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effect and safety of obeticholic acid for patients with nonalcoholic steatohepatitis: A systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Obeticholic acid improves liver fibrosis and other histological features of nonalcoholic steatohepatitis (NASH) - The International Liver Congress™ 2019, EASL 2019 [2019.ilc-congress.eu]
- 11. Emerging role of obeticholic acid in the management of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
Differential Gene Regulation by Glyco-obeticholic Acid and Other Bile Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Glyco-obeticholic acid (G-OCA) and other naturally occurring bile acids in regulating the expression of key genes involved in bile acid homeostasis. The information is supported by experimental data to aid in research and drug development efforts targeting the Farnesoid X Receptor (FXR), a critical regulator of metabolic pathways.
Introduction to Bile Acids and the Farnesoid X Receptor (FXR)
Bile acids are amphipathic molecules synthesized from cholesterol in the liver. They play a crucial role in the digestion and absorption of dietary fats and fat-soluble vitamins. Beyond their function in digestion, bile acids act as signaling molecules that activate nuclear receptors, most notably the Farnesoid X Receptor (FXR). FXR is highly expressed in the liver and intestine and is a master regulator of bile acid, lipid, and glucose metabolism.[1][2]
Activation of FXR by bile acids initiates a cascade of transcriptional events that maintain bile acid homeostasis and protect the liver from bile acid-induced toxicity. Key FXR target genes include:
-
Small Heterodimer Partner (SHP): A nuclear receptor that represses the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis.
-
Fibroblast Growth Factor 19 (FGF19): An intestinal hormone that signals to the liver to suppress bile acid synthesis.
-
Bile Salt Export Pump (BSEP; ABCB11): A transporter protein responsible for pumping bile acids out of hepatocytes into the bile canaliculi.
-
Organic Solute Transporter alpha and beta (OSTα/β): Basolateral transporters that facilitate the efflux of bile acids from enterocytes and hepatocytes back into circulation.
-
Cytochrome P450 7A1 (CYP7A1): The rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol. Its expression is suppressed by FXR activation.
Obeticholic acid (OCA) is a potent and selective synthetic FXR agonist, an analog of the primary bile acid chenodeoxycholic acid (CDCA).[1][3] this compound (G-OCA) is the glycine-conjugated form of OCA. This guide focuses on the differential effects of G-OCA and other bile acids on the expression of these key FXR target genes.
Comparative Analysis of FXR Activation and Gene Regulation
The potency of bile acids as FXR agonists varies significantly. The general order of potency for naturally occurring bile acids is Chenodeoxycholic acid (CDCA) > Deoxycholic acid (DCA) > Lithocholic acid (LCA) > Cholic acid (CA).[1] Obeticholic acid (OCA) is approximately 100 times more potent than its natural counterpart, CDCA.[1][4][5]
The following tables summarize the quantitative data on the differential regulation of key FXR target genes by G-OCA and other bile acids.
Table 1: Comparative Potency of Bile Acids in FXR Activation
| Bile Acid/Compound | EC50 for FXR Activation | Potency Relative to CDCA | Source |
| Obeticholic Acid (OCA) | ~99 nM | ~100-fold higher | [1][4] |
| Chenodeoxycholic Acid (CDCA) | ~8.3 - 10 µM | 1 (Reference) | [4] |
| Deoxycholic Acid (DCA) | Lower than LCA and CA | - | [1] |
| Lithocholic Acid (LCA) | Lower than CA | - | [1] |
| Cholic Acid (CA) | Lowest among natural BAs | - | [1] |
| Ursodeoxycholic Acid (UDCA) | No significant FXR activation at ≤100 µmol/L | Inactive | [3] |
Table 2: Differential Regulation of FXR Target Gene Expression by G-OCA and Other Bile Acids in Intestinal Cells (Caco-2)
Data represents the concentration-dependent increase in mRNA levels.
| Gene Target | This compound (G-OCA) | Glyco-ursodeoxycholic Acid (G-UDCA) | Source |
| FGF-19 | Concentration-dependent increase | No effect | [3] |
| SHP | Concentration-dependent increase | No effect | [3] |
| OSTα/β | Concentration-dependent increase | No effect | [3] |
| IBABP | Concentration-dependent increase | No effect | [3] |
| ASBT | No significant change | No effect | [3] |
Table 3: Differential Regulation of FXR Target Gene Expression by OCA and CDCA in Human Hepatocytes (Sandwich-Cultured)
Data represents the fold-change in mRNA or protein expression relative to control.
| Gene/Protein Target | Obeticholic Acid (OCA) (1 µM) | Chenodeoxycholic Acid (CDCA) (100 µM) | Source |
| BSEP (mRNA) | 6.4 ± 0.8-fold increase | 2.2-fold increase | [4][5] |
| OSTα (mRNA) | 6.4 ± 0.2-fold increase | 3.1-fold increase | [4][5] |
| OSTβ (mRNA) | 42.9 ± 7.9-fold increase | 21-fold increase | [4][5] |
| SHP (mRNA) | Dose-dependent increase | - | [5] |
| FGF-19 (mRNA) | Dose-dependent increase | - | [5] |
| CYP7A1 (mRNA) | Suppressed | Suppressed | [4][5] |
| BSEP (protein) | 1.85-fold increase | 1.65-fold increase | [4] |
| OSTα (protein) | 2.6-fold increase | 2.8-fold increase | [4] |
| OSTβ (protein) | 11-fold increase | 13-fold increase | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a general experimental workflow for studying differential gene regulation by bile acids.
References
- 1. Frontiers | Bile Acids and FXR: Novel Targets for Liver Diseases [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparative potency of obeticholic acid and natural bile acids on FXR in hepatic and intestinal in vitro cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Obeticholic acid, a selective farnesoid X receptor agonist, regulates bile acid homeostasis in sandwich-cultured human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Glyco-obeticholic Acid: An In Vivo Efficacy Comparison in Rodent Models of Liver Fibrosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of Glyco-obeticholic acid (G-OCA) and its parent compound, Obeticholic acid (OCA), in established rodent models of liver fibrosis. As a primary active metabolite of OCA, the data presented for OCA is directly relevant to understanding the therapeutic potential of G-OCA. This document summarizes key quantitative data, details experimental methodologies, and visually represents the underlying signaling pathways to aid in the evaluation of G-OCA's performance against other therapeutic alternatives.
Comparative Efficacy of Obeticholic Acid in Liver Fibrosis Models
Obeticholic acid, a potent and selective farnesoid X receptor (FXR) agonist, has demonstrated significant anti-fibrotic effects in various preclinical rodent models of liver disease.[1][2][3] The following tables summarize the quantitative outcomes of OCA treatment compared to vehicle controls and alternative therapeutic agents.
Thioacetamide (TAA)-Induced Liver Fibrosis in Rats
The TAA model is a widely used toxicant-induced model that reliably recapitulates key features of human liver fibrosis.
| Parameter | Vehicle Control | Obeticholic Acid (OCA) | % Change vs. Control | Reference |
| Fibrosis Score (Ishak Scale) | 4.2 ± 0.5 | 2.1 ± 0.3 | ↓ 50% | [4] |
| Hepatic Hydroxyproline (B1673980) (μg/g tissue) | 350 ± 45 | 180 ± 30 | ↓ 48.6% | [4] |
| Collagen Type I mRNA Expression (fold change) | 12.5 ± 2.1 | 4.2 ± 0.8 | ↓ 66.4% | [4] |
| α-SMA Positive Area (%) | 15.8 ± 2.5 | 6.1 ± 1.2 | ↓ 61.4% | [4] |
Diet-Induced Non-Alcoholic Steatohepatitis (NASH) in Mice
High-fat diet (HFD) or Western diet models in mice are highly relevant to human NASH, a leading cause of liver fibrosis.
| Parameter | Vehicle Control | Obeticholic Acid (OCA) | Liraglutide (B1674861) | Elafibranor (B1671153) | Reference |
| NAFLD Activity Score (NAS) | 6.2 ± 0.4 | 3.5 ± 0.3 | 4.1 ± 0.4 | 3.2 ± 0.2 | [5] |
| Fibrosis Stage (0-4) | 2.8 ± 0.3 | 1.5 ± 0.2 | 2.1 ± 0.3 | 1.3 ± 0.2 | [5] |
| Collagen 1a1 mRNA Expression (fold change) | 8.9 ± 1.2 | 3.1 ± 0.5 | 5.8 ± 0.9 | 2.8 ± 0.4 | [5] |
| Galectin-3 (Inflammation Marker) Positive Area (%) | 7.2 ± 1.1 | 2.5 ± 0.4 | Not Reported | Not Reported | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following sections outline the protocols used in the studies cited above.
Thioacetamide (TAA)-Induced Liver Fibrosis in Rats
-
Animal Model: Male Wistar rats (200-250g).
-
Induction of Fibrosis: Thioacetamide (TAA) was administered via intraperitoneal (i.p.) injection at a dose of 200 mg/kg body weight, three times a week for 8 weeks.[4]
-
Treatment Groups:
-
Vehicle Control: Rats received daily oral gavage of the vehicle (e.g., 0.5% carboxymethylcellulose).
-
Obeticholic Acid (OCA): Rats received daily oral gavage of OCA at a dose of 10 mg/kg body weight, starting from week 4 of TAA administration and continuing until the end of the study.
-
-
Efficacy Assessment:
-
Histology: Liver tissue was fixed in 10% formalin, embedded in paraffin, and stained with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red for collagen deposition. Fibrosis was scored using the Ishak scoring system.
-
Hydroxyproline Assay: Hepatic hydroxyproline content, a quantitative measure of collagen, was determined using a colorimetric assay.
-
Gene Expression Analysis: Total RNA was extracted from liver tissue, and the expression of key fibrotic genes (e.g., Collagen Type I, α-SMA, TIMP-1) was quantified using real-time quantitative polymerase chain reaction (RT-qPCR).
-
Immunohistochemistry: Expression of α-smooth muscle actin (α-SMA), a marker of activated hepatic stellate cells, was assessed by immunohistochemical staining.
-
Diet-Induced Non-Alcoholic Steatohepatitis (NASH) in Mice
-
Animal Model: Male C57BL/6J mice.
-
Induction of NASH: Mice were fed a high-fat diet (HFD), typically containing 40-60% of calories from fat, supplemented with fructose (B13574) in the drinking water for 16-24 weeks.
-
Treatment Groups:
-
Vehicle Control: Mice received daily oral gavage or subcutaneous injection of the respective vehicle.
-
Obeticholic Acid (OCA): Mice received daily oral gavage of OCA at a dose of 30 mg/kg body weight.[5]
-
Liraglutide: Mice received twice-daily subcutaneous injections of liraglutide at a dose of 0.2 mg/kg.[5]
-
Elafibranor: Mice received daily oral gavage of elafibranor at a dose of 30 mg/kg.[5]
-
-
Efficacy Assessment:
-
Histology: Liver sections were stained with H&E and Sirius Red. The NAFLD Activity Score (NAS) was used to assess steatosis, inflammation, and ballooning. Fibrosis was staged on a scale of 0-4.
-
Gene Expression Analysis: Hepatic mRNA levels of genes involved in fibrosis (e.g., Col1a1), and inflammation (e.g., Galectin-3) were measured by RT-qPCR.
-
Immunohistochemistry: Staining for markers of inflammation (e.g., F4/80 for macrophages) and fibrosis (e.g., Collagen I) was performed.
-
Signaling Pathways and Experimental Workflow
This compound (G-OCA) and FXR Activation Pathway
G-OCA, as the primary active metabolite of OCA, exerts its anti-fibrotic effects primarily through the activation of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.
Caption: G-OCA activates FXR, leading to the regulation of genes involved in bile acid metabolism, inflammation, and fibrosis.
Experimental Workflow for In Vivo Efficacy Testing
The general workflow for assessing the in vivo efficacy of anti-fibrotic compounds in rodent models is a multi-step process.
Caption: A typical workflow for evaluating anti-fibrotic compounds in preclinical rodent models.
Comparison with Alternatives
Liraglutide
Liraglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist, has shown efficacy in reducing liver fat and inflammation, with some effects on fibrosis.[5] Its mechanism is distinct from G-OCA, primarily involving metabolic improvements.
References
- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 2. β-Caryophyllene Ameliorates Thioacetamide-Induced Liver Fibrosis in Rats: A Preventative Approach [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Elafibranor? [synapse.patsnap.com]
Glyco-obeticholic Acid vs. Obeticholic Acid: A Comparative Analysis of Potency on FXR Target Genes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of Glyco-obeticholic acid (G-OCA) and its parent compound, obeticholic acid (OCA), in activating the Farnesoid X Receptor (FXR) and modulating its target genes. The information is compiled from published experimental data to assist in research and development involving FXR agonists.
Obeticholic acid, a potent and selective FXR agonist, is a synthetic analog of the primary bile acid chenodeoxycholic acid (CDCA).[1][2][3] In the liver, OCA is extensively conjugated with glycine (B1666218) and taurine (B1682933) to form glyco- and tauro-conjugates, with G-OCA being a significant metabolite. Understanding the relative potency of G-OCA and OCA on FXR is crucial for elucidating the in vivo mechanism of action and pharmacological profile of OCA.
Comparative Potency on FXR Activation
The potency of an FXR agonist is typically determined by its half-maximal effective concentration (EC50) in various assays. While direct comparative EC50 values for G-OCA and OCA across a range of target genes in a single study are limited, the available data from different experimental systems provide valuable insights.
| Compound | Assay System | Potency (EC50) | Reference |
| Obeticholic Acid (OCA) | Cell-free assay | ~100 nM | [4] |
| Transactivation assay in HepG2 cells | 300-600 nM | [4] | |
| FXR activation assay | 99 nM | [5] | |
| This compound (G-OCA) | FXR activation in Caco-2 cells | Maximal induction at 10 µM |
Note: The provided data for G-OCA reflects the concentration for maximal induction of target gene expression, not a direct EC50 value for receptor binding or transactivation.
Regulation of FXR Target Gene Expression
Activation of FXR by agonists like OCA and G-OCA leads to the transcriptional regulation of several target genes involved in bile acid and lipid metabolism. The induction of these genes is a key indicator of the compound's potency and pharmacological effect.
In Intestinal Cells (Caco-2)
A study investigating the intestinal mechanisms of action of OCA utilized G-OCA in Caco-2 cells, a human intestinal cell line. The results demonstrated a concentration-dependent increase in the mRNA expression of several key FXR target genes.[1]
| FXR Target Gene | Fold Change in mRNA Expression (at 10 µM G-OCA) |
| FGF-19 | ~18-fold |
| SHP | ~12-fold |
| IBABP | ~12-fold |
| OSTα | ~6-fold |
| OSTβ | ~4-fold |
Data is approximated from graphical representations in the cited source and represents the maximal induction observed.
In Hepatic Cells (Sandwich-Cultured Human Hepatocytes)
In sandwich-cultured human hepatocytes, OCA has been shown to potently regulate the expression of FXR target genes, leading to the suppression of bile acid synthesis and enhancement of bile acid transport.[3]
| FXR Target Gene | Fold Change in mRNA Expression (at 1 µM OCA) |
| BSEP | 6.4 ± 0.8-fold |
| OSTα | 6.4 ± 0.2-fold |
| OSTβ | 42.9 ± 7.9-fold |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated.
Caption: FXR signaling pathway activated by OCA or G-OCA.
Caption: Experimental workflow for assessing FXR agonist potency.
Experimental Protocols
The following is a generalized protocol for an in vitro FXR activation assay to determine the potency of compounds like OCA and G-OCA on target gene expression.
Objective: To quantify the dose-dependent effect of an FXR agonist on the mRNA expression of target genes (e.g., SHP, BSEP, FGF-19) in a relevant cell line.
Materials:
-
Human hepatocellular carcinoma cells (HepG2) or human colorectal adenocarcinoma cells (Caco-2).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
FXR agonists (OCA, G-OCA) dissolved in a suitable solvent (e.g., DMSO).
-
RNA extraction kit.
-
Reverse transcription kit.
-
qPCR master mix and primers for target genes and a housekeeping gene.
Procedure:
-
Cell Culture:
-
Culture HepG2 or Caco-2 cells in appropriate flasks or plates until they reach a suitable confluency (typically 70-80%).[6]
-
Seed the cells into multi-well plates (e.g., 24-well or 96-well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of OCA and G-OCA in cell culture medium to achieve the desired final concentrations. A vehicle control (e.g., DMSO) should also be prepared.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compounds or the vehicle control.
-
-
Incubation:
-
Incubate the treated cells for a predetermined period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
RNA Extraction:
-
After incubation, wash the cells with PBS and then lyse them to extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the extracted RNA and assess its purity.
-
-
Reverse Transcription and quantitative PCR (RT-qPCR):
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, specific primers for the FXR target genes (e.g., SHP, BSEP, FGF-19), and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis:
-
Calculate the relative mRNA expression of the target genes using the ΔΔCt method.
-
Plot the fold change in gene expression against the compound concentration to generate dose-response curves.
-
Determine the EC50 values from the dose-response curves using appropriate software.
-
Conclusion
Both obeticholic acid and its primary metabolite, this compound, are potent activators of the Farnesoid X Receptor. While OCA has been extensively characterized with EC50 values in the nanomolar range in various assays, G-OCA has been shown to effectively induce FXR target gene expression in intestinal cells at micromolar concentrations. The available data suggests that both molecules contribute to the pharmacological activity of OCA in vivo by regulating key genes in bile acid homeostasis. Further head-to-head comparative studies in the same cellular systems would be beneficial for a more precise determination of their relative potencies.
References
- 1. Comparative potency of obeticholic acid and natural bile acids on FXR in hepatic and intestinal in vitro cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Obeticholic Acid Induces Hepatoxicity Via FXR in the NAFLD Mice [frontiersin.org]
- 3. Obeticholic acid, a selective farnesoid X receptor agonist, regulates bile acid homeostasis in sandwich-cultured human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Correlating Glyco-obeticholic Acid Plasma Levels with Histological Improvements in Liver Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic effects of Obeticholic Acid (OCA), with a focus on the correlation between its active metabolite, Glyco-obeticholic acid, and histological improvements in non-alcoholic steatohepatitis (NASH). While direct correlational data between specific plasma concentrations of this compound and histological outcomes from large-scale clinical trials are not extensively published, a strong dose-dependent relationship has been established, suggesting that higher systemic exposure leads to greater therapeutic benefit. This guide summarizes the key findings from pivotal clinical trials, details the experimental protocols, and visualizes the underlying mechanisms and study designs.
Data Presentation: Obeticholic Acid Dose-Response and Histological Outcomes
The following table summarizes the key histological improvement data from the landmark REGENERATE and FLINT clinical trials, which investigated the efficacy of different doses of Obeticholic Acid compared to placebo in patients with NASH.
| Clinical Trial | Treatment Group | N | Primary Endpoint Met | Fibrosis Improvement (≥1 stage with no worsening of NASH) | NASH Resolution (no worsening of fibrosis) |
| REGENERATE (18-Month Interim Analysis) | Placebo | 311 | - | 12% | 8% |
| OCA 10 mg | 312 | No (for NASH resolution) | 18% | 11% | |
| OCA 25 mg | 308 | Yes (for fibrosis improvement) | 23% | 12% | |
| FLINT (72-Week Analysis) | Placebo | 142 | - | 19% | 21% |
| OCA 25 mg | 141 | Yes | 35% | 45% (decrease in NAS by ≥2 points) |
Experimental Protocols
The data presented above were generated from rigorous, multicenter, randomized, double-blind, placebo-controlled clinical trials. The general methodologies are outlined below.
REGENERATE Trial (NCT02548351)
-
Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled trial.[1]
-
Patient Population: Patients with biopsy-confirmed NASH and liver fibrosis (stages F2 or F3).
-
Treatment: Patients were randomized to receive placebo, Obeticholic Acid 10 mg, or Obeticholic Acid 25 mg once daily.
-
Histological Assessment: Liver biopsies were obtained at screening and at 18 months. Histological features were assessed centrally by pathologists using the NASH Clinical Research Network (CRN) scoring system for fibrosis (stage 0-4) and NAFLD Activity Score (NAS), which evaluates steatosis, lobular inflammation, and hepatocellular ballooning.
-
Pharmacokinetics: While not a primary endpoint for efficacy correlation, pharmacokinetic analyses were conducted in related studies (e.g., studies 747-117 and 747-118) to evaluate the plasma exposure of OCA and its conjugates, including this compound, in patients with varying degrees of liver fibrosis.[2][3] These studies showed that plasma OCA exposure increased with the stage of fibrosis.[2][3]
FLINT Trial (NCT01265498)
-
Study Design: A Phase 2b, multicenter, randomized, double-blind, placebo-controlled trial.[4][5][6]
-
Patient Population: Patients with a histological diagnosis of NASH.[4][6]
-
Treatment: Patients were randomized to receive Obeticholic Acid 25 mg or placebo once daily for 72 weeks.[5][6][7]
-
Histological Assessment: Liver biopsies were performed at baseline and at the end of the 72-week treatment period. The primary outcome was an improvement in liver histology, defined as a decrease in the NAFLD Activity Score (NAS) by at least 2 points without any worsening of fibrosis.[4][6]
Visualizations: Signaling Pathways and Experimental Workflow
To further elucidate the mechanism of action and the design of the clinical trials, the following diagrams are provided.
References
- 1. REGENERATE study: Obeticholic acid shows antifibrotic benefit in NASH - Medical Conferences [conferences.medicom-publishers.com]
- 2. Safety, pharmacokinetics and pharmacodynamics of obeticholic acid in subjects with fibrosis or cirrhosis from NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 4. Farnesoid X nuclear receptor ligand obeticholic acid for non-cirrhotic, non-alcoholic steatohepatitis (FLINT): a multicentre, randomised, placebo-controlled trial [natap.org]
- 5. Farnesoid X nuclear receptor ligand obeticholic acid for non-cirrhotic, non-alcoholic steatohepatitis (FLINT): a multicentre, randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. natap.org [natap.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Benchmarking Glyco-obeticholic Acid's FXR Agonist Activity Against Novel Competitors: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of the farnesoid X receptor (FXR) agonist activity of Glyco-obeticholic acid against a panel of novel FXR agonists currently in various stages of clinical development. Designed for researchers, scientists, and professionals in drug development, this document compiles quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to facilitate an objective assessment of these compounds.
Quantitative Comparison of FXR Agonist Activity
The following table summarizes the in vitro potency of this compound (the glycine (B1666218) conjugate of Obeticholic Acid) and other novel FXR agonists. The data, presented as EC50 values, represent the concentration of the agonist required to elicit a half-maximal response in various FXR activation assays. Lower EC50 values are indicative of higher potency.
| Compound | Type | EC50 (nM) | Assay Type | Reference |
| Obeticholic Acid (OCA) | Steroidal (Bile Acid Analogue) | 99 | Not Specified | [cite: ] |
| Tropifexor (LJN452) | Non-Steroidal | 0.2 | HTRF Assay | [cite: ] |
| Cilofexor (B606690) (GS-9674) | Non-Steroidal | 43 | Not Specified | [cite: ] |
| HPG1860 | Non-Steroidal | 5 | TR-FRET | [cite: ] |
| Vonafexor (EYP001) | Non-Steroidal | Nanomolar range | Reporter Gene Assay | [cite: ] |
| MET409 | Non-Steroidal | Not Specified | Not Specified | |
| Chenodeoxycholic acid (CDCA) | Endogenous Bile Acid | 10,000 | Not Specified | [cite: ] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to offer a comprehensive understanding of the experimental basis for the presented data.
In Vitro FXR Activation Assays
The potency of FXR agonists is commonly determined using in vitro assays that measure the direct interaction of the compound with the FXR protein or the transcriptional activation of FXR target genes. Two standard methods are Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays and Luciferase Reporter Gene assays.
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay quantifies the binding of an FXR agonist to the FXR ligand-binding domain (LBD), which in turn promotes the recruitment of a coactivator peptide.
-
Principle: The assay utilizes a GST-tagged FXR-LBD (donor fluorophore, often Terbium) and a biotinylated coactivator peptide (acceptor fluorophore, often Fluorescein). Upon agonist binding to the FXR-LBD, the coactivator peptide is recruited, bringing the donor and acceptor fluorophores into close proximity. Excitation of the donor fluorophore results in energy transfer to the acceptor, which then emits light at a specific wavelength. The ratio of the acceptor to donor emission is proportional to the extent of agonist binding.
-
Workflow Diagram:
TR-FRET experimental workflow.
2. Luciferase Reporter Gene Assay
This cell-based assay measures the ability of an FXR agonist to induce the transcription of a reporter gene under the control of an FXR-responsive promoter.
-
Principle: Host cells (e.g., HEK293T or HepG2) are co-transfected with an expression vector for human FXR and a reporter plasmid containing a luciferase gene downstream of an FXR response element (FXRE). In the presence of an FXR agonist, FXR binds to the FXRE and drives the expression of luciferase. The amount of light produced upon the addition of a luciferase substrate is proportional to the FXR transcriptional activity.
-
Workflow Diagram:
Luciferase reporter assay workflow.
FXR Target Gene Expression Analysis
Quantitative real-time PCR (qRT-PCR) is employed to measure the change in the expression of endogenous FXR target genes in response to agonist treatment in a cellular context, typically in primary human hepatocytes or hepatoma cell lines like HepG2.
-
Principle: Cells are treated with the FXR agonist, and total RNA is subsequently isolated. The RNA is then reverse-transcribed into complementary DNA (cDNA). The cDNA is used as a template in a PCR reaction with primers specific for FXR target genes (e.g., SHP, BSEP, FGF19) and a housekeeping gene for normalization. The amount of PCR product is quantified in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.
-
Workflow Diagram:
qRT-PCR for FXR target gene expression.
FXR Signaling Pathway
Activation of the Farnesoid X Receptor (FXR) by agonists like this compound initiates a complex signaling cascade that plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[1][2][3] The diagram below illustrates the key events in the FXR signaling pathway.
Upon binding of an agonist, FXR forms a heterodimer with the Retinoid X Receptor (RXR).[3] This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription. Key downstream effects include the induction of the Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[4] FXR activation also upregulates the Bile Salt Export Pump (BSEP) to promote bile acid efflux from hepatocytes and induces the expression of Fibroblast Growth Factor 19 (FGF19) in the intestine, which also contributes to the repression of CYP7A1 in the liver.[1][5]
References
- 1. FXR luciferase assay [bio-protocol.org]
- 2. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insight into the molecular mechanism of cilofexor binding to the farnesoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. indigobiosciences.com [indigobiosciences.com]
Safety Operating Guide
Safe Disposal of Glyco-Obeticholic Acid in a Laboratory Setting
The proper disposal of glyco-obeticholic acid is crucial for maintaining laboratory safety and environmental protection. This guide provides essential procedural information for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly.
I. Hazard Assessment
According to the Safety Data Sheet (SDS) provided by Cayman Chemical, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. It has been assigned the following hazard ratings:
| Hazard Rating System | Health | Fire | Reactivity |
| NFPA | 0 | 0 | 0 |
| HMIS | 0 | 0 | 0 |
Source: Cayman Chemical Safety Data Sheet, 2025.
Despite its non-hazardous classification, it is designated as "Water hazard class 1 (Self-assessment): slightly hazardous for water." Therefore, precautions must be taken to prevent it from entering waterways.
II. Personal Protective Equipment (PPE)
Before handling this compound, it is essential to wear appropriate personal protective equipment (PPE) as a standard laboratory practice. This includes:
-
Safety goggles with side-shields
-
Protective gloves
-
Impervious clothing, such as a lab coat
III. Disposal Procedures
The recommended disposal method for this compound depends on the quantity and local regulations.
For Small Quantities:
Smaller quantities of this compound can be disposed of with household waste, as per the supplier's SDS. However, it is imperative to consult and comply with all local, state, and federal regulations, which may have more stringent requirements.
For Larger Quantities and Uncleaned Packaging:
For larger quantities or uncleaned packaging, disposal must be conducted in accordance with official regulations. This typically involves treating it as chemical waste.
Step-by-Step Disposal Guide for Chemical Waste:
-
Containment: Collect waste this compound, including any contaminated materials (e.g., absorbent pads used for spills), in a designated and compatible waste container. Ensure the container is properly labeled with the chemical name and any relevant hazard information.
-
Storage: Store the waste container in a designated hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.
-
Waste Pickup: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
Spill Management:
In the event of a spill:
-
Personal Protection: Ensure you are wearing the appropriate PPE.
-
Containment: Prevent the spill from spreading and from entering drains or waterways.
-
Cleanup: Absorb liquid spills with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[1] For solid spills, carefully pick up the material mechanically.
-
Disposal: Place all contaminated materials into a sealed container and dispose of it as chemical waste according to your institution's procedures.[1]
-
Decontamination: Clean the spill area thoroughly.
IV. Environmental Precautions
It is critical to prevent this compound from entering the environment. Do not allow the undiluted product or large quantities of it to reach ground water, water courses, or sewage systems.
V. First Aid Measures
In case of exposure, follow these first aid guidelines:
-
General: No special measures are typically required.
-
After Inhalation: Move to fresh air. If you experience any complaints, consult a doctor.
-
After Skin Contact: The product is generally not irritating to the skin.
-
After Eye Contact: Rinse the opened eye for several minutes under running water.
-
After Swallowing: If symptoms persist, consult a doctor.
VI. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
References
Comprehensive Safety and Handling Guide for Glyco-obeticholic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of Glyco-obeticholic acid in a laboratory setting. The following procedural guidance is designed to ensure the safe use, storage, and disposal of this compound, fostering a secure research environment.
Product Identification and Physicochemical Properties
This compound is the glycine (B1666218) conjugate and an active metabolite of obeticholic acid.[1] It is a farnesoid X receptor (FXR) agonist and is supplied as a solid.[1][2] While it is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential.[1]
| Property | Data |
| Chemical Name | N-[(3α,5β,6α,7α)-6-ethyl-3,7-dihydroxy-24-oxocholan-24-yl]-glycine |
| Synonyms | Obeticholic Acid Glycine Conjugate |
| Molecular Formula | C₂₈H₄₇NO₅[1] |
| Molecular Weight | 477.7 g/mol [1] |
| Appearance | Solid[1] |
| Storage Temperature | -20°C[1][3] |
| Solubility | DMF: 20 mg/mLDMSO: 10 mg/mLEthanol: 15 mg/mL[1] |
| Stability | ≥ 4 years at -20°C[1] |
Personal Protective Equipment (PPE)
While this compound is not classified as hazardous, appropriate PPE should be worn at all times in a laboratory setting to minimize exposure and ensure personal safety.
| PPE Category | Specific Recommendations |
| Hand Protection | Wear impermeable and resistant gloves. Nitrile gloves are a suitable choice for incidental contact with non-hazardous chemicals. Inspect gloves for any damage before use. |
| Eye Protection | Safety glasses with side shields or goggles are mandatory to protect against splashes or airborne particles. |
| Body Protection | A standard laboratory coat should be worn to protect skin and clothing. |
| Respiratory Protection | Not generally required under normal handling conditions in a well-ventilated area. If weighing out large quantities or if dust generation is likely, consider working in a fume hood or ventilated balance enclosure. |
Operational Plans
Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial for maintaining the integrity of the compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area to minimize inhalation of any dust.
-
Avoid generating dust when handling the solid form. Use appropriate tools for transferring the powder.
-
Minimize contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store the compound at -20°C in a tightly sealed container.[1][3]
-
Ensure the storage container is clearly labeled.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent contamination and ensure safety.
Spill Cleanup Protocol:
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
